molecular formula C8H7Cl2NO2 B180265 Ethyl 2,5-dichloronicotinate CAS No. 148065-10-5

Ethyl 2,5-dichloronicotinate

Cat. No.: B180265
CAS No.: 148065-10-5
M. Wt: 220.05 g/mol
InChI Key: WNYVXIWPEGGUKG-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloronicotinate is a valuable chemical building block in scientific research, particularly in medicinal chemistry. Its reactive dichloro and ester functionalities make it a versatile intermediate for constructing nitrogen-containing heterocycles, which are core structures in many bioactive molecules. In pharmaceutical development, this compound serves as a key precursor in the synthesis of novel drug candidates. Research highlights its use in the design of diarylnicotinamide derivatives (DANAs) investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . Furthermore, the structural features of this compound are analogous to hinge-binding scaffolds used in kinase inhibitor research. Related nicotinate and azaindole derivatives have been employed in scaffold-hopping strategies to develop potent and selective inhibitors for targets like Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a serine/threonine kinase implicated in cancer, metabolic disorders, and bone diseases . Beyond pharmaceuticals, it is also utilized in agrochemical research for the formulation of herbicides and insecticides, leveraging its stability and reactivity in multi-step synthetic transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVXIWPEGGUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,5-dichloronicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dichloronicotinate, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis. Its strategic placement of chloro-substituents and an ethyl ester functional group on the pyridine ring renders it a valuable precursor for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, makes it susceptible to various nucleophilic substitution reactions, providing a gateway to novel chemical entities. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 148065-10-5[2][3]
Molecular Formula C₈H₇Cl₂NO₂[2][3]
Molecular Weight 220.05 g/mol [2][3]
Physical Form Solid[1]
Purity ≥95%[2]
InChI Key WNYVXIWPEGGUKG-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 2,5-dichloronicotinic acid. The overall synthetic strategy involves the formation of the 2,5-dichloropyridine core followed by carboxylation and subsequent esterification.

Part 1: Synthesis of the Precursor - 2,5-Dichloropyridine

A plausible synthetic route to the key intermediate, 2,5-dichloropyridine, can be adapted from patented industrial processes.[4] This multi-step synthesis is designed for safety and scalability.

Figure 1: Synthetic workflow for the precursor, 2,5-Dichloropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloropyridine (Adapted from[4])

  • Condensation: A maleic diester (e.g., diethyl maleate) is reacted with nitromethane in the presence of an organic base catalyst to yield cis-5-nitro-4-oxo-2-pentenoic acid ester.

  • Hydrogenation and Cyclization: The resulting pentenoic acid ester undergoes hydrogenation, typically with a palladium-on-carbon or Raney nickel catalyst, which facilitates both the reduction of the nitro group and subsequent cyclization to form 2,5-dihydroxypyridine.

  • Chlorination: The 2,5-dihydroxypyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,5-dichloropyridine.

Part 2: Carboxylation and Esterification

The final steps involve the introduction of the carboxylic acid group at the 3-position of the pyridine ring, followed by esterification.

Figure 2: Final steps in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Directed Ortho Metalation and Carboxylation: 2,5-Dichloropyridine can be selectively carboxylated at the 3-position. This is typically achieved through directed ortho metalation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to form 2,5-dichloronicotinic acid.[5]

  • Fischer Esterification: The resulting 2,5-dichloronicotinic acid is then subjected to Fischer esterification.[6] The acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.[7][8] The reaction is driven to completion by removing the water formed during the reaction.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. The two chlorine atoms on the pyridine ring act as handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9]

While specific, publicly disclosed applications of the 2,5-dichloro isomer are less common than its 4,6-dichloro counterpart, its utility can be inferred from the broader class of dichloronicotinates in medicinal chemistry. These compounds are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[10][11]

The general strategy involves the sequential displacement of the chlorine atoms with various nucleophiles, such as amines, to build up the desired pharmacophore. The differential reactivity of the chlorine atoms can allow for selective and controlled synthesis.

Figure 3: General synthetic utility of this compound in medicinal chemistry.

The resulting substituted nicotinic acid esters can be further modified, for example, by hydrolysis of the ester to the carboxylic acid, which can then be coupled with other fragments to generate complex drug candidates. The pyridine nitrogen also offers a site for potential N-oxide formation or quaternization, further expanding the chemical space accessible from this versatile starting material.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its dichlorinated pyridine core provides a robust platform for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. While detailed public information on its specific applications is somewhat limited compared to its isomers, the fundamental reactivity patterns of dichloronicotinates suggest its significant potential in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers looking to leverage this versatile building block in their synthetic endeavors.

References

  • Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354.[12]

  • Chem-Impex. (n.d.). Ethyl 2,6-dichloronicotinate. Retrieved from [Link][13]

  • J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link][11]

  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine. Retrieved from [4]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][14]

  • Google Patents. (n.d.). US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3. Retrieved from [15]

  • PubChem. (n.d.). 2,5-Dichloropyridine-3-carboxylic acid. Retrieved from [Link][5]

  • Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. Retrieved from [16]

  • Matrix Fine Chemicals. (n.d.). 2,5-DICHLOROPYRIDINE-3-CARBOXYLIC ACID | CAS 59782-85-3. Retrieved from [Link][17]

  • ChemSynthesis. (2025). 2,5-dichloropyridine. Retrieved from [Link][18]

  • University of Regensburg. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][20]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link][21]

  • Chemguide. (n.d.). ESTERIFICATION. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][6]

  • Google Patents. (n.d.). EP2935229B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

Sources

Whitepaper: Strategic Synthesis of Ethyl 2,5-dichloronicotinate via an Acyl Chloride Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview for the synthesis of Ethyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical development. We move beyond simple procedural lists to deliver an in-depth analysis of synthetic strategies, focusing on the rationale behind selecting an acyl chloride pathway mediated by thionyl chloride over traditional Fischer esterification. This document is structured to provide researchers and drug development professionals with a robust, field-proven protocol that emphasizes safety, efficiency, and mechanistic understanding. The described methodology is designed as a self-validating system, incorporating detailed procedural causality, in-process controls, and thorough purification steps to ensure a high-purity final product.

Introduction and Strategic Importance

This compound (CAS No. 148065-10-5) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its di-chloro substituted pyridine ring offers multiple reactive sites for further functionalization, making it a versatile precursor in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore a primary concern in process development, directly impacting the economic viability and timeline of a drug candidate's journey from lab to market.

This guide focuses on the conversion of 2,5-dichloronicotinic acid to its corresponding ethyl ester. We will explore the common synthetic routes and present a detailed, optimized protocol for the most reliable method, ensuring scientific integrity and reproducibility.

Comparative Analysis of Synthetic Strategies

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. However, for a substrate like 2,5-dichloronicotinic acid, the choice of method has significant implications for yield, purity, and scalability.

The Fischer-Speier Esterification Approach

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This method involves heating the reactants, typically with an excess of the alcohol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

  • Mechanism: The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6]

  • Limitations: The primary drawback of Fischer esterification is its reversible nature.[7][8] To drive the reaction toward the product, one must either use a large excess of the alcohol or actively remove the water byproduct, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][4] For electron-deficient aromatic carboxylic acids, the reaction can be sluggish, requiring harsh conditions (high temperatures, long reaction times) that may lead to side reactions and degradation, complicating purification.

The Acyl Chloride Pathway: A Superior Alternative

A more robust and efficient method involves a two-step, one-pot process where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate. This intermediate then rapidly and irreversibly reacts with the alcohol to form the ester. Thionyl chloride (SOCl₂) is an ideal reagent for the initial activation step.[9]

  • Mechanism: 2,5-dichloronicotinic acid reacts with thionyl chloride to form 2,5-dichloronicotinoyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[9] The resulting acyl chloride is a potent electrophile that reacts immediately with ethanol to produce this compound.

  • Causality for Preference: This pathway is preferred for several reasons:

    • Irreversibility: The reaction of the acyl chloride with ethanol is not an equilibrium process, leading to higher conversion and yield.

    • Mild Conditions: The final esterification step occurs rapidly at or below room temperature, minimizing the risk of thermal degradation.[10][11]

    • Purity: The volatile byproducts (SO₂ and HCl) are easily removed, simplifying the workup process compared to removing a strong acid catalyst like H₂SO₄.

Critical Safety and Reagent Handling Protocols

Trustworthiness in any protocol begins with safety. The reagents used in the acyl chloride pathway are hazardous and require strict handling protocols.

Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. [12] It causes severe skin burns, eye damage, and is toxic if inhaled. All operations must be conducted in a certified chemical fume hood.[12][13] 2,5-Dichloronicotinic acid is harmful if swallowed and can cause skin and eye irritation.[14]

ReagentKey HazardsRecommended PPE
2,5-Dichloronicotinic Acid Harmful if swallowed, skin/eye irritant.[14]Nitrile gloves, safety goggles, lab coat.
Thionyl Chloride (SOCl₂) Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[15]Heavy-duty butyl rubber gloves, chemical splash goggles, face shield, lab coat, access to an emergency shower and eyewash station.[12][15]
Ethanol (Anhydrous) Flammable liquid and vapor.Nitrile gloves, safety goggles, lab coat.
Dichloromethane (DCM) Suspected of causing cancer.Nitrile gloves, safety goggles, lab coat.

Detailed Experimental Protocol: The Thionyl Chloride Route

This protocol is designed as a self-validating system, with clear steps for execution, monitoring, and purification.

Equipment and Reagents
ItemSpecificationPurpose
Reactors 3-neck round-bottom flask with magnetic stirrerMain reaction vessel
Glassware Addition funnel, reflux condenser with drying tube (CaCl₂ or Drierite)Controlled reagent addition and moisture exclusion
Temperature Control Ice-water bathTo moderate the initial exothermic reaction
Starting Material 2,5-Dichloronicotinic Acid (1.0 eq)Substrate
Reagents Thionyl Chloride (SOCl₂) (1.5 eq)Acyl chloride formation
Anhydrous Ethanol (10.0 eq)Nucleophile/Ester formation
Solvent Anhydrous Dichloromethane (DCM)Reaction medium
Workup Reagents Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)Neutralization, washing, and drying
Step-by-Step Synthesis Procedure
  • Inert Setup: Assemble a dry 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Purge the entire system with an inert gas (Nitrogen or Argon).

  • Initial Slurry: Charge the flask with 2,5-dichloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid). Begin stirring to form a slurry.

  • Acyl Chloride Formation: Cool the slurry to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via the addition funnel over 20-30 minutes.

    • Causality: Dropwise addition at 0 °C is critical to control the initial exotherm and prevent runaway reactions. The excess SOCl₂ ensures complete conversion of the carboxylic acid.[16]

  • Reaction to Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction mixture should become a clear solution.

    • Process Control: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting carboxylic acid spot has completely disappeared.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure (in-vacuo).

    • Causality: This step is crucial to prevent unwanted side reactions between leftover SOCl₂ and the ethanol added next.

  • Esterification: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM. Cool the solution to 0 °C. Slowly add anhydrous ethanol (10.0 eq) via the dropping funnel.

    • Causality: A large excess of ethanol ensures the rapid and complete conversion of the acyl chloride to the desired ethyl ester.[16]

  • Final Stir: After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Process Control: Monitor the disappearance of the acyl chloride by TLC.

  • Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The NaHCO₃ wash neutralizes any remaining HCl and other acidic impurities. Perform this step slowly due to CO₂ evolution (gas).

  • Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.

Mechanistic Deep Dive and Process Rationale

Understanding the "why" behind each step is paramount for troubleshooting and process optimization.

Reaction Mechanism

The conversion proceeds through two distinct stages:

  • Acyl Chloride Formation: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently attacks the carbonyl carbon in an addition-elimination sequence, forming the acyl chloride and releasing SO₂ and HCl.[9]

  • Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then attacked by the nucleophilic oxygen of ethanol. This forms a tetrahedral intermediate which collapses, eliminating a chloride ion to yield the final ester product.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Esterification Acid 2,5-Dichloronicotinic Acid Intermediate1 Chlorosulfite Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) AcylChloride 2,5-Dichloronicotinoyl Chloride Intermediate1->AcylChloride - SO₂ - Cl⁻ Byproducts1 SO₂ (g) + HCl (g) Ethanol Ethanol (EtOH) AcylChloride->Ethanol Reacts with Intermediate2 Tetrahedral Intermediate Ethanol->Intermediate2 + Acyl Chloride Product This compound Intermediate2->Product - Cl⁻ Byproduct2 HCl G cluster_workflow Synthesis Workflow Setup 1. Inert Setup (Flask, N₂) Charge 2. Charge Acid & Solvent (DCM) Setup->Charge Cool 3. Cool to 0°C Charge->Cool Add_SOCl2 4. Add SOCl₂ (Dropwise) Cool->Add_SOCl2 Reflux 5. Reflux (2-3h) Add_SOCl2->Reflux Evaporate 6. Evaporate (In-vacuo) Reflux->Evaporate Redissolve 7. Redissolve (DCM) Evaporate->Redissolve Add_EtOH 8. Add EtOH (at 0°C) Redissolve->Add_EtOH Stir 9. Stir (1-2h at RT) Add_EtOH->Stir Workup 10. Quench/Wash (NaHCO₃) Stir->Workup Extract 11. Extract & Dry (DCM, Na₂SO₄) Workup->Extract Isolate 12. Isolate (Evaporate) Extract->Isolate

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Typical Reaction Data
ParameterValueRationale / Comment
Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Typical Yield >90%The irreversible nature of the acyl chloride route leads to high conversion.
Purity (Crude) >95%Major byproducts are gaseous or removed during aqueous workup.
Appearance Colorless to pale yellow oil or low-melting solid

Conclusion

The synthesis of this compound from 2,5-dichloronicotinic acid is most effectively and reliably achieved using a thionyl chloride-mediated acyl chloride pathway. This method circumvents the equilibrium limitations of Fischer esterification, offering higher yields under milder conditions and a more straightforward purification process. By adhering to the stringent safety protocols and understanding the causality behind each procedural step, researchers can consistently produce this valuable intermediate with high purity, facilitating the advancement of drug development programs.

References

  • Loba Chemie. (2023). Safety Data Sheet: THIONYL CHLORIDE AR. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Molbase. (n.d.). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? Retrieved from [Link]

  • Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). EP2935229B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.
  • Google Patents. (n.d.). US2286379A - Purification of ethyl chloride.
  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

Chemical structure and molecular weight of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2,5-dichloronicotinate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its synthesis, application, and validation, grounded in established chemical principles.

Foundational Overview: A Versatile Heterocyclic Scaffold

This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry. The strategic placement of two chlorine atoms on the pyridine ring, an electron-deficient aromatic system, renders them susceptible to selective displacement. This di-functional nature makes the molecule a highly valuable and versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents. Its utility lies in its capacity to serve as a core scaffold, allowing for the controlled, sequential introduction of various pharmacophores through well-established synthetic methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2- and 5-positions with chlorine atoms and at the 3-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
CAS Number 148065-10-5[1][2]
IUPAC Name ethyl 2,5-dichloropyridine-3-carboxylateN/A
InChI Key WNYVXIWPEGGUKG-UHFFFAOYSA-N[1]
Class Pyridines, Esters, 6-membered Heterocycles[1]

Core Synthesis Protocol: Chlorination of Dihydroxynicotinate Precursor

The synthesis of dichlorinated nicotinates is often achieved via the direct chlorination of their corresponding dihydroxy analogues. This transformation is a robust and widely employed method in heterocyclic chemistry.

Causality Behind Experimental Choices
  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction. It effectively replaces hydroxyl groups on electron-deficient rings, such as pyridine, with chlorine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reaction Conditions : The use of reflux temperature is necessary to provide the activation energy required for the chlorination reaction to proceed to completion in a reasonable timeframe.

  • Work-up Procedure : The excess POCl₃ must be removed under reduced pressure as it is highly reactive and corrosive. The subsequent quenching of the reaction mixture in ice water is a critical and highly exothermic step that must be performed with extreme caution. This hydrolyzes any remaining reactive phosphorus species. Ethyl acetate is used for extraction as it is a good solvent for the product and is immiscible with water.

Detailed Step-by-Step Methodology

This protocol is adapted from a well-established procedure for a structurally analogous compound, Ethyl 4,6-dichloronicotinate, and represents a reliable method for preparing the target molecule.[3]

  • Reaction Setup : In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with phosphorus oxychloride (POCl₃, ~8-10 molar equivalents). Begin stirring.

  • Addition of Starting Material : Slowly and portion-wise, add the precursor, ethyl 4,6-dihydroxynicotinate (1.0 molar equivalent), to the stirring POCl₃.[3] The addition should be controlled to manage any initial exotherm.

  • Reaction Execution : Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Post-Reaction Work-up :

    • Allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ by distillation under reduced pressure.[3]

    • CRITICAL STEP : Carefully and slowly pour the concentrated residue into a beaker containing a large volume of crushed ice and water with vigorous stirring.[3] This step is highly exothermic.

    • Continue stirring the resulting aqueous mixture for 30-60 minutes.[3]

  • Product Isolation :

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[3]

    • Combine the organic layers and wash with saturated brine to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude this compound can be purified by column chromatography on silica gel if necessary.

G A 1. Reaction Setup Charge flask with POCl₃ B 2. Reagent Addition Slowly add Ethyl Dihydroxynicotinate A->B C 3. Reflux Heat mixture for 2-3 hours B->C D 4. Distillation Remove excess POCl₃ under vacuum C->D E 5. Quenching Pour residue into ice water D->E F 6. Extraction Extract with Ethyl Acetate (3x) E->F G 7. Drying & Concentration Dry organic phase and evaporate solvent F->G H 8. Purification Column Chromatography (if needed) G->H

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery: A Bifunctional Linchpin

The true value of this compound in drug development lies in its two reactive chlorine atoms, which can be functionalized selectively. This allows for its use as a central scaffold to which different molecular fragments can be attached, enabling the exploration of chemical space around a core structure.

Synthetic Utility
  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. This allows for the straightforward introduction of amines, alcohols, and thiols, which are common functional groups in bioactive molecules. The chlorine at the 2-position is generally more activated and thus more reactive towards nucleophiles than the one at the 5-position.

  • Palladium-Catalyzed Cross-Coupling : Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to form carbon-carbon and carbon-nitrogen bonds, respectively.[4] These reactions dramatically expand the synthetic possibilities, allowing for the introduction of aryl, alkyl, alkynyl, and complex amine moieties.[4]

This dual reactivity is instrumental in building libraries of compounds for screening. For instance, it can serve as a precursor for analogues of multi-kinase inhibitors like Sorafenib, where a central aromatic core is functionalized with different groups.[4]

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Functionalized Intermediates Core This compound SNAr SNAr Reaction (e.g., with R¹-NH₂) Core->SNAr Coupling Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) Core->Coupling Intermediate1 Mono-substituted Intermediate SNAr->Intermediate1 Intermediate2 Di-substituted Product SNAr->Intermediate2 Coupling->Intermediate1 Coupling->Intermediate2 Intermediate1->SNAr 2nd Reaction Intermediate1->Coupling 2nd Reaction

Caption: Role of this compound as a versatile synthetic scaffold.

Protocol for Structural Validation: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust and self-validating system for quality control.

Expected Spectroscopic Signatures
  • ¹H NMR : The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring (two doublets). The chemical shifts of these aromatic protons will be in the downfield region, influenced by the electronegative chlorine atoms and the ester group.

  • ¹³C NMR : The spectrum will display eight distinct carbon signals: two for the ethyl group, one for the carbonyl carbon, and five for the pyridine ring carbons (two of which are bonded to chlorine).

  • Mass Spectrometry (MS) : This is a definitive technique for confirming molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will exhibit a characteristic pattern. A compound with two chlorine atoms will show three peaks (M, M+2, M+4) in an approximate ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy : The spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C=C and C=N stretches.

General Protocol for Spectroscopic Analysis[5]
  • Sample Preparation : For NMR, dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] For MS and IR, prepare samples according to the instrument's standard procedures.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • MS Acquisition : Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization or Electron Impact). Analyze the molecular ion region for the characteristic isotopic pattern of two chlorine atoms.

  • Data Analysis : Integrate the ¹H NMR signals to confirm proton ratios. Compare the observed chemical shifts and the mass spectrum's isotopic pattern with the expected values for the target structure.

Safety and Handling Precautions

As a chlorinated organic compound and a reactive intermediate, this compound must be handled with appropriate care. While specific toxicity data is not available, the hazards can be inferred from similar compounds.

  • Potential Hazards : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7]

  • Handling Recommendations :

    • Always work in a well-ventilated chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[6][7]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,5-dichloronicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Ethyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published empirical data, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to determine these critical physicochemical parameters. By integrating theoretical insights with actionable, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, formulation development, and ensuring the long-term viability of this important chemical entity.

Introduction: The Significance of this compound

This compound (CAS No. 148065-10-5) is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the reactive sites on the pyridine ring and the ester functionality, allowing for diverse chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and formulation. Similarly, knowledge of its stability under different environmental conditions is crucial for defining storage requirements, predicting shelf-life, and ensuring the integrity of subsequent reaction pathways.

This guide is structured to empower the researcher with both the predictive frameworks and the empirical tools to thoroughly characterize this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for theoretical considerations of its solubility and stability.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
CAS Number 148065-10-5
Appearance White to light yellow powder or crystal
Purity ≥95%

Solubility Profile: Theoretical and Experimental Determination

The solubility of a compound is a critical parameter that dictates its handling, reaction kinetics, and bioavailability in formulated products. This section covers the theoretical prediction and experimental determination of the solubility of this compound.

Theoretical Considerations for Solubility

The fundamental principle of "like dissolves like" provides a strong starting point for predicting solubility.[1] The structure of this compound, featuring a moderately polar pyridine ring with electron-withdrawing chloro-substituents and an ester group, alongside a nonpolar ethyl chain, suggests a nuanced solubility profile.

  • Polarity: The presence of the nitrogen atom and the carbonyl group imparts polarity, suggesting potential solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • Hydrogen Bonding: The ester oxygen can act as a hydrogen bond acceptor, potentially allowing for some solubility in protic solvents like alcohols (e.g., methanol, ethanol). However, its inability to act as a hydrogen bond donor will limit its solubility in highly polar, hydrogen-bonding networks like water.

  • Non-Polar Character: The dichlorinated aromatic ring and the ethyl group contribute to its non-polar character, indicating probable solubility in less polar solvents such as dichloromethane, chloroform, and toluene.

For more quantitative predictions, Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be employed.[2][3][4] These computational tools use a multitude of molecular descriptors to estimate solubility in various solvents, offering a valuable preliminary screening tool before embarking on experimental work.[5][6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Place the sealed vials in the shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is established. The agitation should be vigorous enough to maintain a suspension of the solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[8]

  • Data Calculation:

    • The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. It can be expressed in various units such as g/L, mg/mL, or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess Ethyl 2,5-dichloronicotinate to solvent prep2 Seal vial prep1->prep2 equil1 Place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Quantify using validated HPLC method analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile: Degradation Pathways and Experimental Assessment

Understanding the chemical stability of this compound is critical for predicting its shelf-life, defining appropriate storage conditions, and preventing the formation of unwanted byproducts in chemical reactions.

Theoretical Considerations for Stability

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[9][10] Under acidic conditions, the reaction is reversible, yielding 2,5-dichloronicotinic acid and ethanol.[11][12] In the presence of a base, the hydrolysis (saponification) is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[9]

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[13][14][15] The energy from the light can promote electronic transitions that lead to ring-opening or other transformations.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific pathways would need to be determined experimentally.

  • Oxidative Degradation: While the pyridine ring is relatively electron-deficient and less prone to oxidation than electron-rich aromatics, strong oxidizing agents could potentially lead to degradation.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is an essential component of pharmaceutical development, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[16][17][18][19] The following protocol outlines a systematic approach to assess the stability of this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) in an oven.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[20][21][22] An HPLC-PDA or HPLC-MS system is highly recommended to aid in the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any significant degradation products. The peak purity of the parent compound should be assessed to ensure co-elution of impurities is not occurring.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH Q1B) sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-PDA/MS sampling->hplc eval1 Compare stressed vs. unstressed control hplc->eval1 eval2 Calculate % degradation eval1->eval2 eval3 Identify & quantify degradation products eval2->eval3

Caption: Workflow for conducting forced degradation studies.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to generate this critical information. A systematic approach, beginning with theoretical predictions to guide solvent selection and stress conditions, followed by rigorous experimental determination using established methods like the shake-flask technique and forced degradation studies, will yield a comprehensive understanding of this compound's physicochemical properties. This knowledge is indispensable for the efficient and reliable use of this compound in research and development, ultimately accelerating the journey from laboratory synthesis to final application.

References

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A Guide to the Synthetic Versatility and Research Potential of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2,5-dichloronicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. The presence of two distinct chlorine atoms on the electron-deficient pyridine ring, coupled with an ethyl ester functional group, provides multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth analysis of the core chemical principles governing the reactivity of this compound and explores its potential applications in the synthesis of complex, high-value molecules for drug discovery and materials science. We will delve into key reaction methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into regioselectivity and providing exemplary protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic intermediate.

Introduction: The Strategic Value of Substituted Nicotinates

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom within the ring not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets. Halogenated nicotinic acid esters, such as this compound, are particularly valuable as they serve as "linchpin" intermediates. The chloro-substituents act as versatile synthetic handles, allowing for the controlled, stepwise introduction of various functional groups through well-established reaction mechanisms. This modular approach is highly sought after in drug discovery programs, where the rapid generation of diverse chemical libraries is essential for lead optimization.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its successful application in a research setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
CAS Number 148065-10-5[1]
Appearance White to off-white solid or powder (typical)General Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF)[2]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct aromatic protons on the pyridine ring, likely appearing as doublets in the 8.0-9.0 ppm range.

  • ¹³C NMR: The carbon NMR would display eight distinct signals, including those for the ethyl group, the ester carbonyl (around 165 ppm), and the four carbons of the pyridine ring. The carbons attached to the chlorine atoms would show characteristic shifts.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would include C-H bonds (aromatic and aliphatic), a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, and C-Cl stretches in the fingerprint region.[2][5]

  • Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).[5]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the two chlorine atoms. The electron-withdrawing nature of the pyridine nitrogen and the ester group renders the ring susceptible to nucleophilic attack, while also making it an excellent substrate for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for functionalizing chloro-pyridines.[6] In the case of this compound, the two chlorine atoms exhibit differential reactivity. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ester group, which stabilize the intermediate Meisenheimer complex.

This regioselectivity allows for the sequential displacement of the chlorine atoms, enabling the synthesis of dissymmetric molecules.

sn_ar_pathway start This compound intermediate Ethyl 5-chloro-2-(nucleophilically substituted)nicotinate start->intermediate Nu⁻ (e.g., RNH₂) Position 2 is more reactive product Disubstituted Nicotinate Product intermediate->product Nu'⁻ (Harsher Conditions)

Caption: Regioselective SₙAr Pathway for this compound.

Exemplary Protocol: Synthesis of Ethyl 5-chloro-2-(methylamino)nicotinate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Nucleophile: Add methylamine (1.5 eq, e.g., as a 40% solution in water) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and halogenated pyridines are ideal substrates. These reactions offer a broader substrate scope and often proceed under milder conditions than classical methods.

The Suzuki coupling forms a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This is a cornerstone reaction for creating bi-aryl structures, which are prevalent in kinase inhibitors and other classes of drugs.

suzuki_coupling reactant This compound + R-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactant->catalyst product Ethyl 2-(aryl/alkyl)-5-chloronicotinate catalyst->product C-C bond formation

Caption: Suzuki-Miyaura coupling workflow.

Exemplary Protocol: Suzuki Coupling at the 2-position

  • Reaction Setup: To a degassed mixture of dioxane and water in a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120°C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

This reaction is a powerful alternative to SₙAr for forming C-N bonds, especially with less nucleophilic amines or under milder conditions. It allows for the introduction of a wide range of primary and secondary amines.

Table 2: Comparison of C-N Bond Formation Strategies

FeatureNucleophilic Aromatic Substitution (SₙAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationPalladium-catalyzed cross-coupling
Conditions Often requires elevated temperatures/pressuresGenerally milder conditions
Amine Scope Good for strong, unhindered nucleophilesVery broad; accommodates weak nucleophiles
Base Amine often acts as its own base or requires a non-nucleophilic baseRequires a specific base (e.g., NaOt-Bu, Cs₂CO₃)
Cost/Complexity Simpler, less expensive reagentsRequires palladium catalyst and specialized ligands

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, yielding aryl alkynes.[6] This motif is valuable in materials science and as a precursor for other functional groups.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its ability to serve as a scaffold for building molecules with therapeutic potential. By analogy with similarly substituted heterocycles, we can project its utility in several key areas.[6][7]

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The ability to sequentially functionalize the 2 and 5 positions of the nicotinate ring is ideal for synthesizing libraries of compounds to probe this interaction.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The nicotinate scaffold can be elaborated to present pharmacophoric elements in a defined three-dimensional space to achieve potent and selective modulation of these receptors.

  • Agrochemicals: The pyridine core is also a common feature in modern herbicides and pesticides. The synthetic flexibility of this compound allows for the development of novel agrochemicals with improved efficacy and safety profiles.

applications cluster_scaffold This compound Scaffold cluster_reactions Key Transformations cluster_targets Potential Therapeutic Areas scaffold Core Building Block snar SₙAr scaffold->snar suzuki Suzuki Coupling scaffold->suzuki buchwald Buchwald-Hartwig scaffold->buchwald sonogashira Sonogashira scaffold->sonogashira kinase Kinase Inhibitors (Oncology) snar->kinase gpcr GPCR Modulators (CNS, Metabolic) snar->gpcr agro Agrochemicals snar->agro suzuki->kinase suzuki->gpcr suzuki->agro buchwald->kinase buchwald->gpcr buchwald->agro sonogashira->kinase sonogashira->gpcr sonogashira->agro

Caption: From core scaffold to high-value applications.

Conclusion and Future Outlook

This compound represents a highly adaptable and valuable intermediate for chemical synthesis. Its key strengths lie in the differential reactivity of its two chlorine substituents, which enables controlled, regioselective functionalization through both nucleophilic substitution and modern cross-coupling methodologies. This allows researchers to efficiently build molecular complexity and generate diverse libraries of novel compounds. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like this compound will be paramount to innovation and success.

References

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The Multifaceted Biological Landscape of Dichloronicotinate Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The dichloronicotinate scaffold, a di-chlorinated derivative of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic properties and synthetic tractability have paved the way for a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological activities of dichloronicotinate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the mechanistic underpinnings of their actions, from enzyme inhibition to the modulation of inflammatory pathways, and provide detailed, field-proven experimental protocols to empower further investigation.

The strategic placement of two chlorine atoms on the pyridine ring profoundly influences the molecule's reactivity and its interaction with biological targets. This guide will explore how modifications at the carboxylic acid group, leading to esters, amides, and other analogues, give rise to a spectrum of pharmacological effects, including anticancer, anti-inflammatory, metabolic regulatory, and herbicidal activities.

I. Modulation of Metabolic Pathways: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant area of interest for dichloronicotinate derivatives lies in their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the regulation of glucocorticoid metabolism.[1][2] Overactivity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue is linked to metabolic syndrome, including obesity and type 2 diabetes.

Mechanism of Action: A Molecular Gatekeeper for Glucocorticoid Activity

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Dichloronicotinate derivatives have been designed to fit into the active site of 11β-HSD1, preventing this conversion. The pyridine ring and the dichloro substituents are crucial for establishing key interactions within the enzyme's binding pocket.

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Conversion Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects Transcriptional Regulation Dichloronicotinate Dichloronicotinate Derivative (Inhibitor) Dichloronicotinate->HSD11B1 Inhibition

Caption: Inhibition of 11β-HSD1 by Dichloronicotinate Derivatives.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a robust method to determine the half-maximal inhibitory concentration (IC50) of dichloronicotinate derivatives against 11β-HSD1.[1][3]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads

  • [³H]-Cortisol (tracer)

  • Anti-cortisol antibody

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the dichloronicotinate derivative in DMSO.

  • Reaction Mixture: In a 96-well plate, add the test compound, recombinant 11β-HSD1, and NADPH in a suitable buffer.

  • Initiation: Start the reaction by adding cortisone.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Termination: Stop the reaction by adding a potent, non-specific inhibitor.

  • Detection: Add the anti-cortisol antibody, [³H]-Cortisol, and SPA beads.

  • Measurement: After incubation, measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Self-Validation:

  • Include a known 11β-HSD1 inhibitor as a positive control.

  • Run a negative control with no inhibitor (DMSO vehicle only).

  • Ensure the Z'-factor for the assay is > 0.5 for robust results.

II. Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

Emerging research points to the potential of dichloronicotinate derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the disruption of key cellular processes in cancer cells.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of dichloronicotinate derivatives are believed to stem from their ability to:

  • Induce Apoptosis: Trigger programmed cell death through various signaling pathways.

  • Cell Cycle Arrest: Halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Enzyme Inhibition: Inhibit enzymes crucial for cancer cell survival and proliferation.

G Dichloronicotinate Dichloronicotinate Derivative CancerCell Cancer Cell Dichloronicotinate->CancerCell Targets Apoptosis Apoptosis Induction CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest EnzymeInhibition Enzyme Inhibition CancerCell->EnzymeInhibition CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath EnzymeInhibition->CellDeath

Caption: Anticancer Mechanisms of Dichloronicotinate Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7][8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Dichloronicotinate derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the dichloronicotinate derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Self-Validation:

  • Use a known anticancer drug as a positive control.

  • Include untreated cells as a negative control.

  • Visually inspect the formazan crystals under a microscope before solubilization.

III. Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Dichloronicotinate derivatives have shown promise in modulating inflammatory responses, a key factor in numerous chronic diseases.

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces Dichloronicotinate Dichloronicotinate Derivative Dichloronicotinate->IKK Inhibits

Caption: NF-κB Pathway Inhibition by Dichloronicotinate Derivatives.

Experimental Protocol: NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of the test compounds.[10][11][12][13][14]

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Dichloronicotinate derivative

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the dichloronicotinate derivative for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus to induce NF-κB activation.

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percent inhibition to determine the IC50.

Self-Validation:

  • Use a known NF-κB inhibitor as a positive control.

  • Include stimulated, untreated cells as a negative control.

  • Monitor cell viability concurrently to rule out cytotoxicity-mediated effects.

IV. Herbicidal Activity: A Potential Tool in Agriculture

The dichloronicotinate scaffold is also found in molecules with herbicidal properties. Their mechanism of action can be analogous to existing classes of herbicides.

Mechanism of Action: Mimicking Plant Hormones

Similar to herbicides like 2,4-D, some dichloronicotinate derivatives may act as synthetic auxins.[15][16][17][18] This leads to uncontrolled growth and eventual death in susceptible plant species.

Table 1: Summary of Biological Activities and IC50 Values of Dichloronicotinate Derivatives

Derivative ClassBiological ActivityTarget/AssayIC50 Range
AmidesAntibacterialBacterial Wilt PathogenConcentration-dependent inhibition
EstersAnticancerVarious Cancer Cell LinesVaries with ester group and cell line
Pyridine Analogues11β-HSD1 InhibitionRecombinant Enzyme AssayNanomolar to micromolar
Substituted NicotinamidesHerbicidalWeed Root Growth Inhibition% inhibition at specific concentrations

Note: Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the experimental conditions.

V. Future Directions and Conclusion

The biological activities of dichloronicotinate derivatives are vast and continue to be an exciting area of research. The versatility of the dichloronicotinate scaffold allows for fine-tuning of its properties to achieve desired biological effects. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how different substitutions on the dichloronicotinate core affect biological activity.

  • Target Identification: To elucidate the specific molecular targets for derivatives with promising anticancer and anti-inflammatory activities.

  • In Vivo Studies: To validate the in vitro findings in animal models of disease.

References

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Ethyl 2,5-Dichloronicotinate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorinated Nicotinates in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring system holds a privileged position due to its ability to engage in various biological interactions. The introduction of halogen substituents, particularly chlorine, onto this ring system provides medicinal chemists with a powerful tool to modulate the electronic properties, metabolic stability, and binding affinities of drug candidates. Ethyl 2,5-dichloronicotinate, a di-chlorinated derivative of nicotinic acid, emerges as a versatile and strategically important building block for the synthesis of complex, biologically active molecules.

While its isomers, such as ethyl 4,6-dichloronicotinate and ethyl 2,6-dichloronicotinate, have been more extensively documented in the literature, this compound offers a unique substitution pattern that can lead to novel chemical entities with distinct pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a starting material in drug discovery programs. By leveraging the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this building block provides a gateway to a diverse range of functionalized pyridine derivatives.

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] The presence of two electron-withdrawing chlorine atoms on the pyridine ring, coupled with the electron-withdrawing nature of the ethyl ester group, renders the aromatic ring electron-deficient. This electronic feature is the primary driver of its reactivity, making it susceptible to nucleophilic attack.

PropertyValue
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
CAS Number 148065-10-5
Appearance White to off-white crystalline solid
Purity Typically ≥95%

The strategic placement of the chlorine atoms at the 2- and 5-positions offers distinct opportunities for selective functionalization, which will be explored in the subsequent sections.

Synthesis of this compound

While specific, detailed industrial-scale synthetic routes for this compound are not extensively published in peer-reviewed literature, its synthesis can be conceptually understood through established transformations in pyridine chemistry. A plausible and commonly employed method for the synthesis of chlorinated nicotinic acid derivatives involves the chlorination of a corresponding hydroxypyridine precursor.

A general workflow for such a synthesis is depicted below:

G A Starting Material: 2,5-dihydroxynicotinic acid B Esterification A->B Ethanol, Acid catalyst C Ethyl 2,5-dihydroxynicotinate B->C D Chlorination C->D Chlorinating agent (e.g., POCl₃, SOCl₂) E This compound D->E

Figure 1: Conceptual synthetic workflow for this compound.

Conceptual Experimental Protocol: Chlorination of Ethyl 2,5-dihydroxynicotinate

  • Step 1: Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Step 2: Addition of Starting Material: Ethyl 2,5-dihydroxynicotinate is slowly added to the stirred chlorinating agent at a controlled temperature.

  • Step 3: Reaction: The reaction mixture is heated to reflux and maintained for a period sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up: Upon completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice-water.

  • Step 5: Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by techniques such as column chromatography or recrystallization.

Key Reactions and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents, allowing for selective and sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position due to the ortho- and para-directing influence of the ring nitrogen. This regioselectivity can be exploited to introduce a variety of nucleophiles, such as amines, alcohols, and thiols, in a controlled manner.

G A This compound B Nucleophilic Attack at C2 A->B Nucleophile (NuH) Base C 2-Substituted-5-chloronicotinate B->C D Further Functionalization at C5 C->D Second Nucleophile (Nu'H) or Cross-coupling E Di-substituted Nicotinate Derivative D->E

Figure 2: General scheme for sequential functionalization via SNAr.

Application in the Synthesis of Kinase Inhibitors:

While direct examples for the 2,5-dichloro isomer are scarce, the analogous ethyl 4,6-dichloronicotinate is a well-established building block in the synthesis of kinase inhibitors.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[3] The dichloronicotinate core can serve as a scaffold for the construction of compounds that target the ATP-binding site of kinases.

Exemplary Protocol: Amination via SNAr (based on analogous compounds)

  • Step 1: Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Step 2: Addition of Amine: Add the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine or potassium carbonate) to the solution.

  • Step 3: Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction, remove the solvent, and purify the product using standard techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Both chlorine atoms on the this compound ring can participate in these reactions, offering a versatile platform for introducing a wide range of substituents.

Suzuki Coupling: This reaction allows for the introduction of aryl or heteroaryl groups, which are common structural motifs in many drug molecules.

G A This compound B Suzuki Coupling A->B Ar-B(OH)₂ Pd catalyst, Base C Aryl/Heteroaryl-substituted Nicotinate B->C

Figure 3: Suzuki cross-coupling reaction with this compound.

The ability to perform sequential cross-coupling reactions, potentially in combination with SNAr, allows for the construction of highly complex and diverse molecular architectures from this relatively simple starting material.

Conclusion and Future Outlook

This compound, while less explored than its isomers, represents a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a robust framework for its elaboration into more complex molecules. As the demand for novel drug candidates continues to grow, the exploration of underutilized building blocks like this compound will be crucial in expanding the accessible chemical space for drug discovery. Further investigation into the specific reactivity and applications of this compound is warranted and holds the potential to unlock new avenues for the development of innovative therapeutics.

References

  • Fleming, P. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14356-14418. Retrieved from [Link]

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Commercial availability and suppliers of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2,5-dichloronicotinate (CAS: 148065-10-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated pyridine derivative that serves as a highly functionalized and reactive building block in synthetic organic chemistry. As a member of the substituted nicotinic acid ester family, its structural framework is of significant interest to researchers and scientists, particularly within the realm of drug development and medicinal chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of two distinct chlorine atoms and an ethyl ester group offers multiple avenues for selective chemical modification.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, commercial availability, plausible synthetic routes, and chemical reactivity. Furthermore, it explores its applications as a versatile intermediate in the synthesis of complex molecules for drug discovery, supported by established protocols and an understanding of the causality behind experimental choices.

Physicochemical Properties and Specifications

The utility of a chemical building block begins with a thorough understanding of its physical and chemical characteristics. This compound is typically supplied as a solid with a high degree of purity, suitable for sensitive downstream applications. Key specifications have been consolidated from various commercial suppliers and are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 148065-10-5[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1][3]
Molecular Weight 220.05 g/mol [1][2]
Appearance Solid[4]
Purity ≥95%[1][5]
InChI Key WNYVXIWPEGGUKG-UHFFFAOYSA-N[1][4]
Storage Conditions Sealed in dry, 2-8°C or Ambient Temperature[2][4]
MDL Number MFCD07636850[2]

Researchers procuring this reagent should always request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity and identity, typically verified by methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Commercial Availability and Supplier Overview

This compound is readily available for research-scale quantities from a variety of specialized chemical suppliers. Its commercial availability ensures a consistent supply for ongoing research and development projects. When selecting a supplier, it is crucial to consider not only the cost but also the documented purity, consistency between batches, and the quality of the accompanying analytical data.

Table 2: Representative Commercial Suppliers of this compound

SupplierPurity SpecificationCAS NumberNotes
Fluorochem ≥95%148065-10-5Intended for laboratory use only.[1]
BLD Pharm ---148065-10-5Offers cold-chain transportation.[2]
Sigma-Aldrich ---148065-10-5Distributes for Apollo Scientific.
Santa Cruz Biotechnology ≥95%148065-10-5Product for proteomics research.[5]

Synthesis and Chemical Reactivity

Plausible Synthetic Route

While specific literature detailing the synthesis of this compound is not as prevalent as for its other isomers, a logical and chemically sound synthetic route can be extrapolated from established pyridine chemistry. A common approach for preparing dichloronicotinic acid esters involves the chlorination of a corresponding dihydroxy-nicotinate precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃), followed by esterification if the acid is formed first.[6][7]

A more direct and common laboratory-scale synthesis would involve the simple esterification of the commercially available 2,5-dichloronicotinic acid.

Workflow: Fischer Esterification of 2,5-Dichloronicotinic Acid

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification start 2,5-Dichloronicotinic Acid setup Combine in Round-Bottom Flask start->setup ethanol Ethanol (Excess, Solvent & Reagent) ethanol->setup acid H₂SO₄ (Catalyst) acid->setup reflux Heat to Reflux (e.g., 80-90°C) setup->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Cool & Quench with NaHCO₃ (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product This compound (Final Product) purify->product

Caption: Plausible synthesis of this compound via Fischer esterification.

Core Chemical Reactivity

The synthetic value of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C6 positions towards nucleophilic attack. The C2 position is generally more activated than C5. This allows for the selective substitution of the C2-chloro atom with various nucleophiles (amines, alcohols, thiols), leaving the C5-chloro available for subsequent transformations.

  • Palladium-Catalyzed Cross-Coupling: Both chloro-positions can participate in a wide range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.[8] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The differential reactivity can often be controlled by carefully selecting catalysts, ligands, and reaction conditions.

Reactivity cluster_snar SNAr Reactions cluster_coupling Cross-Coupling Reactions start This compound node_snar Nucleophiles (R-NH₂, R-OH, R-SH) start->node_snar Path 1 node_suzuki Boronic Acids/Esters (Suzuki) start->node_suzuki Path 2 node_bh Amines (Buchwald-Hartwig) start->node_bh Path 2 node_sono Alkynes (Sonogashira) start->node_sono Path 2 prod_snar Mono-substituted Products (at C2 position) node_snar->prod_snar Base, Solvent prod_coupling Diverse Functionalized Pyridines node_suzuki->prod_coupling Pd Catalyst, Base node_bh->prod_coupling Pd Catalyst, Base node_sono->prod_coupling Pd/Cu Catalysts, Base

Caption: Key reaction pathways for functionalizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific, marketed drugs containing the exact this compound backbone are not prominently documented, its value lies in its role as a versatile intermediate. Analogous structures, such as Ethyl 4,6-dichloronicotinate, are pivotal in synthesizing compounds targeting kinases like EGFR and Hsp90, which are implicated in cancer.[9] By analogy, this compound provides a robust scaffold for generating novel compound libraries to screen against a wide array of biological targets.

The strategic, sequential functionalization of the two chloro-positions allows for the construction of complex, three-dimensional molecules with finely-tuned pharmacophores, enhancing potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction at one of the chloro-positions, a common transformation in medicinal chemistry programs.

Objective: To couple an aryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and the aryl boronic acid.

  • Reagent Addition: Add the base (K₂CO₃) followed by the palladium catalyst (Pd(PPh₃)₄). The order is crucial; adding the catalyst to the dry mixture helps ensure it is well-dispersed before solvent addition.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes. This is critical as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. Degassing the solvent (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is essential to remove dissolved oxygen that can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to facilitate oxidative addition and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). The aqueous wash removes the inorganic base and boronic acid byproducts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Handling, Storage, and Safety

As a laboratory chemical, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound is associated with the following hazards:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11][12]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[10][11]

  • Follow supplier recommendations, which may include refrigeration (2-8°C) for long-term stability.[2]

Conclusion

This compound is a valuable and commercially accessible chemical intermediate with significant potential in drug discovery and synthetic chemistry. Its di-chloro substituted pyridine core provides two reactive sites that can be selectively functionalized through a variety of modern synthetic methods, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic construction of diverse molecular libraries, making it an important tool for medicinal chemists aiming to develop novel therapeutics. A thorough understanding of its properties, reactivity, and handling procedures enables researchers to effectively and safely leverage this building block in their synthetic endeavors.

References

  • ETHYL 4,6-DICHLORONICOTINATE Suppliers - ChemicalRegister . ChemicalRegister. [Link]

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Methodological & Application

Topic: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Nicotinates

Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Ethyl 2,5-dichloronicotinate, in particular, serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its two distinct chlorine atoms provide reactive handles for sequential and site-selective functionalization, enabling the generation of diverse compound libraries for drug discovery programs.[2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with high efficiency and functional group tolerance.[2][3] Mastering the application of these reactions to the this compound scaffold is critical for unlocking its synthetic potential. This guide provides an in-depth analysis of the principles, protocols, and strategic considerations for achieving predictable and high-yielding transformations, with a core focus on controlling the regioselectivity between the C2 and C5 positions.

The Core Challenge: Understanding and Controlling Regioselectivity

The primary challenge in the cross-coupling of this compound lies in controlling which of the two chlorine atoms reacts. The inherent electronic properties of the pyridine ring render the C2 and C5 positions electronically and sterically distinct.

  • Inherent Reactivity: The C2 position is adjacent to the electron-withdrawing ring nitrogen, making it more electron-deficient (electrophilic) and thus more susceptible to the initial oxidative addition step by the Palladium(0) catalyst.[2][4][5] Consequently, under "standard" or conventional cross-coupling conditions, functionalization occurs preferentially at the C2 position.

  • Overriding Inherent Reactivity: Achieving selective coupling at the C5 position—the "unconventional" site—requires overcoming this innate preference. Recent advancements have shown that this can be achieved by meticulously tuning reaction parameters. Key strategies include the use of sterically hindered ligands that disfavor approach at the more crowded C2 position, or employing ligand-free conditions that can fundamentally alter the catalytic species and mechanism.[6][7]

The following diagram illustrates the general catalytic cycle that underpins these transformations.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) Product Functionalized Nicotinate (Ar-R) TM_Complex Transmetalation or Amine Complex (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex Transmetalation (+ R-M) or Amine Binding/Deprotonation TM_Complex->Pd0 Reductive Elimination (Forms Ar-R) ArX This compound (Ar-X) ArX->OA_Complex RM Coupling Partner (R-M or R₂NH) RM->TM_Complex

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

The decision to target the C2 or C5 position dictates the entire experimental approach, as visualized in the workflow below.

Regioselectivity Workflow start Start: this compound decision Desired Functionalization Site? start->decision c2_path C2-Position (Conventional) decision->c2_path C2 c5_path C5-Position (Unconventional) decision->c5_path C5 c2_cond Conditions: • Standard phosphine ligands (e.g., PPh₃, dppf) • Lower steric hindrance catalysts • Follows inherent electronic preference c2_path->c2_cond c5_cond Conditions: • Bulky, hindered ligands (e.g., NHCs like IPr) • Ligand-free 'Jeffery' conditions • Overrides electronic preference c5_path->c5_cond product_c2 Product: Ethyl 2-substituted-5-chloronicotinate c2_cond->product_c2 product_c5 Product: Ethyl 5-substituted-2-chloronicotinate c5_cond->product_c5

Caption: Decision workflow for achieving site-selective functionalization.

Application Notes and Protocols

This section provides detailed protocols for the most common and impactful palladium-catalyzed cross-coupling reactions applied to this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound, valued for its mild conditions and broad functional group tolerance.[1][8]

Target SiteCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldRef.
C2 Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O90-10075-95%[8]
C2 Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF10080-98%[1][5]
C5 Pd(OAc)₂ (2)NoneNa₂CO₃ (2.0)DMF / H₂O100Modest[6][7]

Causality Behind Choices:

  • For C2-Selectivity: Standard catalysts like Pd(PPh₃)₄ or pre-formed complexes like Pd(dppf)Cl₂ readily react at the more electrophilic C2 position.[1][5] The choice of base (K₂CO₃, Cs₂CO₃) and solvent system (Dioxane/H₂O, DMF) is often dependent on the solubility of the specific boronic acid used.

  • For C5-Selectivity: Achieving C5 selectivity is more challenging. Ligand-free "Jeffery" conditions, which often involve a phase-transfer catalyst like NBu₄Br in addition to a simple palladium salt (Pd(OAc)₂), can invert the selectivity.[6] It is proposed that these conditions may involve palladium nanoparticles or alternative catalytic species that favor the less-hindered C5 position.[6]

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed), typically in a 4:1 ratio

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Ethyl 2-aryl-5-chloronicotinate product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the synthesis of a wide range of aryl amines from aryl halides.[9][10] For this compound, this reaction is typically selective for the C2 position.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldRef.
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100-11070-90%[11]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10065-85%[9][12]

Causality Behind Choices:

  • Catalyst/Ligand System: This reaction requires a strong σ-donating, bulky phosphine ligand to facilitate both the oxidative addition and the final reductive elimination step.[9] Ligands like Xantphos or BINAP are effective. The palladium source is often a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[2]

This protocol outlines the C2-amination of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound to the tube.

  • Add anhydrous dioxane, followed by the amine coupling partner via syringe.

  • Seal the tube tightly and remove it from the glovebox (if used).

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired Ethyl 2-amino-5-chloronicotinate derivative.[2]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[14] It is a highly efficient method for introducing alkynyl moieties.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Typical YieldRef.
Pd(PPh₃)₂Cl₂ (2)CuI (1.5)Triethylamine (TEA)DMF or THF25-7080-95%[8][15]

Causality Behind Choices:

  • Dual Catalytic System: The reaction proceeds through two interconnected catalytic cycles.[14] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.[14]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine, is crucial as it serves both to deprotonate the alkyne and as a solvent or co-solvent.[15] Anhydrous conditions are preferred to prevent unwanted side reactions.[8]

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Inert gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF (to dissolve the solids) followed by an excess of TEA (often used as the solvent or co-solvent, ~3-5 equiv).

  • Add the terminal alkyne dropwise to the stirring mixture via syringe.

  • Stir the reaction at room temperature or heat gently to 50-70 °C, depending on the alkyne's reactivity.

  • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to afford the Ethyl 2-alkynyl-5-chloronicotinate product.[8]

References

  • Barluenga, J., et al. (2004). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica. Available at: [Link]

  • Dunne, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Cid, J. M., et al. (2007). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available at: [Link]

  • Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. Available at: [Link]

  • Garcia-Reyes, Y., et al. (2021). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Magano, J. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. NROChemistry. Available at: [Link]

  • University of Wisconsin-Stout. (2018). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UW-Stout. Available at: [Link]

  • ResearchGate. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available at: [Link]

  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ACS Publications. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Mizoguchi, H., & Micalizio, G. C. (2015). Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. PubMed. Available at: [Link]

  • Singh, B., et al. (2019). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chutia, R., et al. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]

  • Mizoguchi, H., & Micalizio, G. C. (2015). Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. National Institutes of Health. Available at: [Link]

  • Wolfe, J. P., et al. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Royal Society of Chemistry. Available at: [Link]

  • Crossley, S. W. M., et al. (2015). Functionalized olefin cross-coupling to construct carbon–carbon bonds. National Institutes of Health. Available at: [Link]

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Introduction: The Strategic Value of the Dichloronicotinate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ethyl 2,5-dichloronicotinate Derivatives for Drug Discovery

This compound is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Its pyridine core is a privileged scaffold found in numerous biologically active compounds. The presence of two distinct chlorine atoms at the C2 and C5 positions, along with an ethyl ester at C3, offers a platform for controlled, sequential functionalization. This allows researchers to systematically explore chemical space and build complex molecular architectures, making it an invaluable starting material for the synthesis of novel therapeutic agents and other high-value chemicals.

This guide provides detailed application notes and step-by-step protocols for the synthesis of diverse derivatives from this compound. We will delve into the mechanistic principles behind key synthetic strategies, explain the rationale for experimental choices, and offer field-proven protocols for researchers in drug development and synthetic chemistry.

Section 1: The Principle of Regioselective Functionalization

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Cl bond adjacent to the ring nitrogen (C2) is conventionally more reactive. This is attributed to the electronic influence of the nitrogen atom, which makes the C2 position more susceptible to oxidative addition by the palladium catalyst.[1]

However, this inherent reactivity can be modulated or even reversed. Recent advancements have shown that site-selectivity can be controlled through the careful selection of ligands, catalysts, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the less-reactive C5 position.[1] Furthermore, under "ligand-free" conditions, selectivity can sometimes be shifted, offering an alternative synthetic route.[1][2] This guide will focus on the two most powerful and widely used methods for derivatization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[3] Their development, recognized with the 2010 Nobel Prize in Chemistry, has transformed the landscape of drug discovery.[3] For this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly powerful.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid.[4] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[5]

Causality Behind the Protocol: The reaction is driven by a palladium(0) catalyst. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the dichloronicotinate, forming a Pd(II) intermediate. This is typically the rate-determining step and occurs preferentially at the more reactive C2 position.[5]

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol details a general procedure for the selective mono-arylation at the C2 position of this compound.

Materials & Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Schlenk flask or microwave-safe reaction vessel

  • Standard glassware for work-up and purification

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the anhydrous solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the target Ethyl 2-aryl-5-chloronicotinate.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pre-catalysts that generate the active Pd(0) species in situ.
Ligand PPh₃, XPhosStabilizes the palladium catalyst and modulates its reactivity.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for the transmetalation step.[6]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction. The presence of water can aid in dissolving the base.
Temperature 80-120 °CProvides the necessary activation energy for the reaction.
Typical Yield 65-95%Highly dependent on the specific boronic acid and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X Ln OxAdd->PdII_Complex Transmetal Transmetalation (R-B(OR)2) PdII_Complex->Transmetal Base PdII_Intermediate Ar-Pd(II)-R Ln Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product General_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress via TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Upon Completion Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify Product Characterized Final Product Purify->Product

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 2,5-dichloronicotinate and Related Pyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. This document details the synthetic utility of Ethyl 2,5-dichloronicotinate and structurally similar dichloropyridine derivatives, which are pivotal building blocks for a new generation of high-potency herbicides and fungicides. We will explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and present data in a clear, accessible format. The focus is on the causality behind experimental choices, ensuring that these protocols are not just a series of steps, but a self-validating system for robust synthesis.

Introduction: The Versatility of Dichloronicotinate Scaffolds

This compound (CAS: 148065-10-5) is a substituted pyridine derivative whose value in organic synthesis stems from its distinct reactive sites.[1] The pyridine ring, being electron-deficient, activates the two chlorine atoms, rendering them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the sequential and regioselective introduction of various functional groups, making it a versatile precursor for complex molecular architectures. While direct, large-scale applications of the 2,5-dichloro isomer are specific, the broader class of dichloronicotinates, such as the 4,6-dichloro isomer, are well-established intermediates in the synthesis of major agrochemicals.[2][3] The principles governing their reactivity are largely interchangeable and provide a powerful toolkit for the modern agrochemist.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is critical for process development and safety.

PropertyValueReference
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
CAS Number 148065-10-5[1]
Appearance White to light yellow solid[2]
Purity ≥95%[1]

Core Application: Synthesis of Diaryl-amine Fungicides (Fluazinam Analogs)

One of the most significant applications of dichlorinated pyridines is in the synthesis of diaryl-amine fungicides, exemplified by Fluazinam.[4] Fluazinam is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation in fungal mitochondria.[4] The synthesis hinges on a two-step process: a regioselective amination followed by a coupling reaction.

Step 1: Regioselective Amination of the Dichloropyridine Core

The first crucial step involves the substitution of one of the chloro groups with an amino group. This is typically achieved by reacting the dichloropyridine with ammonia in a high-pressure system. The choice of solvent and reaction conditions is paramount to achieving high yield and selectivity, while minimizing side reactions.

amination_workflow A 2,3-Dichloro-5-(trifluoromethyl)pyridine + Anhydrous Ammonia B High-Pressure Autoclave Solvent: Tetrahydrofuran (THF) A->B Charge Reactor C Reaction Conditions: 70-100°C, 30-40 hours B->C Heat & Pressurize D Work-up: Desalination & Deamination C->D Post-Reaction E Product: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine D->E Purification fluazinam_synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Coupling A 2,3-Dichloro-5- (trifluoromethyl)pyridine B 2-Amino-3-chloro-5- (trifluoromethyl)pyridine A->B NH₃, THF High Pressure, Heat D Fluazinam B->D Base (KOH) 2-MeTHF C 2,4-Dichloro-3,5- dinitrobenzotrifluoride C->D

Caption: Two-step synthesis pathway for the fungicide Fluazinam.

Application in Herbicide Synthesis: Aryloxyphenoxypropionate Analogs

Dichloropyridine derivatives are also foundational to the synthesis of aryloxyphenoxypropionate ("fop") herbicides, such as Haloxyfop. [5]These herbicides are potent inhibitors of acetyl-CoA carboxylase in grasses. [6]The key synthetic transformation is a Williamson ether synthesis to create the characteristic pyridyl-oxy-phenoxy linkage.

Synthetic Logic and Key Transformation

The synthesis involves the coupling of a substituted dichloropyridine with a hydroxyphenoxypropionate derivative. The chlorine at the 2-position of the pyridine ring is displaced by the phenoxide nucleophile.

haloxyfop_logic start Dichloropyridine Derivative e.g., 3-Chloro-5-(trifluoromethyl)-2-R-pyridine product { Aryloxyphenoxypropionate Herbicide | Haloxyfop-type structure} start:f1->product:f0 Williamson Ether Synthesis (Base, Solvent, Heat) nucleophile Hydroxyphenoxypropionate e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate nucleophile:f0->product:f0

Caption: Synthetic logic for forming the core ether linkage in "fop" herbicides.

Generalized Protocol: Williamson Ether Synthesis for "Fop" Herbicides

  • Materials:

    • 2,X-Dichloro-Y-substituted-pyridine (1.0 eq)

    • Ethyl 2-(4-hydroxyphenoxy)propanoate (or similar phenoxy derivative) (1.0-1.2 eq)

    • Base (e.g., K₂CO₃, NaH)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve the hydroxyphenoxypropanoate derivative in the chosen solvent.

    • Add the base portion-wise at room temperature to generate the phenoxide anion. Stir for 30-60 minutes.

    • Add the dichloropyridine derivative to the mixture.

    • Heat the reaction mixture (e.g., 80-120°C) and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

  • Authoritative Grounding: The esters of these herbicides, such as Haloxyfop-etotyl or -methyl, are rapidly hydrolyzed in plants to the parent acid, which is the herbicidally active form. [5][7]The R-isomer is the more active enantiomer. [5]

Conclusion and Future Outlook

This compound and its isomers are more than just chemical intermediates; they are enabling building blocks for the synthesis of highly effective and specific agrochemicals. The reactivity of the dichloropyridine core, primarily through nucleophilic aromatic substitution, provides a reliable and scalable platform for constructing the complex diaryl-amine and aryloxyphenoxy scaffolds found in leading fungicides and herbicides. The protocols outlined in this document, grounded in established patents and scientific literature, offer a robust starting point for both process optimization and the discovery of novel crop protection agents. As the demand for more efficient and environmentally conscious agricultural solutions grows, the strategic use of such versatile precursors will undoubtedly continue to be a cornerstone of innovation in the field.

References

  • CymitQuimica.
  • BenchChem.
  • P
  • Google Patents.
  • WIPO Patentscope.
  • Google Patents.
  • PubChem - NIH. Fluazinam. CID 91731.
  • haloxyfop Chemical name: IUPAC: (RS)-2-[4-[(3-chloro-5-trifluoromethyl-2.
  • PubChem - NIH. Haloxyfop-P. CID 448979.
  • BenchChem.
  • Food and Agriculture Organization of the United N

Sources

Synthesis of Ethyl 2,5-dichloronicotinate: An In-Depth Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2,5-dichloronicotinate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles, emphasizing safety, efficiency, and robust product characterization.

Introduction and Significance

This compound is a halogenated pyridine derivative with significant potential as a building block in organic synthesis. The presence of two chlorine atoms on the pyridine ring offers multiple sites for functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of complex molecular architectures. The ethyl ester moiety provides a handle for further chemical transformations or can be a key feature for biological activity. The strategic placement of the chloro-substituents makes this compound a particularly interesting precursor for the synthesis of targeted bioactive molecules.

This application note details a reliable method for the preparation of this compound via the Fischer esterification of 2,5-dichloronicotinic acid. The principles of this reaction, along with a step-by-step protocol, safety considerations, and characterization guidelines, are thoroughly discussed to ensure a reproducible and safe laboratory experience.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed esterification of 2,5-dichloronicotinic acid with ethanol. This reaction, known as the Fischer esterification, is a reversible process. To drive the equilibrium towards the formation of the ester product, an excess of the alcohol (ethanol) is used as the solvent, and a strong acid catalyst, such as sulfuric acid, is employed.

The mechanism of the Fischer esterification involves the following key steps:

  • Protonation of the carbonyl oxygen: The carboxylic acid is activated by the protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification 2,5-Dichloronicotinic Acid 2,5-Dichloronicotinic Acid Protonated Carbonyl Protonated Carbonyl 2,5-Dichloronicotinic Acid->Protonated Carbonyl + H+ Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate + Ethanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water Protonated Ester->H2SO4 (catalyst) regenerates This compound This compound Protonated Ester->this compound - H+

Caption: Fischer esterification mechanism for this compound synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,5-Dichloronicotinic acid≥98%Commercially available
Ethanol, absoluteAnhydrous, ≥99.5%Commercially availableUse of absolute ethanol is crucial to minimize the reverse reaction.
Sulfuric acidConcentrated (98%)Commercially availableHandle with extreme care.
Sodium bicarbonateReagent gradeCommercially availableFor neutralization.
Sodium chlorideReagent gradeCommercially availableFor brine solution.
Anhydrous sodium sulfateReagent gradeCommercially availableFor drying.
Ethyl acetateHPLC gradeCommercially availableFor extraction and chromatography.
HexaneHPLC gradeCommercially availableFor chromatography.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Detailed Experimental Protocol

This protocol is based on the general principles of Fischer esterification and should be adapted and optimized as necessary by monitoring the reaction progress.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A Combine 2,5-dichloronicotinic acid and ethanol in a round-bottom flask. B Slowly add concentrated sulfuric acid. A->B C Heat the mixture to reflux with stirring. B->C D Cool the reaction mixture and remove excess ethanol. C->D E Dissolve the residue in ethyl acetate. D->E F Wash with saturated sodium bicarbonate solution. E->F G Wash with brine. F->G H Dry the organic layer with anhydrous sodium sulfate. G->H I Filter and concentrate the organic layer. H->I J Purify the crude product by column chromatography. I->J K Characterize the final product (NMR, IR, MS). J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloronicotinic acid (5.0 g, 26.0 mmol).

  • Add absolute ethanol (50 mL) to the flask. The ethanol acts as both the reactant and the solvent.

  • Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirred mixture. Caution: The addition is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

Step 2: Work-up

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the oily residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any unreacted sulfuric acid and 2,5-dichloronicotinic acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

  • Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 30 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

Step 3: Purification and Product Isolation

  • Filter the dried organic solution to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is recommended to isolate the pure product.[1][2]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

  • Determine the yield and characterize the product by spectroscopic methods.

Product Characterization

Technique Expected Observations
¹H NMR * Ethyl group: A triplet corresponding to the methyl protons (CH₃) around δ 1.4 ppm and a quartet for the methylene protons (CH₂) around δ 4.4 ppm.[3] * Pyridine ring protons: Two singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the specific electronic environment created by the chloro-substituents.
¹³C NMR * Ethyl group: Signals for the methyl carbon around δ 14 ppm and the methylene carbon around δ 62 ppm.[4] * Carbonyl carbon: A signal in the range of δ 160-165 ppm. * Pyridine ring carbons: Signals in the aromatic region (δ 120-155 ppm). The carbons attached to chlorine atoms will show characteristic chemical shifts.
IR (Infrared Spectroscopy) * C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.[4] * C-O stretch (ester): An absorption band in the region of 1100-1300 cm⁻¹. * C-Cl stretch: Absorptions in the fingerprint region. * Aromatic C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) * Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of this compound (220.05 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,5-Dichloronicotinic Acid: May be harmful if swallowed and can cause skin and eye irritation.[5] Avoid inhalation of dust.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture.

  • Thionyl Chloride (Alternative Reagent): If an alternative esterification method using thionyl chloride to form the acid chloride is considered, be aware that thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[6] This method should only be performed by experienced chemists with appropriate safety measures in place.

  • Organic Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC and extend the reflux time if necessary. Ensure anhydrous conditions.
Loss of product during work-up.Be careful during extractions and transfers. Ensure complete neutralization before extraction to avoid loss of the carboxylic acid starting material in the aqueous layer.
Product is an oil that does not solidify Product may be an oil at room temperature or contain impurities.Verify purity by TLC. If impure, repeat column chromatography.
Incomplete removal of starting material Insufficient reaction time or catalyst.Increase reflux time or the amount of catalyst. Ensure efficient removal of water if a Dean-Stark trap is used (for larger scale).
Inefficient work-up.Ensure thorough washing with sodium bicarbonate solution to remove all acidic starting material.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of this compound. By following the detailed steps for the Fischer esterification, work-up, and purification, researchers can reliably prepare this valuable synthetic intermediate. The emphasis on mechanistic understanding, safety, and thorough characterization will enable scientists in drug discovery and development to confidently utilize this procedure in their research endeavors.

References

  • Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Supplemental Information. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Supporting Information. (n.d.). CORE. Retrieved from [Link]

  • Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]

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Application Note: A Practical Guide to the Regioselective Functionalization of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2,5-dichloronicotinate is a pivotal building block in the synthesis of complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] The presence of two distinct chlorine atoms at the C2 and C5 positions presents a formidable challenge and a unique opportunity for regioselective functionalization. This guide provides an in-depth analysis and detailed protocols for controlling the site of substitution through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling researchers to unlock diverse chemical space from a single, versatile precursor.

The Foundation: Understanding Regioselectivity in Dichloropyridines

The ability to selectively functionalize one halogen over the other in this compound is governed by a combination of electronic and steric factors. A fundamental understanding of these principles is critical for rational reaction design.

  • Electronic Effects: The C2 position is situated alpha (α) to the electron-withdrawing pyridine nitrogen. This placement significantly lowers the electron density at C2, rendering it more electrophilic than the C5 position.[4] Consequently, the C2 position is inherently more reactive towards two key processes:

    • Oxidative Addition: In palladium-catalyzed cross-coupling, the initial step involves the insertion of a Pd(0) species into the carbon-halogen bond. The more electron-deficient C2-Cl bond is more susceptible to this oxidative addition.[4][5]

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of C2 allows it to readily accept electron density from an incoming nucleophile, stabilizing the negatively charged intermediate (Meisenheimer complex).[6][7]

  • Bond Dissociation Energies: The C-X bond α to a nitrogen heteroatom is typically weaker than C-X bonds at more distal positions.[4] This lower bond dissociation energy contributes to the kinetic preference for reactivity at the C2 position.

  • Steric Hindrance: While C2 is electronically activated, it is also flanked by the ester group at C3. In contrast, the C5 position is less sterically encumbered. This factor can be exploited by using bulky ligands on the catalyst or bulky reactants, which may disfavor reaction at the more crowded C2 site and promote functionalization at C5.[1][4]

The interplay of these effects dictates the "natural" or conventional reactivity, which overwhelmingly favors functionalization at the C2 position. However, modern catalytic systems provide the tools to override this inherent preference.

Strategic Workflow for Selective Functionalization

The following diagram illustrates the strategic pathways available for the selective modification of this compound, which will be detailed in the subsequent sections.

G cluster_start Starting Material cluster_products Regioisomeric Products A This compound B Suzuki-Miyaura Coupling (Conventional Ligands) A->B  Pd(0), ArB(OH)₂, Base C Buchwald-Hartwig Amination (Conventional Ligands) A->C  Pd(0), R₂NH, Base D Nucleophilic Aromatic Substitution (SNAr) A->D  Nu⁻ (e.g., RO⁻, RS⁻) E Suzuki-Miyaura Coupling (Bulky Ligands / Ligand-Free) A->E  Pd(0), ArB(OH)₂, Base F Ethyl 2-(Aryl)-5-chloronicotinate B->F G Ethyl 2-(Amino)-5-chloronicotinate C->G H Ethyl 2-(Alkoxy/Thio)-5-chloronicotinate D->H I Ethyl 2-chloro-5-(Aryl)nicotinate E->I

Caption: Strategic pathways for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions are indispensable for forming C-C and C-N bonds, offering broad functional group tolerance and high efficiency.[8][9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent with an aryl halide.[10][11] For this compound, selectivity is highly dependent on the catalyst system.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Standard phosphine ligands like PPh₃ typically favor oxidative addition at the more electron-deficient C2 position.[4] However, very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can invert this selectivity by sterically blocking the C2 position, forcing the catalyst to react at C5.[1]

  • Base: The base is crucial for activating the organoboron species for transmetalation. Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used and facilitate the catalytic cycle.[9][10]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[1]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-Cl oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_aryl Ar-Pd(II)L₂-Ar' tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0  Catalyst  Regeneration product Ar-Ar' re->product reagents Ar-Cl + Ar'B(OH)₂ + Base reagents->oa

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Conditions for Regioselective Suzuki-Miyaura Coupling

Target PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical C2:C5 Ratio
C2 Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O90>20:1
C5 PdCl₂ (5)None ("Jeffery" conditions)Bu₄NCl (1.0), K₂CO₃ (3.0)DMF1001:>99[1]
C5 Pd(OAc)₂ (2)IPr (4)K₃PO₄ (2.0)Toluene/H₂ORT - 50~1:10[1]

Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid (1.1 equiv.), Pd₂(dba)₃, PPh₃, K₂CO₃, 1,4-Dioxane, and deionized water.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) in 5 mL of dioxane.

  • Reaction: Add the catalyst solution to the Schlenk flask, followed by 1 mL of water. Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 2-(aryl)-5-chloronicotinate.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[8][12] The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high catalytic activity.[13][14]

Causality Behind Experimental Choices:

  • Ligand: Biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[14] Their steric bulk facilitates the reductive elimination step (the product-forming step), while their electron-donating nature promotes the initial oxidative addition.[13][15]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[8]

  • Selectivity: Similar to the Suzuki reaction, conventional systems strongly favor C2 amination. Achieving C5 selectivity is more challenging and may require specialized ligands or directing group strategies that are beyond the scope of this general guide.

Protocol 2: Selective C2-Amination via Buchwald-Hartwig Coupling

  • Materials: this compound, primary or secondary amine (1.2 equiv.), Pd(OAc)₂, XPhos, NaOt-Bu, and anhydrous toluene.

  • Setup: To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Reaction: Add toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol). Seal the flask and heat to 100-110 °C for 16-24 hours.

  • Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography to isolate Ethyl 2-(amino)-5-chloronicotinate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct, often metal-free, route to substitute the C2-chloro group with strong nucleophiles.[16][17] The reaction proceeds via a two-step addition-elimination mechanism.

Causality Behind Experimental Choices:

  • Mechanism: The reaction is initiated by the attack of a nucleophile at the electron-poor C2 carbon. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The adjacent nitrogen and C3-ester group are crucial for stabilizing this negative charge. In the final step, aromaticity is restored by the expulsion of the chloride leaving group.[6][7]

  • Selectivity: This mechanism has an absolute requirement for an electron-withdrawing group (in this case, the ring nitrogen) to activate the substitution site. The C5 position lacks sufficient electronic activation, rendering SNAr at this site extremely difficult under normal conditions. This provides an almost perfectly selective method for C2 functionalization.

G start Substrate + Nu⁻ step1 Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Anionic Intermediate) step1->intermediate Addition step2 Loss of Leaving Group intermediate->step2 Resonance Stabilized product Substituted Product step2->product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: Selective C2-Alkoxylation via SNAr

  • Materials: this compound, desired alcohol (e.g., methanol, ethanol), Sodium hydride (NaH, 60% dispersion in mineral oil), and anhydrous THF or DMF.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol (5.0 equiv.) and anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath.

  • Alkoxide Formation: Carefully add NaH (1.2 equiv.) portion-wise to the alcohol solution. Stir for 20 minutes at 0 °C to allow for the formation of the sodium alkoxide.

  • Reaction: Add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise to the alkoxide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to obtain the pure Ethyl 2-(alkoxy)-5-chloronicotinate.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogen
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

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Work-up and purification of Ethyl 2,5-dichloronicotinate reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Purity Isolation of Ethyl 2,5-dichloronicotinate

Abstract

This compound is a pivotal building block in the synthesis of complex pharmaceuticals and agrochemicals. The presence of impurities, such as unreacted starting materials or reaction byproducts, can critically impede downstream applications, affecting yields, safety, and the efficacy of the final active ingredient. This document provides a comprehensive guide for the work-up and purification of this compound from a typical crude reaction mixture, presumed to be synthesized via the esterification of 2,5-dichloronicotinic acid. We detail field-proven protocols for extractive work-up, recrystallization, and column chromatography, underpinned by the scientific rationale for each procedural choice. This guide is intended for researchers, chemists, and process development professionals seeking to establish a robust and validated methodology for obtaining this key intermediate with high purity.

Introduction: The Imperative for Purity

This compound (C₈H₇Cl₂NO₂) is a substituted pyridine derivative whose molecular structure is a versatile scaffold for introducing functionality in drug discovery and development.[1] The dual chlorine substituents provide reactive sites for nucleophilic aromatic substitution, while the ethyl ester can be hydrolyzed, reduced, or transesterified to further modify the molecule.[1]

The most common route to this intermediate is the esterification of 2,5-dichloronicotinic acid. This process, often catalyzed by a strong acid or mediated by reagents like thionyl chloride (SOCl₂), can leave behind challenging impurities.[2] The primary contaminants typically include:

  • Unreacted 2,5-dichloronicotinic acid: A polar, acidic impurity.

  • Residual Acid Catalyst/Reagents: Such as H₂SO₄ or HCl derived from SOCl₂.

  • Side-Reaction Byproducts: Dependent on the specific synthetic route.

  • Hydrolysis Product: Premature hydrolysis of the ester back to the carboxylic acid can occur if exposed to harsh basic conditions or excess water during work-up.[3][4][5]

Achieving >98% purity is often a prerequisite for subsequent synthetic steps. This guide provides the necessary protocols to systematically remove these impurities.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[6]
Molecular Weight 220.05 g/mol [6]
Appearance White to light yellow solid/crystal[7][8]
Purity (Typical) ≥95-98%[6][7][8]
CAS Number 148065-10-5[6]

Post-Reaction Work-up: The First Line of Purification

The initial work-up is a critical phase designed to neutralize the reaction and perform a bulk separation of the desired neutral product from acidic and water-soluble impurities.

The Rationale of Extractive Work-up

The strategy hinges on the differential solubility of the components. The target ester is a neutral organic molecule, soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). In contrast, the unreacted carboxylic acid starting material can be converted into its highly water-soluble carboxylate salt by a basic wash. This allows for a clean separation using a separatory funnel.

Causality: The choice of base is crucial. A strong base like sodium hydroxide (NaOH) could saponify (hydrolyze) the ester product. Therefore, a mild base such as sodium bicarbonate (NaHCO₃) is the preferred reagent.[9][10] It is strong enough to deprotonate the carboxylic acid but gentle enough to leave the ester intact.

Diagram 1: General Extractive Work-up Workflow

start Crude Reaction Mixture quench Quench (e.g., add to ice-water) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_base Wash with sat. aq. NaHCO₃ (Removes acidic impurities) extract->wash_base wash_brine Wash with Brine (Removes bulk water) wash_base->wash_brine dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter off Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporation) filter->evaporate crude_product Crude Solid/Oil Product evaporate->crude_product

Caption: A standard workflow for the initial work-up of an esterification reaction.

Protocol: Extractive Work-up

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching: Slowly pour the cooled crude reaction mixture into a beaker containing crushed ice or cold water. This dissipates any exothermic reaction from neutralizing strong acids.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate.[10] Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes to partition the product into the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Basic Wash: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel. Shake gently at first (to control CO₂ evolution from neutralization) and then more vigorously. Drain the aqueous layer. Repeat this wash until no more gas evolves. This step is critical for removing the 2,5-dichloronicotinic acid starting material.[9]

  • Brine Wash: Wash the organic layer with a portion of brine. This helps to break up any emulsions and removes the majority of the dissolved water.[11]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Isolation of Crude Product: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the crude this compound, which can now be subjected to further purification.

High-Purity Purification Methods

After the initial work-up, trace impurities often remain. The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities.

Diagram 2: Purification Strategy Decision Flow

start Crude Product from Work-up check_state Is the crude product a solid? start->check_state recrystallize Primary Method: Recrystallization check_state->recrystallize Yes chromatography Primary Method: Column Chromatography check_state->chromatography No (Oil) or Impurities are very similar check_purity Assess Purity (TLC/GC/HPLC) recrystallize->check_purity chromatography->check_purity is_pure Is purity >98%? check_purity->is_pure is_pure->chromatography No, from Recrystallization final_product High-Purity Product is_pure->final_product Yes

Caption: Decision logic for selecting the optimal purification technique.

Method 1: Recrystallization

Recrystallization is an effective, scalable, and economical method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are either highly soluble or sparingly soluble in the chosen solvent system at all temperatures can be removed.

Protocol: Two-Solvent Recrystallization This technique is ideal when a single perfect solvent cannot be found. A "good" solvent (in which the compound is very soluble) and a "poor" or "anti-solvent" (in which the compound is nearly insoluble) are used.

Materials:

  • Crude this compound

  • Ethyl acetate ("good" solvent)

  • Hexane or Heptane ("poor" solvent)

  • Erlenmeyer flask, heating mantle/hot plate, reflux condenser

  • Büchner funnel and flask, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.[12]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (hexane) dropwise while swirling. Continue adding until the solution becomes faintly and persistently cloudy (the saturation point).

  • Crystal Growth: Add another drop or two of the hot "good" solvent (ethyl acetate) to just redissolve the cloudiness. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Method 2: Flash Column Chromatography

For oily crude products or when impurities have very similar solubility profiles to the product, flash column chromatography is the method of choice.[3] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution by a mobile phase.

Protocol: Silica Gel Flash Chromatography Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl acetate (HPLC grade)

  • Chromatography column, air pump/argon line

  • Test tubes or fraction collector

Procedure:

  • Select Eluent System: Using Thin Layer Chromatography (TLC), determine a solvent system that gives the product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).[13] Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by evaporating the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions.[14] Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Example Eluent Systems for Chromatography
Impurity TypeSuggested Starting Eluent (Hexane:EtOAc)Rationale
Non-polar byproducts 90:10 to 85:15Product is more polar and will be retained longer on the silica.
Unreacted acid (residual) 80:20 to 70:30The highly polar acid will remain at the baseline (Rf=0), while the less polar ester elutes.
Polar byproducts 95:5 to 90:10The product will elute before the more polar impurities.

Purity Assessment and Characterization

Post-purification analysis is a non-negotiable step to validate the success of the procedure. A combination of techniques should be used for a comprehensive assessment.[15]

Diagram 3: Purity Verification Workflow

start Purified Product tlc 1. TLC Analysis (Qualitative check for spots) start->tlc gc_hplc 2. GC or HPLC Analysis (Quantitative % Purity) tlc->gc_hplc nmr_ms 3. Structural Confirmation (¹H NMR, ¹³C NMR, MS) gc_hplc->nmr_ms pass Purity and Structure Confirmed nmr_ms->pass

Caption: A sequential workflow for the analytical validation of the final product.

  • Thin Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot. It is used extensively during column chromatography to track the separation.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the gold-standard techniques for determining quantitative purity.[15] A GC method, often coupled with a mass spectrometer (GC-MS), is excellent for analyzing volatile compounds like this ester.[16] An HPLC method using a C18 reversed-phase column is also highly effective. The purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the isolated compound, ensuring no degradation or isomerization has occurred during work-up and purification.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably and efficiently produce high-purity this compound, ensuring the success of subsequent research and development activities.

References

  • Benchchem. (n.d.). Purification of Ethyl 4,6-dichloronicotinate Derivatives. Technical Support Center.
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  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
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  • ResearchGate. (2021). Work up of ester? Retrieved from [Link]

  • ResearchGate. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Retrieved from [Link]

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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
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Application Notes & Protocols: The Strategic Utility of Ethyl 2,5-dichloronicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dichloronicotinate has emerged as a pivotal heterocyclic building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Its dichlorinated pyridine core, featuring two chlorine atoms at electronically distinct positions (C2 and C5), offers a versatile platform for selective and sequential functionalization. This document provides an in-depth guide to the strategic application of this compound in drug discovery, detailing its reactivity, key synthetic transformations, and field-proven experimental protocols. We will explore its role in constructing diverse molecular scaffolds through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers with the foundational knowledge to leverage this reagent in their discovery programs.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyridine derivative whose value in synthetic chemistry is derived from its multiple, differentially reactive sites. The electron-deficient nature of the pyridine ring is amplified by the presence of two electron-withdrawing chlorine atoms and an ethyl ester group, rendering the molecule susceptible to a variety of chemical transformations.

The key to its utility lies in the non-equivalent reactivity of the two chloro-substituents. The chlorine atom at the C2 position is generally more electrophilic and thus more susceptible to both nucleophilic attack and oxidative addition by palladium catalysts compared to the chlorine at the C5 position.[2] This inherent regioselectivity allows for a controlled, stepwise approach to the synthesis of di-substituted pyridine derivatives, a privileged scaffold in medicinal chemistry.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 148065-10-5[3]
Molecular Formula C₈H₇Cl₂NO₂[3]
Molecular Weight 220.05 g/mol [3]
Appearance White to almost white powder/crystal[4]
Purity ≥95%[3]

Strategic Applications in Discovery Programs

The controlled, sequential functionalization of this compound provides a direct route to a diverse array of complex molecules with significant biological activity.

Synthesis of Kinase Inhibitors and Bioactive Molecules

The pyridine core is a common feature in many kinase inhibitors used in oncology. This compound serves as an excellent starting material for analogs of multi-kinase inhibitors.[5] The general strategy involves an initial reaction at the more reactive C2 position, followed by a second transformation at the C5 position to introduce the desired pharmacophores that interact with the target protein. This modular approach allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

Development of Agrochemicals

Beyond pharmaceuticals, this building block is utilized in the formulation of advanced agrochemicals, including pesticides and herbicides.[1][4][6] The stability and reactivity of the dichloronicotinate core allow for its efficient incorporation into complex molecules designed to enhance crop protection and yield.[1]

G cluster_0 Synthetic Strategy A This compound B Step 1: Selective Functionalization at C2 (e.g., Suzuki Coupling or SNAr) A->B C Mono-substituted Intermediate B->C D Step 2: Functionalization at C5 (e.g., Buchwald-Hartwig or SNAr) C->D E Di-substituted Pyridine Scaffold D->E F Library of Bioactive Molecules (e.g., Kinase Inhibitors, Agrochemicals) E->F

Caption: Sequential functionalization workflow for this compound.

Core Experimental Methodologies and Protocols

The following protocols are generalized guidelines and may require optimization for specific substrates and nucleophiles. It is imperative to ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the selective substitution of the C2-chloro substituent with a primary or secondary amine. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups on the pyridine ring.[8]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)[7]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[7]

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and the anhydrous solvent.[7]

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).[7]

  • Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).[7]

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Table 2: Troubleshooting Common SNAr Issues

IssuePotential Cause(s)Recommended Solution(s)
Ester Hydrolysis Presence of water; use of hydroxide bases; high temperature.Use anhydrous conditions; employ non-hydroxide bases (e.g., carbonates); control temperature.[7]
Low Yield Insufficient heating; impure reagents; poor choice of base/solvent.Increase temperature; ensure high purity of reagents; screen alternative bases and solvents.
Reaction Stalls Deactivation of nucleophile; poor solubility.Use a stronger base; switch to a solvent that better solubilizes all components (e.g., DMSO).
Formation of Tar Decomposition at high temperatures.Reduce reaction temperature; use a milder base.[7]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. This protocol details the coupling of an arylboronic acid at the C2 position of this compound. The reaction is initiated by the oxidative addition of the palladium catalyst to the C-Cl bond.[9][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[2][9]

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene)[2][9]

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[2]

  • Catalyst Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Under this atmosphere, add the palladium catalyst.[9]

  • Solvent Addition: Add the anhydrous/degassed solvent system via syringe.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 2-24 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloronicotinate.[2][9]

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C L-Pd(II)(Ar)-X B->C Ar-X D Transmetalation C->D E L-Pd(II)(Ar)-R D->E [R-B(OH)₃]⁻ F Reductive Elimination E->F F->A G Ar-R (Product) F->G H R-B(OH)₂ + Base I [R-B(OH)₃]⁻ H->I I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][9][10]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery and development.[11][12] The distinct reactivity of its two chlorine atoms enables controlled, sequential functionalization, providing a reliable pathway to diverse libraries of complex heterocyclic compounds. The SNAr and Suzuki-Miyaura coupling reactions are just two examples of the powerful transformations that can be employed. The protocols and strategic insights presented here offer a solid foundation for researchers to unlock the full potential of this important synthetic intermediate in the quest for novel therapeutics and other bioactive molecules.

References

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  • Google Patents. US20080220441A1 - Advanced drug development and manufacturing.
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  • Google Patents. EP0007293B1 - 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid-3-methyl ester-5-ethyl ester having hypotensive properties, process for its preparation and pharmaceutical preparations containing it.
  • Google Patents. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.
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  • ResearchGate. ChemInform Abstract: Ethyl Chloroformate/Ethanol in Organic Synthesis. Part 2. A New Reagent for the Ring Fission of 2-(Substituted-thio)thiazolo(5,4-d) pyrimidinones and. (2025). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 2,5-dichloronicotinate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura coupling of Ethyl 2,5-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging yet crucial transformation. We will explore the underlying principles, troubleshoot common experimental issues, and provide robust protocols to enhance reaction yield and purity.

Section 1: Core Concepts & Foundational Challenges

This section addresses the fundamental hurdles associated with the Suzuki coupling of this specific heterocyclic substrate.

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A: The difficulty arises from a combination of factors inherent to the substrate's structure:

  • Two Potential Reaction Sites: The molecule has two chlorine atoms at the C2 and C5 positions. The C-Cl bond is the least reactive of the carbon-halogen bonds in Suzuki couplings, making oxidative addition the rate-determining step.[1][2]

  • Regioselectivity: The electronic environment of the pyridine ring dictates that the C2 and C5 positions have different reactivities. The C2 position is more electron-deficient due to its proximity to the ring nitrogen, making it the more reactive site for oxidative addition.[3][4] Achieving selective mono-arylation without side reactions is a primary challenge.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can sequester the active catalytic species, leading to catalyst inhibition or deactivation and resulting in low conversion rates.[5][6]

  • Base-Labile Ester Group: The ethyl ester functionality is susceptible to hydrolysis under strongly basic conditions, which are often employed in Suzuki couplings. This necessitates a careful selection of a base that is strong enough to promote the catalytic cycle but mild enough to preserve the ester.[7][8]

Q2: I need to synthesize Ethyl 2-aryl-5-chloronicotinate. Which chlorine is expected to react first and why?

A: The chlorine at the C2 position is expected to react preferentially. In dihalogenated pyridines, the position ortho to the ring nitrogen (C2) is generally more electrophilic and therefore more susceptible to oxidative addition by the Pd(0) catalyst.[9][10] This inherent electronic bias provides a strong basis for achieving C2-selective mono-arylation, leaving the C5-chloro group available for subsequent transformations if desired.

Section 2: Troubleshooting Guide for Low-Yield Reactions

This section is formatted as a direct response to common problems encountered in the lab.

Issue: Low or No Conversion of Starting Material

Q3: My reaction has stalled with a low conversion of this compound. What are the first things I should check?

A: When a reaction fails, it's crucial to systematically verify your setup and reagents before making significant changes to the conditions.[11]

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Oxygen can lead to the formation of palladium oxides and promote the unwanted homocoupling of the boronic acid.[12] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[6][13]

  • Reagent Purity & Integrity: Verify the purity of your starting materials. Impurities in the dichloronicotinate or boronic acid can poison the catalyst. Ensure your base is not excessively hydrated, as this can affect its efficacy and promote side reactions.[11]

  • Catalyst Activity: If you are using an older bottle of a palladium precatalyst or ligand, its activity may be compromised. It is best to use a fresh, reliable source. For Pd(II) precatalysts like Pd(OAc)₂, an in-situ reduction to Pd(0) is required, and inefficient reduction can stall the reaction.[12]

Q4: I've confirmed my setup is sound, but the yield is still poor. How should I choose a more effective catalyst and ligand for this substrate?

A: Standard catalysts like Pd(PPh₃)₄ often show low activity for activating C-Cl bonds.[14] For challenging heteroaryl chlorides, a more robust catalytic system is required.

  • Recommended Catalysts: Start with a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. These are typically more stable and are efficiently reduced to the active Pd(0) species in the reaction mixture.

  • Critical Ligand Choice: The key to success is using a bulky, electron-rich phosphine ligand. These ligands accelerate both the oxidative addition and the final reductive elimination steps.[15][16] Excellent choices for this substrate include Buchwald-type biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[3][14] These ligands promote the desired catalytic cycle over pathways leading to catalyst deactivation.[5]

Issue: Significant Side Product Formation

Q5: My main impurity is 5-chloro-nicotinic acid ethyl ester (dehalogenation). Why is this happening and how can I prevent it?

A: Dehalogenation (or hydrodehalogenation) occurs when the aryl halide is reduced instead of coupled.[11] This happens when the intermediate palladium-aryl complex reacts with a hydride source before transmetalation can occur.[15]

  • Causes:

    • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the intermediate complex has more time to react with hydride sources.[15]

    • Hydride Source: The hydride can originate from solvents (like alcohols), certain bases, or even water under specific conditions.

  • Solutions:

    • Switch to Aprotic Solvents: If you are using an alcohol-containing solvent, switch to purely aprotic options like 1,4-dioxane or toluene .[15]

    • Use Bulky Ligands: As mentioned in Q4, ligands like SPhos or XPhos accelerate the entire catalytic cycle, particularly reductive elimination, minimizing the lifetime of intermediates that can lead to dehalogenation.[15]

    • Choose a Non-Hydride Base: Avoid bases that can potentially act as hydride donors.

Q6: I suspect my boronic acid is decomposing during the reaction. What is protodeboronation and how can I mitigate it?

A: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively destroying your nucleophile.[11][17] This is often promoted by strong bases and the presence of excess water.[8]

  • Solutions:

    • Use a Boronic Ester: The most effective solution is to use a more stable boron reagent. Pinacol boronic esters are significantly more robust towards protodeboronation than their corresponding boronic acids.[17][18] They are thought to slowly hydrolyze in the reaction to release the boronic acid, maintaining a low, steady concentration.[19]

    • Select a Milder Base: Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides (e.g., NaOH).[8][20]

    • Control Water Content: While a small amount of water is often necessary to dissolve the base, using anhydrous solvents and minimizing the aqueous phase can help.

Issue: Ester Group Instability

Q7: The ethyl ester on my nicotinate is being partially hydrolyzed to the carboxylic acid. Which base should I be using?

A: Ester hydrolysis is a classic problem when coupling base-sensitive substrates. The choice of base is critical for success.

  • Avoid Strong Hydroxide Bases: Do not use bases like NaOH, KOH, or LiOH, as they will readily saponify the ester.

  • Recommended Bases: The most suitable bases are moderately strong and have low hydroxide concentration in solution.

    • Potassium Phosphate (K₃PO₄): An excellent and versatile choice for many Suzuki couplings, providing sufficient basicity to activate the boronic acid without causing significant hydrolysis.[3][8]

    • Potassium Carbonate (K₂CO₃): Another widely used and effective base. It is milder than K₃PO₄ and a good starting point.[20][21]

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields, particularly for difficult couplings, though it is more expensive.[13][21]

Section 3: Optimization & Recommended Protocols

A successful coupling requires the synergistic interplay of all reaction components. The following table provides a starting point for optimization.

Table 1: Parameter Optimization for C2-Selective Suzuki Coupling
ParameterRecommended Starting ConditionsAdvanced Optimization & Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Use air-stable Pd(II) precatalysts. Pd₂(dba)₃ is also an excellent choice.[14]
Ligand SPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-Cl bond and preventing side reactions.[3][16] XPhos can also be screened.
Base K₃PO₄ (2.0 equiv.)K₃PO₄ offers a good balance of reactivity and compatibility with the ester.[3][8] Cs₂CO₃ (2.0 equiv) may improve yield in difficult cases.
Boron Reagent Arylboronic Acid Pinacol Ester (1.2-1.5 equiv.)Pinacol esters are more stable and resist protodeboronation, leading to more consistent and higher yields.[17][19]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A biphasic solvent system helps dissolve both the organic substrates and the inorganic base.[22] Toluene/H₂O is a good alternative.[21] Ensure solvents are degassed.
Temperature 100 °CSufficient thermal energy is needed to drive the oxidative addition of the C-Cl bond. Temperature can be screened between 80-120 °C.[3][9]
Concentration 0.1 M (relative to halide)Standard starting concentration. Can be adjusted based on solubility and reaction rate.
Detailed Experimental Protocol: C2-Selective Arylation of this compound

This protocol is optimized for the preferential arylation at the C2 position and incorporates best practices to minimize side reactions.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), stir bar, heating mantle.

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting halide.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure Ethyl 2-aryl-5-chloronicotinate product.[3]

Section 4: Mechanistic & Workflow Visualizations

Visual aids can clarify complex processes. The following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OA Ar-X (this compound) PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Boronate PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product Ar-Ar' Product RE->Product BoronicAcid R'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [R'-B(OH)₃]⁻ Activated Boronate Base->Boronate Activation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow cluster_conversion Solutions for Low Conversion cluster_side_products Solutions for Side Products cluster_hydrolysis Solutions for Ester Hydrolysis Start Low Yield Observed LowConversion Problem: Low Conversion Start->LowConversion SideProducts Problem: Major Side Products Start->SideProducts EsterHydrolysis Problem: Ester Hydrolysis Start->EsterHydrolysis Check_Inert Verify Inert Atmosphere (Degas Solvents) LowConversion->Check_Inert Dehalogenation Dehalogenation -> Use Aprotic Solvent SideProducts->Dehalogenation Protodeboronation Protodeboronation -> Use Pinacol Boronic Ester SideProducts->Protodeboronation Homocoupling Homocoupling -> Improve Degassing SideProducts->Homocoupling Change_Base Avoid NaOH/KOH Use K₃PO₄ or K₂CO₃ EsterHydrolysis->Change_Base Check_Reagents Check Reagent Purity & Catalyst Age Check_Inert->Check_Reagents Upgrade_Ligand Upgrade to Bulky Ligand (e.g., SPhos, XPhos) Check_Reagents->Upgrade_Ligand Increase_Temp Increase Temperature (80 -> 100 -> 120°C) Upgrade_Ligand->Increase_Temp

Caption: A troubleshooting workflow for improving Suzuki coupling yield.

Section 5: References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4490-4503. Available from [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI: 10.1039/C3CS60197H. Available from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • YouTube. (2018). The Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Retrieved from [Link]

  • Watson, D. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(10), 2642-2645. Available from [Link]

  • ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Retrieved from [Link]

  • American Chemical Society Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473. Available from [Link]

  • PubMed. (2011). The Suzuki reaction in aqueous media promoted by P, N ligands. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2018). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 251-257. Available from [Link]

  • ResearchGate. (2013). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Ethyl 2,5-dichloronicotinate. The information herein is designed to anticipate and address common challenges encountered during the synthetic process, with a focus on the identification and mitigation of byproduct formation.

I. Overview of Synthetic Strategies

The synthesis of this compound is typically a two-stage process:

  • Chlorination: The formation of the precursor, 2,5-dichloronicotinic acid. This is often achieved through the chlorination of a suitable nicotinic acid derivative.

  • Esterification: The conversion of 2,5-dichloronicotinic acid to its ethyl ester.

Each of these stages presents unique challenges and potential for byproduct formation. This guide will address each in turn.

II. Stage 1: Synthesis of 2,5-Dichloronicotinic Acid - Troubleshooting and FAQs

A common route to 2,5-dichloronicotinic acid involves the chlorination of a hydroxylated or otherwise activated nicotinic acid precursor, often using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Frequently Asked Questions (FAQs): Chlorination Stage

Question 1: My reaction yields a mixture of chlorinated pyridines, not just the desired 2,5-dichloro isomer. What is happening?

Answer: This is a classic case of over-chlorination or non-selective chlorination. The pyridine ring is susceptible to extensive chlorination, especially under harsh conditions.

  • Most Likely Byproduct: Trichloronicotinic acid isomers. A common byproduct in the synthesis of related di- and tri-halogenated pyridines is the formation of an additional chlorine substituent on the ring[1]. For the synthesis of a 2,5-dichloro product, you might expect to see 2,4,5- or 2,5,6-trichloronicotinic acid.

  • Root Cause:

    • Excess Chlorinating Agent: Using a large excess of POCl₃/PCl₅ can drive the reaction towards more substituted products.

    • High Reaction Temperature: Elevated temperatures increase the reactivity and can lead to less selective chlorination.

    • Prolonged Reaction Time: Leaving the reaction for an extended period can also result in over-chlorination.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Start with a smaller excess and optimize.

    • Temperature Control: Maintain the recommended reaction temperature. Consider running the reaction at a slightly lower temperature for a longer duration.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing the formation of the trichloro- byproduct.

Question 2: After quenching the reaction, I have a significant amount of a hydroxylated impurity. What is this and how can I avoid it?

Answer: This is likely your starting material or a partially chlorinated intermediate that has a hydroxyl group. It can also be the desired product that has been hydrolyzed back to a hydroxyl-pyridine.

  • Most Likely Byproduct: 2-hydroxy-5-chloronicotinic acid or 5-chloro-2-hydroxynicotinic acid.

  • Root Cause:

    • Incomplete Reaction: The chlorination may not have gone to completion.

    • Hydrolysis during Workup: POCl₃ is highly water-reactive. If the quench is not carefully controlled, the generated hydrochloric acid can create a highly acidic aqueous environment that promotes hydrolysis of the chloro- group back to a hydroxyl group. The workup of chlorinations using POCl₃ is a known challenge[2].

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your starting materials and solvent are anhydrous.

    • Controlled Quench: Quench the reaction mixture by slowly adding it to ice or a cold, saturated solution of a mild base like sodium bicarbonate. This will neutralize the excess POCl₃ and the generated HCl without creating a strongly acidic environment.

    • Extended Reaction Time/Increased Temperature: If incomplete reaction is suspected, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of over-chlorination byproducts.

III. Stage 2: Esterification of 2,5-Dichloronicotinic Acid - Troubleshooting and FAQs

The esterification of 2,5-dichloronicotinic acid to this compound is commonly achieved through Fischer-Speier esterification (using an alcohol in the presence of a strong acid catalyst like sulfuric acid) or by using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in what is known as the Steglich esterification.

Frequently Asked Questions (FAQs): Esterification Stage

Question 1: My final product is contaminated with the starting carboxylic acid. How can I improve the conversion?

Answer: This is a common issue with Fischer-Speier esterification, which is an equilibrium-controlled process[3][4]. The presence of the starting acid is due to an incomplete reaction. The steric hindrance from the two chlorine atoms on the pyridine ring can also slow down the reaction[5][6].

  • Most Likely Byproduct: Unreacted 2,5-dichloronicotinic acid.

  • Root Cause:

    • Equilibrium: The reaction has reached equilibrium before all the carboxylic acid has been consumed.

    • Insufficient Catalyst: The amount of acid catalyst may not be sufficient to drive the reaction forward effectively.

    • Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials.

  • Troubleshooting:

    • Use a Large Excess of Alcohol: Using ethanol as the solvent will drive the equilibrium towards the product side.

    • Removal of Water: Use a Dean-Stark apparatus to remove water as it is formed.

    • Increase Catalyst Loading: A modest increase in the amount of sulfuric acid can improve the reaction rate.

    • Alternative Methods: For sterically hindered acids, Steglich esterification using DCC and a catalytic amount of DMAP can be more effective and avoids harsh acidic conditions[7][8][9].

Question 2: I am using the Steglich esterification method and I am getting a significant amount of a white, insoluble precipitate that is not my product.

Answer: This is almost certainly N-acylurea, a known byproduct of DCC-mediated couplings.

  • Most Likely Byproduct: N-acyl-dicyclohexylurea.

  • Root Cause: In the absence of a good nucleophile (like the alcohol), the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can rearrange to the more stable, unreactive N-acylurea[6][9].

  • Troubleshooting:

    • Ensure Catalytic DMAP is Present: DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more readily attacked by the alcohol and does not rearrange[9]. Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.

Question 3: I am observing byproducts that are neither the starting acid nor the N-acylurea. What else could be forming?

Answer: Under certain conditions, especially with strong acid catalysis and high temperatures, other side reactions can occur.

  • Potential Byproducts:

    • Diethyl ether: From the acid-catalyzed dehydration of ethanol.

    • Ethyl sulfate: If using sulfuric acid at high temperatures.

    • Decarboxylation product: While less common for this substrate, thermal decomposition could lead to the formation of 2,5-dichloropyridine.

  • Troubleshooting:

    • Temperature Control: Avoid excessive heating during the esterification.

    • Choice of Catalyst: If ether formation is a problem, consider using a solid-supported acid catalyst or switching to the milder Steglich conditions.

IV. Summary of Potential Byproducts and Analytical Signatures

Byproduct Name Originating Stage Likely Cause Key Analytical Signature (MS)
Trichloronicotinic Acid IsomersChlorinationOver-chlorinationMolecular ion peak corresponding to C₆H₂Cl₃NO₂
2-hydroxy-5-chloronicotinic acidChlorinationIncomplete reaction or hydrolysisMolecular ion peak corresponding to C₆H₄ClNO₃
2,5-dichloronicotinic acidEsterificationIncomplete reactionMolecular ion peak corresponding to C₆H₃Cl₂NO₂[10]
N-acyl-dicyclohexylureaEsterification (Steglich)Rearrangement of O-acylisourea intermediateA high molecular weight byproduct, often insoluble.

V. Experimental Protocols

Protocol 1: Chlorination of a Hydroxynicotinic Acid Precursor

This is a generalized procedure and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the hydroxynicotinic acid precursor (1 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) and phosphorus pentachloride (PCl₅, 1.1 eq.).

  • Heat the mixture to reflux (typically 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichloronicotinic acid.

Protocol 2: Fischer-Speier Esterification
  • Dissolve the crude 2,5-dichloronicotinic acid (1 eq.) in a large excess of absolute ethanol.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise while cooling the mixture in an ice bath.

  • Heat the mixture to reflux for 6-12 hours. The use of a Dean-Stark trap is recommended to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by column chromatography or distillation.

VI. Visualization of Synthetic Pathways and Byproduct Formation

Diagram 1: Synthesis and Major Byproducts

Synthesis_Byproducts cluster_chlorination Chlorination Stage cluster_esterification Esterification Stage Nicotinic Acid Precursor Nicotinic Acid Precursor 2,5-Dichloronicotinic Acid 2,5-Dichloronicotinic Acid Nicotinic Acid Precursor->2,5-Dichloronicotinic Acid POCl3 / PCl5 2,5-Dichloronicotinic Acid->2,5-Dichloronicotinic Acid Trichloronicotinic Acid Trichloronicotinic Acid 2,5-Dichloronicotinic Acid->Trichloronicotinic Acid Over-chlorination Hydroxylated Byproduct Hydroxylated Byproduct 2,5-Dichloronicotinic Acid->Hydroxylated Byproduct Hydrolysis This compound This compound 2,5-Dichloronicotinic Acid->this compound Ethanol, H+ or DCC/DMAP N-acylurea N-acylurea 2,5-Dichloronicotinic Acid->N-acylurea DCC side reaction Unreacted Acid Unreacted Acid This compound->Unreacted Acid Incomplete Reaction

Caption: Synthetic pathway and common byproducts.

VII. References

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Available at: [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed. Available at: [Link]

  • GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. Available at: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. Available at:

  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol. Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Low Conversion in Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dichloropyridines. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, in reactions involving these versatile heterocyclic building blocks. Dichloropyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, but their unique electronic and steric properties can present significant synthetic hurdles.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions, empowering you to diagnose and resolve issues effectively.

Section 1: Diagnosing and Resolving Low or No Conversion

Low or nonexistent conversion is one of the most frequent and frustrating issues encountered in dichloropyridine chemistry, especially in cross-coupling reactions where the inertness of the C-Cl bond is a primary obstacle.[2] This section provides a systematic approach to troubleshooting the root causes.

Q1: My Suzuki-Miyaura coupling reaction with a dichloropyridine substrate has stalled or is showing very low yield. What are the first steps I should take to troubleshoot this?

A1: Low yields in Suzuki couplings involving dichloropyridines often stem from an insufficiently active catalyst system, suboptimal reaction conditions, or poor reagent quality.[2][3] The carbon-chlorine bond is significantly less reactive than its bromine or iodine counterparts, necessitating a highly active catalyst for the oxidative addition step, which is often rate-limiting.[2][4]

A logical troubleshooting workflow should be followed to systematically identify and resolve the issue.

G start Low / No Yield in Suzuki Coupling reagent_check Step 1: Verify Reagent Quality (Dichloropyridine, Boronic Acid, Base, Catalyst/Ligand, Solvent) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Purify or Replace Reagents - Check boronic acid for dehydration/trimerization - Use high-purity, anhydrous solvents - Ensure base is fresh and dry reagent_ok->replace_reagents No setup_check Step 2: Confirm Reaction Setup (Inert Atmosphere, Temperature Control, Stirring) reagent_ok->setup_check Yes replace_reagents->start setup_ok Setup Correct? setup_check->setup_ok correct_setup Correct Setup Issues - Ensure thorough degassing (Ar/N2 sparging) - Verify internal reaction temperature - Ensure vigorous stirring setup_ok->correct_setup No param_eval Step 3: Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Solvent, Temperature) setup_ok->param_eval Yes correct_setup->start param_optimal Parameters Optimal? param_eval->param_optimal optimize Systematically Optimize Conditions (Refer to Tables 1 & 2) param_optimal->optimize No end Improved Yield param_optimal->end Yes optimize->end G start Low / No Yield in Buchwald-Hartwig Amination catalyst_inhibition Potential Cause: Catalyst Inhibition by Pyridine-N start->catalyst_inhibition base_issue Potential Cause: Ineffective or Incompatible Base start->base_issue amine_issue Potential Cause: Challenging Amine Coupling Partner start->amine_issue ligand_choice Solution: Use Bulky Ligands - Sterically hindered Buchwald ligands (e.g., XPhos, RuPhos) - Bidentate ligands (e.g., Xantphos, Josiphos) catalyst_inhibition->ligand_choice outcome Improved Conversion ligand_choice->outcome base_solution Solution: Screen Bases - Strong, non-nucleophilic bases are preferred (NaOtBu, LHMDS) - Cs₂CO₃ can be effective for sensitive substrates base_issue->base_solution base_solution->outcome amine_solution Solution: Protecting Group or Ammonia Equivalent - Protect primary amines if self-coupling is an issue - Use ammonia equivalents (e.g., benzophenone imine) for NH₃ coupling amine_issue->amine_solution amine_solution->outcome

Caption: Key troubleshooting points for Buchwald-Hartwig amination.

Expert Insights & Causality:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming a stable, off-cycle complex that inhibits catalytic turnover.

    • Solution: The use of sterically hindered, bulky phosphine ligands is crucial. These ligands occupy significant space around the palladium center, disfavoring coordination of the pyridine nitrogen and promoting the desired catalytic cycle. [2]Bidentate ligands like Xantphos or Josiphos can also be effective as they are less prone to displacement by basic heterocycles. [5]* Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. [4]* Amine Coupling Partner: Primary amines can sometimes be challenging. While often successful without protection, catalyst inhibition can occur. [4]Ammonia itself is a notoriously difficult coupling partner due to its strong binding to palladium. [6] * Solution: For challenging primary amines, a small-scale test reaction is recommended to see if N-protection is necessary. [4]For the direct introduction of an -NH₂ group, using an ammonia equivalent like benzophenone imine followed by hydrolysis is a reliable strategy. [6]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst SourceLigandBaseSolventTypical Temp. (°C)Key Considerations
Pd₂(dba)₃SPhosNaOtBuToluene100High yields are often achieved with Buchwald ligands. [4]
Pd₂(dba)₃XantphosNaOtBuToluene100Good for achieving mono-amination with careful control of stoichiometry. [2][4]
Pd(OAc)₂BINAPCs₂CO₃Toluene110A classic bidentate ligand, may require higher temperatures. [2][4]

Section 2: Managing Side Reactions and Impurities

Even when conversion of the starting material is observed, low yields of the desired product can result from the formation of unwanted byproducts. Identifying and suppressing these side reactions is key to process optimization.

Q3: I'm observing significant amounts of homocoupling and hydrodehalogenation in my cross-coupling reaction. How can I minimize these side products?

A3: Homocoupling (dimerization of the coupling partner) and hydrodehalogenation (replacement of a chlorine with a hydrogen) are common side reactions that compete with the desired cross-coupling pathway. [4] Expert Insights & Causality:

  • Homocoupling:

    • Cause (Suzuki): This side reaction, the dimerization of the boronic acid, is often promoted when the transmetalation step is slow relative to other pathways. This can be exacerbated by the presence of oxygen.

    • Solution (Suzuki): Ensure the reaction is rigorously degassed. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for loss to homocoupling, but avoid a large excess. [7]Optimizing the base and solvent system can also favor the desired transmetalation. [3] * Cause (Sonogashira): The Glaser coupling (homocoupling of terminal alkynes) is a major competing reaction, often promoted by the copper(I) co-catalyst.

    • Solution (Sonogashira): Minimize the amount of copper co-catalyst or run the reaction under copper-free conditions, though this may require a more active palladium catalyst/ligand system. Ensure the amine base/solvent is high purity and anhydrous. [7]* Hydrodehalogenation:

    • Cause: This occurs when the organopalladium halide intermediate is intercepted by a hydride source before it can undergo reductive elimination. The hydride source can be trace water, the amine, or the solvent itself, particularly at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Adjusting the base or solvent system can sometimes suppress this pathway in favor of the desired cross-coupling. [3]If the problem persists at high temperatures, consider screening for a more active catalyst that allows the reaction to proceed at a lower temperature. [8]

Section 3: Experimental Protocols & Analytical Monitoring

To aid in troubleshooting, this section provides standardized protocols for reaction setup and analytical monitoring.

Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol provides a reliable starting point for optimizing the Suzuki coupling of a dichloropyridine.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.). [9]2. Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous organic solvent (e.g., 1,4-dioxane). [4][9]3. Reagent Addition: Add the bulk of the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) to the Schlenk flask containing the reagents. [9]Then, add the catalyst premix via syringe.

  • Degassing: Thoroughly degas the final reaction mixture by bubbling with an inert gas for 10-15 minutes or by using several freeze-pump-thaw cycles. [2][3]5. Reaction: Seal the flask and heat the reaction mixture (e.g., to 100 °C) with vigorous stirring. [9]6. Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. [9][10]7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3][11]8. Purification: Purify the crude product by flash column chromatography on silica gel. [4][11]

Q4: How can I effectively monitor my dichloropyridine reaction to understand why it's failing?

A4: Accurate reaction monitoring is essential for diagnosing problems like stalling, slow conversion, or byproduct formation. [10]A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the formation of products. It is the first-line method for tracking reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for volatile and thermally stable compounds like dichloropyridines. [10]It allows for the separation and identification of starting materials, products, and byproducts, providing both quantitative data and structural information. [10]* High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of reaction mixtures. [10]It is particularly useful for less volatile or thermally sensitive compounds and allows for accurate quantification of all components to calculate conversion and yield. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for offline analysis of aliquots or for in-situ reaction monitoring. [10]It is a non-destructive technique that allows for direct observation of molecular changes over time. [10][13]

Protocol 2: Sample Preparation for GC-MS Analysis
  • Aliquoting: Using a syringe, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane) and a small amount of water or saturated aqueous ammonium chloride to stop the reaction. [11][10]3. Extraction: Vortex the vial and allow the layers to separate.

  • Analysis: Dilute an aliquot of the organic layer with additional solvent if necessary and inject it into the GC-MS. [10] By systematically addressing potential issues from reagent quality to reaction parameters and employing rigorous analytical monitoring, researchers can effectively troubleshoot and optimize dichloropyridine reactions to achieve desired conversion and yields.

References
  • BenchChem. (2025). Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions. BenchChem.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. BenchChem.
  • BenchChem. (2025). Choice of base and solvent for 3,5-Dichloropyridine reactions. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis. BenchChem.
  • Thomas, D. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Royal Society of Chemistry. [Link]

  • BenchChem. (2025). Commercial Suppliers of High-Purity 3,5-Dichloropyridine: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. BenchChem.
  • Hartwig, J. F. et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.).
  • Kappe, C. O. et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Feringa, B. L. & Minnaard, A. J. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • BenchChem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • BenchChem. (2025). Managing temperature control in 2,5-Dichloropyrazine reactions. BenchChem.
  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.
  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem.
  • Hein, J. E. (2021).
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Wikipedia. (n.d.). Dichloropyridine. Wikipedia.
  • Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Post Apple Scientific.
  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • International Maritime Organiz
  • National Institutes of Health. (n.d.).

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Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Dichloropy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling of dichloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet challenging, transformation. Dichloropyridines are invaluable building blocks in medicinal chemistry, but their successful functionalization requires a nuanced understanding of the catalytic system.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve optimal results in your laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying scientific reasoning to inform your experimental design.

Question 1: My reaction shows low or no conversion. A significant amount of dichloropyridine starting material remains. What's going wrong?

Answer: Low conversion is a frequent challenge, primarily because the Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds.[1] This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the pyridine nitrogen itself can coordinate to the palladium center, acting as a catalyst inhibitor.[1]

Here is a systematic workflow to diagnose and solve the issue:

G start Low / No Conversion catalyst Is the catalyst system active enough for a C-Cl bond? start->catalyst base Is the base and solvent system optimal? catalyst->base No sol_catalyst SOLUTION: - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Use a stable precatalyst (e.g., a palladacycle). - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). catalyst->sol_catalyst Yes temp Is the reaction temperature sufficient? base->temp No sol_base SOLUTION: - Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). - Ensure base solubility; a mixture of an organic solvent (Toluene, Dioxane) with water is common. - Degas solvents thoroughly to remove O₂. base->sol_base Yes inhibition Is catalyst inhibition by the pyridine nitrogen likely? temp->inhibition No sol_temp SOLUTION: - Increase temperature, typically to 80-120 °C. - Consider microwave irradiation to accelerate the reaction. temp->sol_temp Yes sol_inhibition SOLUTION: - Use more sterically hindered ligands to physically block pyridine coordination. - A slight increase in catalyst loading may be necessary. inhibition->sol_inhibition Yes

Troubleshooting workflow for low-yield Suzuki reactions.
  • Catalyst System Inactivity: The energy barrier for Pd(0) to insert into a C-Cl bond is high.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ catalyst systems known for high activity with aryl chlorides. This includes bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the crucial oxidative addition step.[4] Using stable, well-defined precatalysts can also improve reproducibility and activity compared to generating the catalyst in situ.[3]

  • Suboptimal Base or Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[5] Its effectiveness is highly dependent on the solvent system.

    • Solution: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6] Base solubility is critical; a biphasic system like Toluene/Water or Dioxane/Water is often used to dissolve both the organic reagents and the inorganic base.[6][7] Ensure all solvents are rigorously degassed, as dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst.[8]

  • Insufficient Temperature: Cleaving the C-Cl bond requires significant thermal energy.

    • Solution: Most Suzuki couplings of dichloropyridines require elevated temperatures, typically in the range of 80-120 °C.[3] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Microwave irradiation is an effective technique for rapidly reaching and maintaining high temperatures, often reducing reaction times.[1]

Question 2: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation?

Answer: Achieving selective mono-substitution requires careful control over the reaction kinetics. If the first coupling is successful, the resulting monochloro-arylpyridine is often more electron-rich and potentially more reactive than the starting material, leading to a second coupling.

  • Stoichiometry is Key: The most straightforward method to favor mono-substitution is to control the reagent ratios.

    • Solution: Use the dichloropyridine as the limiting reagent or maintain a strict 1:1 to 1.1:1 ratio of the boronic acid to the dichloropyridine.[3] Conversely, to achieve di-substitution, a significant excess of the boronic acid (e.g., >2.2 equivalents) is required.[1]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will invariably favor the formation of the di-substituted product.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, albeit at the cost of a longer reaction time.[1] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.

Question 3: I am observing significant side products, particularly hydrodehalogenation (replacement of Cl with H) and boronic acid homocoupling. How can I minimize these?

Answer: These side reactions compete with the desired cross-coupling pathway and are often indicative of a slow step in the catalytic cycle.

  • Hydrodehalogenation: This occurs when the R¹-Pd-X intermediate reacts with a hydrogen source (often solvent or base) instead of the boronic acid. This is more common when the transmetalation step is slow.

    • Solution: The goal is to accelerate the transmetalation step relative to the dehalogenation pathway. Using a stronger, more effective base can help.[8] Ensuring your boronic acid is of high quality and purity is also critical, as impurities can hinder its reactivity.

  • Boronic Acid Homocoupling: This side reaction (R²-B(OH)₂ → R²-R²) is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[3] Using a highly active catalyst system that promotes a fast cross-coupling can also outcompete the homocoupling pathway.[1]

Question 4: I am working with an unsymmetrical dichloropyridine (e.g., 2,4- or 2,5-dichloropyridine) and getting a mixture of regioisomers. How can I control which position reacts?

Answer: Regioselectivity is a profound challenge governed by a subtle interplay of electronics, sterics, and catalyst control. While the "innate" reactivity often favors positions ortho or para to the nitrogen (C2/C6, C4), this can be completely overridden by the choice of ligand.[1][9]

G cluster_0 Ligand-Controlled Selectivity for 2,4-Dichloropyridine A 2,4-Dichloropyridine B C4-Coupled Product (Major) A->B  Pd Catalyst + Bulky NHC Ligand (e.g., IPr, SIPr) C C2-Coupled Product (Major) A->C  Pd Catalyst + Diphosphine Ligand (e.g., dppf, Xantphos)

Ligand choice dictates regioselectivity in 2,4-dichloropyridine coupling.
  • Ligand is the Director: The steric and electronic properties of the ligand bound to the palladium have the most dramatic effect on site selectivity.

    • Solution: A ligand screening is essential. For 2,4-dichloropyridines, very bulky N-heterocyclic carbene (NHC) ligands like IPr and SIPr can favor coupling at the C4 position.[10][11] In contrast, diphosphine ligands like dppf or Xantphos tend to direct the coupling to the C2 position.[9][10] For other isomers like 3,5-dichloropyridazines, electron-rich monodentate ligands (like QPhos) favor one position, while electron-deficient bidentate ligands (like dppf) favor the other.[9][12]

  • Ligand-Free Conditions: In some specific cases, a ligand may not be necessary and can even improve selectivity.

    • Solution: For the Suzuki coupling of 2,4-dichloropyridines, "Jeffery" conditions (ligand-free) have been reported to provide outstanding C4-selectivity (>99:1).[10] These conditions have also been shown to enable C5-selective coupling of 2,5-dichloropyridine, which is typically disfavored.[1][10]

Frequently Asked Questions (FAQs)

  • Q1: Why are dichloropyridines so challenging for Suzuki coupling?

    • A1: There are two main reasons. First, the C-Cl bond's strength makes the oxidative addition step difficult, requiring a highly active catalyst.[1] Second, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, acting as an inhibitor and reducing its effectiveness.[1][3]

  • Q2: What is a "precatalyst" and why should I use one?

    • A2: A precatalyst is a stable, well-defined palladium-ligand complex that activates under reaction conditions to form the active Pd(0) species.[3] Using a precatalyst (like a G3-generation Buchwald precatalyst or a PEPPSI complex) offers better reproducibility by ensuring a precise ligand-to-metal ratio and often leads to higher catalytic activity compared to mixing a palladium salt (e.g., Pd(OAc)₂) and a ligand separately.[3][13]

  • Q3: How do other substituents on the dichloropyridine ring affect the reaction?

    • A3: Substituents have a strong electronic influence. Electron-withdrawing groups (e.g., -CF₃, -NO₂) can increase the reactivity of the C-Cl bonds towards oxidative addition, making the reaction easier.[3][9] Conversely, electron-donating groups (e.g., -OMe, -NH₂) can decrease reactivity.[3]

  • Q4: What is the difference between using a palladium or nickel catalyst?

    • A4: Palladium catalysts are generally more versatile and tolerate a wider range of functional groups, making them a primary choice for complex molecule synthesis.[3] Nickel catalysts are more cost-effective and can offer unique reactivity, but they are often more sensitive to air, moisture, and reaction conditions.[3]

Data Presentation: Ligand and Base Effects

The following table summarizes typical conditions and outcomes for the mono-arylation of 2,6-dichloropyridine, illustrating the impact of different catalyst systems.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O100High[3]
Pd₂(dba)₃XPhos K₃PO₄Dioxane100High[4]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O110Moderate to Low[14]
Pd(PEPPSI)-IPr(none)K₂CO₃Dioxane100High[10]

Key Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of 2,6-Dichloropyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2,6-dichloropyridine using a highly active Buchwald ligand system.[3]

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (10:1 v/v, degassed)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[3]

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, highlighting where challenges with dichloropyridines arise.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex R¹-Pd(II)(Lₙ)-X pd0->oa_complex Oxidative Addition (Slow step for Ar-Cl) trans_complex R¹-Pd(II)(Lₙ)-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (R¹-R²) (Coupled Product) trans_complex->product base_complex [R²-B(OH)₃]⁻ base_complex->oa_complex aryl_halide Ar-Cl (R¹-X) (Dichloropyridine) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (R²-B(OH)₂) boronic_acid->base_complex base Base (e.g., K₃PO₄) base->base_complex

The Suzuki-Miyaura catalytic cycle.

References

  • Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021).
  • Choice of base and solvent for 3,5-Dichloropyridine reactions. Benchchem.
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). Journal of Organic Chemistry. [Link]

  • Oxidative addition and palladium coupling. College of Saint Benedict & Saint John's University.
  • Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • Suzuki-Miyaura reaction. Wikipedia. [Link]

  • Oxidative addition. Wikipedia. [Link]

  • Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Couplings. (2016). Royal Society of Chemistry. [Link]

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Technical Support Center: Preventing Catalyst Deactivation in Ethyl 2,5-dichloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with catalyst stability and performance in reactions involving the synthesis or functionalization of Ethyl 2,5-dichloronicotinate. Instead of a generic overview, we will directly address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your process development.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons why catalyst deactivation is a prominent issue in chemistries involving dichloronicotinate scaffolds.

Q1: What is the primary reason catalysts are so susceptible to deactivation in reactions with this compound?

A1: The core issue stems from the substrate itself. The pyridine ring's Lewis basic nitrogen atom has a high affinity for the metal center of many catalysts, particularly transition metals like palladium. This strong coordination can lead to the formation of a stable, inactive complex, effectively "poisoning" the catalyst by blocking the site needed for the catalytic cycle to proceed. This problem is a well-known hurdle in medicinal chemistry, where pyridine-containing molecules are common building blocks.

Q2: Beyond pyridine poisoning, what are other common catalyst deactivation mechanisms I should be aware of?

A2: While pyridine coordination is a major concern, several other mechanisms can lead to a loss of catalytic activity. These can be broadly categorized as chemical, thermal, and mechanical issues:[1]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts onto the catalyst's active sites and pores.[2][3] This is a common issue with both heterogeneous solid acids and supported metal catalysts.[4][5]

  • Poisoning by Impurities: Contaminants in reagents or solvents, such as sulfur, phosphorus, or water, can strongly bind to active sites and deactivate the catalyst.[3][6][7]

  • Thermal Degradation (Sintering): At elevated temperatures, fine catalyst particles can agglomerate, leading to a significant reduction in the active surface area and, consequently, lower activity.[3] This is often irreversible.[3]

  • Formation of Inactive Metal Species: For homogeneous catalysts like palladium complexes, the active species (e.g., Pd(0)) can degrade into inactive forms, such as palladium black precipitates or stable, off-cycle complexes.[8][9]

  • Leaching: The active component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of active sites from the solid support.[3][6]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides actionable advice for common problems observed during experiments.

Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) starts well but then stalls before completion.

This is a classic symptom of catalyst poisoning by the pyridine nitrogen.

Root Cause Analysis & Solution Workflow:

The workflow below outlines a systematic approach to diagnose and solve this issue.

cluster_0 Troubleshooting Workflow: Stalled Cross-Coupling Reaction A Reaction Stalls B Primary Hypothesis: Pyridine Poisoning A->B C Modify Ligand System B->C Is ligand appropriate? F Adjust Reaction Conditions B->F Are conditions optimal? H Verify Reagent Purity B->H Are reagents pure? D Use sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) C->D J Problem Resolved? C->J E Rationale: Bulky ligands sterically shield the Pd center, hindering pyridine coordination. D->E G Lower catalyst loading. Increase temperature moderately. Use a non-coordinating solvent. F->G F->J I Check for water, sulfur, or other coordinating impurities in reagents and solvents. H->I H->J

Caption: Workflow for diagnosing catalyst deactivation.

Detailed Explanation:

  • Ligand Selection is Critical: Standard ligands like PPh₃ may not be sufficient. The use of sterically bulky and electron-rich phosphine ligands is highly recommended. The bulkiness of ligands like SPhos, XPhos, or P(t-Bu)₃ physically blocks the pyridine nitrogen from accessing and binding to the palladium center, thus preserving the catalyst's activity.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can be beneficial. Higher concentrations can sometimes promote the formation of inactive dimeric or polymeric palladium species. Typical loadings for challenging cross-couplings range from 1-5 mol%.[10]

  • Reagent and Solvent Purity: Ensure all reagents, and especially the solvent, are anhydrous and free of potential poisons. Water, in particular, can facilitate the degradation of catalysts and reagents.[6][11]

Issue 2: My esterification reaction using a solid acid catalyst shows diminishing returns upon catalyst recycling.

This points towards fouling or coking of the catalyst's active sites and pores.

Root Cause Analysis & Solution:

  • Mechanism of Deactivation: In esterification reactions, especially at higher temperatures, side reactions can produce oligomeric or polymeric materials that deposit on the catalyst surface.[4] This "coke" physically blocks the acid sites, preventing reactants from accessing them.[4][5]

  • Prevention Strategy:

    • Control Reaction Temperature: Avoid excessive temperatures, which accelerate the formation of coke.[3] For the esterification of nicotinic acid, temperatures around 50-65°C have been reported before refluxing to remove water.[12][13]

    • Optimize Flow/Stirring: In a batch reactor, ensure vigorous stirring to improve mass transfer and prevent localized overheating on the catalyst surface.

  • Catalyst Regeneration Protocol: A fouled solid acid catalyst can often be regenerated.

cluster_1 Catalyst Regeneration Cycle A Deactivated Catalyst (Fouled) B Solvent Wash A->B C Wash with a non-reactive solvent (e.g., Toluene, Ethanol) to remove adsorbed organic species. B->C D Drying / Calcination B->D E Heat under inert gas (N₂) or air at moderate temperature (e.g., 200-300°C) to burn off coke deposits. D->E F Reactivated Catalyst D->F

Caption: General workflow for regenerating a fouled catalyst.

Step-by-Step Regeneration:

  • Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent like ethanol or the reaction solvent (e.g., toluene) to remove any physically adsorbed products and byproducts.[4]

  • Calcination: The washed catalyst should then be dried. A subsequent calcination step (heating in the presence of air or an inert atmosphere) can be effective at burning off tightly bound organic residues (coke).[4] Temperatures should be carefully controlled to avoid thermal degradation (sintering) of the catalyst itself.[4][14]

Issue 3: During a reaction, I observe the formation of a black precipitate (Palladium Black).

The formation of palladium black is a clear visual indicator of catalyst decomposition.

Root Cause Analysis & Solution:

  • Mechanism of Deactivation: The active Pd(0) species in a catalytic cycle can be unstable. If the rate of oxidative addition (the first step in many cross-coupling cycles) is slow relative to catalyst decomposition, the Pd(0) complexes can aggregate and precipitate out of solution as inactive palladium black. This is often exacerbated by the very catalyst inhibition caused by pyridine coordination.

Prevention Strategy:

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Free ligand in the solution can help stabilize the Pd(0) species and prevent aggregation.

  • Use Pre-formed, Stabilized Catalysts: Employ modern, well-defined palladium pre-catalysts. These are often more stable than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Temperature Management: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction kinetics with catalyst stability.[3]

Part 3: Data-Driven Optimization & Best Practices

To proactively prevent deactivation, consider the following parameters when designing your experiment.

ParameterRecommendationRationale & Scientific Principle
Catalyst System For Cross-Coupling: Use Pd with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).Steric hindrance from bulky ligands shields the metal center, preventing coordination by the pyridine nitrogen, which is a primary deactivation pathway.
Solvents Use high-purity, anhydrous, and often non-coordinating solvents (e.g., Toluene, Dioxane).Impurities like water can hydrolyze reagents and catalyst components. Coordinating solvents can compete for active sites on the catalyst.[6][11]
Reagents Verify the purity of all starting materials. Remove potential poisons if necessary.Trace impurities (sulfur, other amines, water) can act as potent catalyst poisons, even at low concentrations, leading to irreversible deactivation.[3][7]
Temperature Operate at the lowest temperature that provides a reasonable reaction rate.Minimizes thermal degradation (sintering) of heterogeneous catalysts and decomposition of homogeneous catalysts. Also reduces the rate of side reactions that cause fouling.[3]
Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon).Prevents oxidation of sensitive reagents and, particularly, the active form of palladium catalysts (Pd(0)), which can be air-sensitive.
Part 4: Advanced Concepts - The Role of Additives
Q3: Can additives be used to enhance catalyst stability in Negishi-type couplings involving pyridines?

A3: Yes. In Negishi cross-coupling reactions, the organozinc reagent can sometimes form heterobimetallic complexes with the palladium catalyst, which can lower its activity.[8] Studies have shown that the addition of salts like Lithium Bromide (LiBr) can be beneficial. LiBr appears to counteract the formation of these inhibitory Pd-Zn complexes, restoring the high activity of the catalyst and potentially preventing deactivation.[8][9]

References
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogen
  • US4152291A - Regeneration of palladium hydrogenation catalyst.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Catalyst deactiv
  • Catalyst deactivation mechanisms and how to prevent them. Various Sources.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
  • Preparation method of ethyl nicotinate.
  • What Causes Catalyst Deactivation And Poisoning?. Chemistry For Everyone - YouTube.
  • A kind of preparation method of ethyl nicotinate.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking. RSC Publishing.
  • Challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxyl

Sources

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of Ethyl 2,5-dichloronicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, I have compiled this resource based on established mechanistic principles and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

The substitution of the chlorine atoms on the this compound core is a powerful method for introducing diverse functionalities. However, the inherent electronic and steric properties of this substrate can lead to several challenges, including issues with regioselectivity and competing side reactions. This guide provides a structured, question-and-answer approach to address these specific problems, explaining the causality behind experimental choices and offering robust, self-validating protocols.

Troubleshooting Guides: Specific Experimental Issues

Issue 1: Poor Regioselectivity - Mixture of C2 and C5 Substituted Products

Question: My reaction is producing a mixture of the 2-substituted and 5-substituted isomers of ethyl nicotinate. How can I control the regioselectivity of the nucleophilic attack?

Answer: Achieving high regioselectivity is a primary challenge in the nucleophilic substitution of this compound. The electronic and steric environments of the C2 and C5 positions are distinct, and the preferred site of attack is highly dependent on the reaction conditions and the nature of the nucleophile.

Causality & Mechanistic Insights:

The regioselectivity of SNAr reactions is governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[1] In the case of this compound, two main factors are at play:

  • Electronic Effects: The pyridine nitrogen and the ethyl ester at C3 are both electron-withdrawing groups, activating the ring for nucleophilic attack. Attack at the C5 position (para to the nitrogen) allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a highly stabilizing resonance form.[2] Conversely, an electron-withdrawing group at an adjacent position can direct nucleophilic attack to the para position, which in this case would be C5.[3]

  • Steric Hindrance: The ethyl ester group at the C3 position presents significant steric bulk, which can hinder the approach of a nucleophile to the adjacent C2 position.

Therefore, while electronic factors might favor C5 attack, the interplay with steric hindrance and reaction conditions can lead to mixtures.

Troubleshooting & Optimization Strategies:

ParameterRecommendation for C5-SelectivityRecommendation for C2-SelectivityRationale
Nucleophile Use a smaller, less sterically hindered nucleophile.Use a bulkier nucleophile.Smaller nucleophiles are less affected by the steric hindrance of the C3-ester group, allowing them to preferentially attack the electronically favored C5 position. Bulkier nucleophiles may find the C2 position less accessible.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP).Non-polar, aprotic solvents (e.g., Toluene, Dioxane).Polar aprotic solvents effectively solvate the cation of the nucleophile's salt, making the nucleophilic anion more reactive and favoring the electronically preferred C5 attack.[4] Non-polar solvents may favor C2 substitution through a chelation-controlled transition state.
Base/Counter-ion Use bases with smaller counter-ions (e.g., NaH, KOtBu).Use bases with larger counter-ions.The choice of base and its counter-ion can be critical. Smaller counter-ions are less likely to participate in a chelating transition state that could direct attack to the C2 position.[4]
Temperature Lower reaction temperatures (e.g., 0 °C to room temperature).Higher reaction temperatures.Lower temperatures can enhance the inherent electronic preferences of the molecule, favoring C5 substitution. At higher temperatures, the kinetic barrier for attack at the sterically hindered C2 position may be more easily overcome.

Experimental Protocol: Maximizing C5-Selectivity with an Amine Nucleophile

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and a non-hydroxide base such as potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMSO.

  • Reaction: Slowly add the amine/base solution to the stirred solution of the dichloronicotinate at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Regioselectivity_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Start This compound C5_Conditions Small Nucleophile Polar Aprotic Solvent Low Temperature Start->C5_Conditions Favors C5 C2_Conditions Bulky Nucleophile Non-polar Solvent Higher Temperature Start->C2_Conditions Favors C2 C5_Product 5-Substituted Product (Major) C5_Conditions->C5_Product C2_Product 2-Substituted Product (Minor) C5_Conditions->C2_Product C2_Major 2-Substituted Product (Major) C2_Conditions->C2_Major C5_Minor 5-Substituted Product (Minor) C2_Conditions->C5_Minor

Caption: Decision workflow for controlling regioselectivity in SNAr.

Issue 2: Significant Formation of Carboxylic Acid Byproduct (Ester Hydrolysis)

Question: My reaction is yielding a significant amount of 2,5-dichloronicotinic acid. What is causing the hydrolysis of my ethyl ester, and how can I prevent it?

Answer: The formation of the corresponding carboxylic acid is due to the saponification (hydrolysis) of the ethyl ester group.[5] This is a common side reaction in reactions involving esters, especially under basic conditions.

Causality & Mechanistic Insights:

Ester hydrolysis is typically promoted by hydroxide ions (OH⁻) acting as a nucleophile, attacking the carbonyl carbon of the ester. The presence of water in the reaction mixture, especially in combination with a base, will generate hydroxide ions. Strong bases like sodium hydroxide or potassium hydroxide directly introduce the species responsible for this side reaction.

Troubleshooting & Optimization Strategies:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile should be dried over molecular sieves.

    • Reagents: Ensure all reagents, including the amine nucleophile and the base, are dry. Solid reagents can be dried in a vacuum oven.

    • Glassware: Flame-dry all glassware under vacuum or in an oven before use and assemble the apparatus under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: Avoid hydroxide-containing bases.

    • Inorganic Bases: Use non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). These are effective proton scavengers without introducing hydroxide ions.

    • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly when the nucleophile is an amine.

  • Reaction Temperature and Time:

    • Minimize reaction time by closely monitoring the reaction progress. Once the starting material is consumed, work up the reaction promptly.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the hydrolysis side reaction.

Ester_Hydrolysis cluster_reactants Reactants & Conditions cluster_pathways Reaction Pathways cluster_products Products Ester This compound Desired_Reaction Desired SNAr Ester->Desired_Reaction Side_Reaction Ester Hydrolysis (Saponification) Ester->Side_Reaction Nucleophile Desired Nucleophile (e.g., R-NH2) Nucleophile->Desired_Reaction Problem H2O + Base (e.g., K2CO3) Problem->Side_Reaction Initiates Desired_Product Substituted Nicotinate Ester Desired_Reaction->Desired_Product Side_Product 2,5-Dichloronicotinic Acid Side_Reaction->Side_Product

Caption: Competing pathways of SNAr and ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no reactivity in SNAr reactions is typically due to one or more of the following factors:

  • Insufficient Ring Activation: While the pyridine ring is electron-deficient, some nucleophiles may require higher temperatures to react. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[4]

  • Weak Nucleophile: The strength of the nucleophile is critical. If possible, consider using a more nucleophilic reagent. For amine or alcohol nucleophiles, ensure the base is strong enough to generate a sufficient concentration of the more reactive corresponding amide or alkoxide.[4]

  • Suboptimal Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they enhance the reactivity of the nucleophile.[4] If you are using a less polar solvent, consider switching to one of these.

Q2: I am observing the formation of a hydroxypyridine byproduct. Where is this coming from?

A2: The formation of a hydroxypyridine (which exists as its pyridone tautomer) is the result of the substitution of a chloride with a hydroxide ion. The source of the hydroxide is the same as in ester hydrolysis: water in the reaction mixture, especially under basic conditions, or the use of a hydroxide base (e.g., NaOH, KOH).[4] To avoid this, implement the same rigorous anhydrous conditions and use of non-hydroxide bases as you would to prevent saponification.

Q3: Between the C2 and C5 positions, which chlorine is generally expected to be more reactive?

A3: Based on electronic principles, the C5 position is generally expected to be more reactive towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C5 can be delocalized onto the ring nitrogen, providing significant stabilization.[2] However, as detailed in Issue 1, this inherent reactivity can be modulated by steric factors and reaction conditions, sometimes leading to preferential or competing substitution at the C2 position.

References

  • Hou, C.-J., Guo, W.-L., Liu, X.-N., & Yang, D.-W. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 21–23. [Link]

  • Google Patents. (2017).
  • PrepChem. (n.d.). Synthesis of 2-Amino-3-chloro-5-acetylpyridine. Retrieved from [Link]

  • Request PDF. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Request PDF. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Chemistry LibreTexts. (2023). 21.7: Chemistry of Esters. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • YouTube. (n.d.). Saponification Reaction of Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of Dichloronicotinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dichloronicotinic acid and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their synthesis, often involving high-temperature chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), can result in complex reaction mixtures.[4][5] The purity of the final dichloronicotinate product is paramount, as impurities can negatively impact the efficacy, safety, and stability of the final active ingredient.[6]

This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of dichloronicotinate reaction mixtures. It is designed for researchers, chemists, and process development professionals seeking to optimize yield, purity, and process efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 2,6-dichloronicotinate synthesis?

The impurity profile is highly dependent on the synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.[6] Over-chlorination can lead to trichlorinated pyridine species, while incomplete hydrolysis of nitrile or amide precursors can leave these intermediates in the final product.[5][7]

Q2: My crude product is a dark, oily residue or a discolored solid. What is the likely cause?

Dark coloration and oiling are often due to the formation of polymeric byproducts.[6] This can be caused by harsh reaction conditions (e.g., excessively high temperatures) or the inherent instability of certain intermediates. The presence of residual phosphorus-containing reagents can also contribute to discoloration and difficult-to-handle physical properties.

Q3: What is the best initial purification strategy: extraction, crystallization, or chromatography?

For acidic products like 2,6-dichloronicotinic acid, an initial acid-base extraction is almost always the most effective first step. This technique leverages the acidic nature of the carboxyl group to selectively move the desired product from an organic solvent into an aqueous base, leaving neutral organic impurities behind.[8] The product is then recovered by acidifying the aqueous layer and collecting the precipitated solid.[9] Crystallization is an excellent second step for polishing purity, while chromatography is typically reserved for removing closely related isomers or for small-scale purification where yield loss is acceptable.

Q4: Which solvents are recommended for recrystallizing 2,6-dichloronicotinic acid?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. For dichloronicotinic acids, which are moderately polar, common solvent systems include:

  • Single Solvents: Ethanol, water (for more polar compounds), or toluene.[10]

  • Two-Solvent Systems: Hexane/ethyl acetate, hexane/acetone, or ethanol/water mixtures are highly effective.[10][11] The second solvent (anti-solvent) is added to a hot, saturated solution in the first solvent to induce crystallization upon cooling.[11]

Q5: How can I effectively remove residual phosphorus-containing reagents (e.g., POCl₃, PCl₅)?

These reagents are problematic as they generate acidic waste that can be difficult to treat.[4] A common procedure is to carefully quench the reaction mixture by pouring it onto crushed ice.[12] This hydrolyzes the phosphorus halides to phosphoric acid, which is water-soluble. Subsequent aqueous washes or an acid-base extraction will then effectively remove these phosphorus-based impurities into the aqueous phase.

Section 2: Detailed Troubleshooting Guides

Guide 1: Poor Yield and Purity after Aqueous Work-up/Extraction

This is one of the most common areas for product loss and contamination.

  • Problem: Persistent Emulsions During Extraction.

    • Causality: Emulsions are often caused by fine particulate matter or amphiphilic impurities that stabilize the oil-water interface. High pH can also contribute.

    • Solution:

      • Filtration: Before extraction, dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble material.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions.

      • Centrifugation: For small-scale, persistent emulsions, transferring the mixture to centrifuge tubes and spinning for several minutes can force layer separation.

  • Problem: Low Recovery After Acidification.

    • Causality: The product may have significant solubility in the acidic aqueous phase, especially if the volume is large or if co-solvents are present. Alternatively, the pH may not be low enough to fully protonate and precipitate the carboxylic acid.

    • Solution:

      • Verify pH: Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2) after adding acid.

      • Chill the Solution: Cool the acidified aqueous solution in an ice bath for at least 30-60 minutes to minimize the solubility of the product.[9]

      • Back-Extraction: Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[13]

Guide 2: Recrystallization Failures (Oiling Out, No Crystals, Poor Purity)
  • Problem: Product "Oils Out" Instead of Crystallizing.

    • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. It is common with impure compounds, as impurities depress the melting point.

    • Solution:

      • Add More Solvent: Add a small amount of the primary solvent to re-dissolve the oil, heat the solution, and allow it to cool more slowly.

      • Change Solvent System: Switch to a solvent system with a lower boiling point or use a two-solvent system where the primary solvent has lower solubilizing power.[10]

      • Seed the Solution: Add a tiny crystal of pure product to the cooled solution to provide a nucleation site.

  • Problem: No Crystals Form Upon Cooling.

    • Causality: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

    • Solution:

      • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal formation.

      • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

      • Add an Anti-Solvent: If using a single solvent, add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[11]

Guide 3: Chromatographic Purification Challenges

While less common for bulk purification of the acid form, chromatography may be necessary for esters or other neutral derivatives.

  • Problem: Poor Separation on Silica Gel Column.

    • Causality: The chosen mobile phase (eluent) has either too high or too low polarity, causing compounds to move too quickly or not at all. For acidic compounds, streaking on the column is common.

    • Solution:

      • Optimize Mobile Phase with TLC: Systematically test different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate) using Thin-Layer Chromatography (TLC) to find a system that gives good separation (Rf values between 0.2 and 0.5).[14]

      • Add Acetic Acid: For acidic compounds, adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress deprotonation on the silica surface, leading to sharper peaks and less streaking.

      • Consider a Different Stationary Phase: If separation on silica is impossible, consider reversed-phase (C18) chromatography.[14]

Section 3: Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol assumes the desired product is 2,6-dichloronicotinic acid and the reaction was performed in an organic solvent or quenched into one.

  • Initial Dilution & Wash: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer to a separatory funnel. Wash the organic layer with water (1x) and then with brine (1x) to remove bulk water-soluble impurities.

  • Base Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel. Stopper and shake vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Self-Validation: Check the pH of this aqueous layer; it should be basic (pH > 9).

  • Repeat Base Extraction: Add another portion of the basic solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first portion. Repeat 1-2 more times to ensure complete extraction of the acidic product.

  • Acidification & Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is strongly acidic (pH 1-2). A precipitate of the pure nicotinic acid should form.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: Optimized Two-Solvent Recrystallization

This protocol uses an ethyl acetate/hexane system, a common choice for compounds of moderate polarity.[10]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, hot flask. This prevents the product from crystallizing prematurely.[11]

  • Saturation: While the solution is still hot, add hexane (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.[11] Add 1-2 drops of hot ethyl acetate to just re-dissolve the cloudiness, ensuring a saturated solution.

  • Cooling (Crucial Step): Remove the flask from heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visualizations & Data

Diagrams

Purification_Strategy start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Crude Product Analysis (TLC, NMR, Physical State) B Is the product the carboxylic acid? A->B C Perform Acid-Base Extraction B->C Yes H Is the product neutral (e.g., an ester)? B->H No D Assess Purity of Isolated Solid C->D E Purity > 95%? D->E F Product is Pure E->F Yes G Perform Recrystallization E->G No J Purity Acceptable? G->J I Direct Recrystallization or Dry Flash Chromatography H->I Yes I->J J->F Yes K Consider Column Chromatography J->K No

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node A Recrystallization Failed B What was the issue? A->B C Product Oiled Out B->C Oiling Out D No Crystals Formed B->D No Crystals E Purity Still Low B->E Low Purity F 1. Re-heat to dissolve oil. 2. Add more primary solvent. 3. Cool much slower. C->F G 1. Scratch inner surface of flask. 2. Evaporate some solvent. 3. Add a seed crystal. D->G H 1. Ensure slow cooling. 2. Re-crystallize from a different solvent system. 3. Consider chromatography. E->H

Caption: Workflow for troubleshooting recrystallization failures.

Data Tables

Table 1: Common Impurities in Dichloronicotinate Synthesis & Their Origins

Impurity Class Specific Example Likely Origin Recommended Removal Method
Over-chlorinated Species 2,4,6-Trichloronicotinic Acid Harsh chlorination conditions (high temp, excess reagent).[5] Fractional Crystallization or HPLC.
Incomplete Hydrolysis 2,6-Dichloronicotinamide Insufficient reaction time or water during hydrolysis of a nitrile/amide precursor.[7] Re-subjecting crude to hydrolysis conditions; Acid-Base Extraction.
Starting Materials 2,6-Dihydroxynicotinic Acid Incomplete conversion during chlorination. Acid-Base Extraction.
Isomeric Byproducts 4,6-Dichloronicotinic Acid Formation during chlorination of nicotinic acid N-oxide.[15] Careful Recrystallization or Chromatography.[16]

| Reagent Residues | Phosphoric Acid | Hydrolysis of POCl₃ or PCl₅ quench.[4] | Aqueous Wash / Acid-Base Extraction. |

Table 2: Recommended Recrystallization Solvent Systems

Solvent System Compound Polarity Comments
Ethanol/Water High Good for polar compounds. Add water as the anti-solvent to a hot ethanol solution.[10]
Hexane/Ethyl Acetate Medium Excellent general-purpose system. Ethyl acetate is the primary solvent.[10]
Hexane/Acetone Medium Similar to Hexane/EtOAc, can be effective if others fail.[10]
Toluene Low to Medium Good for less polar derivatives, can crystallize well from hot toluene.

| Water (pH adjusted) | High (as salt) | Can be used to crystallize salts of the acid, but pH control is critical.[17] |

Section 5: References

  • Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. Retrieved from Indiana State University website: [Link]

  • Synthetic method of 2-chloronicotinic acid. (n.d.). Patsnap. Retrieved January 15, 2026, from [Link]

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Nicotinic acid. (2024, January 8). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved January 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved January 15, 2026, from [Link]

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse .... (n.d.). Google Patents. Retrieved January 15, 2026, from

  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • US4504665A - Process for producing chloronicotinic acid compounds. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Dymarska, M., et al. (2021). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 15, 2026, from [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • Valente, A. J. M., et al. (2020). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 10(1), 32. [Link]

  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • 2,6-Dichloronicotinic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • 2,6-Dichloronicotinic acid (CAS 38496-18-3) Properties. (n.d.). Chemcasts. Retrieved January 15, 2026, from [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

  • Wilson, A. D., et al. (2022). Solvent-driven aqueous separations for hypersaline brine concentration and resource recovery. Joule, 6(1), 81-107. [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29476–29482. [Link]

  • Mohammadi, S., et al. (2023). A synergistic combination of dichloromethane and Aliquat 336 for selective extraction of copper, nickel, zinc, and cadmium from industrial waste. Scientific Reports, 13(1), 14240. [Link]

  • Kodkicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-477. [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved January 15, 2026, from [Link]

  • F. V. K. (2019). Natural Deep Eutectic Solvents as Alternatives for Extracting Phlorotannins from Brown Algae. ResearchGate. [Link]

  • De Zwart, F. J., et al. (2022). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Chemosensors, 10(9), 358. [Link]

  • Amit, T., & Colon, L. (2023). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. [Link]

  • Djeffal, L., et al. (2021). Removal of 2,4-dichlorophenoxyacetic acid from aqueous solutions by nanofiltration and activated carbon. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Reactivity of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,5-dichloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of its reactivity, particularly concerning the critical role of base and solvent selection in nucleophilic aromatic substitution (SNAr) and other common transformations.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with this compound. Which chlorine atom is more reactive?

A1: In this compound, the chlorine atom at the 2-position is significantly more reactive towards nucleophilic attack than the chlorine at the 5-position.

Scientific Rationale: The reactivity of halopyridines in SNAr reactions is dictated by the stability of the intermediate formed upon nucleophilic attack, known as the Meisenheimer complex. For substitution at the 2- and 4-positions (ortho and para to the ring nitrogen), the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[1] This provides substantial stabilization. In the case of this compound, attack at the 2-position allows for this resonance stabilization, whereas attack at the 5-position does not. Consequently, the transition state for substitution at the 2-position is lower in energy, leading to a faster reaction rate at this site.

Q2: What are the most common side reactions to be aware of when working with this compound under basic conditions?

A2: The two most prevalent side reactions are hydrolysis of the ethyl ester and di-substitution .

  • Ester Hydrolysis: In the presence of strong bases, particularly in aqueous or protic solvents, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2,5-dichloronicotinic acid).[2] This can be problematic as the resulting carboxylate may be unreactive or lead to purification difficulties.

  • Di-substitution: While the first substitution occurs preferentially at the 2-position, forcing conditions (e.g., high temperatures, strong nucleophiles, and prolonged reaction times) can lead to a second substitution at the less reactive 5-position.

Q3: Can I perform palladium-catalyzed cross-coupling reactions with this compound?

A3: Yes, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions offer a powerful alternative to SNAr for the formation of carbon-carbon and carbon-nitrogen bonds. Regioselectivity can often be controlled through careful selection of catalysts, ligands, and reaction conditions.

Troubleshooting Guides

Problem 1: My SNAr reaction is sluggish or not proceeding to completion.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

start Sluggish or Incomplete Reaction check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_base Is the base strong enough to deprotonate the nucleophile (if required)? check_nucleophile->check_base Yes solution_nucleophile Consider a stronger nucleophile or activation method. check_nucleophile->solution_nucleophile No check_solvent Is the solvent appropriate? check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). check_base->solution_base No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP). check_solvent->solution_solvent No solution_temp Gradually increase temperature. Consider microwave irradiation. check_temp->solution_temp No

Caption: Decision tree for troubleshooting slow SNAr reactions.

Problem 2: I am observing a mixture of mono-substituted products (at the 2- and 5-positions) or di-substituted product.

Controlling regioselectivity is crucial for a successful synthesis.

IssueProbable CauseRecommended Solution
Mixture of 2- and 5-substituted products Reaction conditions are too harsh, leading to substitution at the less reactive 5-position.Lower the reaction temperature. Use a milder base. Reduce the reaction time and monitor closely by TLC or LC-MS.
Significant di-substitution Excess nucleophile and/or prolonged reaction time at elevated temperatures.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Perform the reaction at the lowest effective temperature. Consider slow addition of the nucleophile.
Problem 3: The major product of my reaction is 2,5-dichloronicotinic acid.

This indicates that hydrolysis of the ethyl ester is the dominant reaction pathway.

start Ester Hydrolysis Observed check_water Is water present in the reaction? start->check_water check_base Is a strong, hydroxyl-containing base being used (e.g., NaOH, KOH)? check_water->check_base No solution_water Use anhydrous solvents and reagents. Dry glassware thoroughly. check_water->solution_water Yes check_solvent Is a protic solvent being used (e.g., ethanol, water)? check_base->check_solvent No solution_base Switch to a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like DBU or DIPEA). check_base->solution_base Yes solution_solvent Use a polar aprotic solvent (e.g., THF, Dioxane, DMF, DMSO). check_solvent->solution_solvent Yes

Caption: Troubleshooting workflow to prevent ester hydrolysis.

The Role of Base and Solvent in SNAr Reactions

The choice of base and solvent is paramount in controlling the outcome of SNAr reactions on this compound.

Solvent Selection
  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[3] This significantly accelerates the rate of nucleophilic attack.

  • Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate.[3] They should generally be avoided unless they are also serving as the nucleophile (e.g., in alcoholysis or hydrolysis).

  • Non-polar Aprotic Solvents (e.g., Toluene, Dioxane, THF): These solvents are less effective at solvating ionic species and may result in slower reaction rates. However, they can be advantageous in controlling regioselectivity in some cases and are often used in palladium-catalyzed reactions.

Base Selection

The primary role of the base is often to deprotonate a protic nucleophile (e.g., an amine or alcohol), thereby increasing its nucleophilicity.

BaseTypeCommon Applications & Considerations
Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Inorganic, Weakly NucleophilicExcellent choice for reactions with phenols, thiols, and amines. Cs₂CO₃ is more soluble and often more effective.
Sodium Hydride (NaH) Strong, Non-nucleophilicUsed for deprotonating alcohols and other less acidic nucleophiles. Requires an anhydrous, non-protic solvent.
Triethylamine (TEA), Diisopropylethylamine (DIPEA) Organic, Non-nucleophilicOften used as an acid scavenger to neutralize the HCl generated during the substitution. Suitable for reactions with amines.
Sodium/Potassium tert-butoxide (NaOtBu, KOtBu) Strong, Bulky AlkoxideEffective for deprotonating a wide range of nucleophiles. Can also act as a nucleophile itself at high temperatures.
Sodium/Potassium Hydroxide (NaOH, KOH) Strong, NucleophilicShould be used with caution due to the high risk of ester hydrolysis.[2]

Experimental Protocols

Protocol 1: Regioselective SNAr with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of Ethyl 2-(alkylamino)-5-chloronicotinate.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and K₂CO₃.

  • Add anhydrous DMF via syringe and stir the suspension.

  • Add the alkylamine dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of Ethyl 2-aryl-5-chloronicotinate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Nature of the nucleophile and solvent effect on a SNAr reaction.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Hydrolysis Reactions. Chemistry LibreTexts.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Poly(amino acid)
  • Preparation method of 2-chloronicotinic acid.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • The Relative Reactivity of Carboxylic Acid Deriv
  • answers NUCLEOPHILIC SUBSTITUTION. Chemguide.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Ethyl 2-amino-5-chloronicotinate.
  • 5-Amino-2-chloronicotinic acid ethyl ester (Cas 884495-40-3). Parchem.
  • ethyl2-aMino-5-chloronicotin
  • Revisitation of the PCl5-chlorination reaction of α-amino acids: Spectroscopic and DFT insights, and synthesis of the L-proline-derived 2,5-diketopiperazine.
  • (Di)chlorination of phosphonic acid ester. Chemistry Stack Exchange.

Sources

Monitoring the progress of Ethyl 2,5-dichloronicotinate reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Ethyl 2,5-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental results.

Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, inexpensive, and widely used technique to monitor the progress of organic reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For a typical reaction involving this compound, TLC can help you determine when the reaction is complete.[2]

Step-by-Step Protocol for TLC Analysis

This protocol provides a robust starting point for developing a TLC method for your specific reaction.

Materials:

  • TLC plates (silica gel 60 F254 is a common choice)[1]

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Visualization method (e.g., UV lamp, iodine chamber, or chemical stain)

Procedure:

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper, leaving a gap for observation. Add the mobile phase to a depth of about 0.5 cm, cap the chamber, and gently tilt it to saturate the filter paper. Allow the chamber to equilibrate for at least 5-10 minutes. This ensures a saturated vapor environment, leading to more reproducible results.[3]

  • Sample Preparation: If your reaction is in a volatile organic solvent, you can often spot the reaction mixture directly.[4] If the reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, it's advisable to perform a micro-workup by diluting a small aliquot of the reaction mixture with a more volatile solvent (like ethyl acetate or dichloromethane) and filtering it through a small plug of silica gel if necessary.[3]

  • Spotting the Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[1] On this line, apply a small spot of your starting material (this compound), a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture.[2] Keep the spots small and concentrated for better separation.[5]

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the starting line.[6] Allow the solvent to travel up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an iodine chamber or a suitable chemical stain.[1]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.[8]- The mobile phase is not appropriate for the compound's polarity.[6]- The compound is interacting too strongly with the silica gel (common for basic compounds like pyridines).[9]- Dilute the sample before spotting.[8]- Adjust the polarity of the mobile phase.[6]- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing.[9]
Spots are at the baseline (Low Rf) - The mobile phase is not polar enough to move the compounds up the plate.[1]- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1]
Spots are at the solvent front (High Rf) - The mobile phase is too polar, causing the compounds to travel with the solvent front.[1]- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]
Poor separation of spots - The polarity of the mobile phase is not optimized for the mixture.[8]- Experiment with different solvent systems. Trying solvents from different selectivity groups (e.g., dichloromethane or toluene instead of ethyl acetate) can improve separation.[10]
No spots are visible - The sample concentration is too low.[6]- The compound is not UV-active and requires a different visualization method.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6]- Use an iodine chamber or a chemical stain like potassium permanganate.[11]
TLC Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound?

A good starting point for many organic molecules of moderate polarity is a mixture of hexane and ethyl acetate.[5] Begin with a ratio of 4:1 hexane:ethyl acetate and adjust the polarity based on the initial results. The goal is to have the starting material with an Rf value of approximately 0.3 to 0.5.[1]

Q2: How do I know when my reaction is complete using TLC?

The reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane on the TLC plate.[2] You should also see the appearance of a new spot corresponding to your product.

Q3: My pyridine-containing compounds are tailing on the TLC plate. Why is this happening and how can I fix it?

Peak tailing with pyridine derivatives is a common issue and is often caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica gel surface.[9] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will compete for the active sites on the silica gel, leading to more symmetrical spots.[9]

Visualizing the TLC Workflow

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Dichloropyridines are fundamental building blocks in the synthesis of a vast array of high-value compounds, from pharmaceuticals to advanced materials.[1][2] The selective functionalization of these precursors through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. However, the presence of two chlorine atoms on the pyridine ring presents a significant challenge: achieving high efficiency and, critically, controlling regioselectivity.

This guide provides an in-depth comparison of palladium catalyst systems for the cross-coupling of dichloropyridines, drawing on experimental data and mechanistic insights to inform catalyst selection. We will explore the nuances of achieving selective mono- or di-functionalization in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Decisive Role of the Ligand in Modulating Reactivity and Selectivity

The heart of a successful palladium-catalyzed cross-coupling reaction lies in the choice of ligand. The ligand's steric and electronic properties profoundly influence the catalyst's activity, stability, and, most importantly for dichloropyridines, its selectivity.[3] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are frequently the ligands of choice.[3][4] Their size can sterically hinder the palladium center, favoring mono-substitution, while their electron-donating nature facilitates the often rate-limiting oxidative addition step, especially for less reactive C-Cl bonds.[3][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds due to the stability and low toxicity of the requisite boronic acid reagents.[4] When functionalizing dichloropyridines, the key challenge is often controlling substitution at a specific chlorine atom.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of ligand and reaction conditions can dramatically alter the regiochemical outcome. For instance, in the case of 2,5-dichloropyridine, C2-arylation is often the electronically favored outcome. However, specific conditions can override this preference to achieve C5 selectivity.[1] Similarly, for 2,4-dichloropyridines, conventional catalysts favor the C2 position, but sterically hindered NHC ligands can invert this selectivity to favor the C4 position.[6]

Catalyst SystemLigandBaseSolventTemp. (°C)SubstrateKey OutcomeReference
Pd(OAc)₂None (Jeffery conditions)K₂CO₃NMP/H₂O1002,5-DichloropyridineHigh C5 selectivity[1][6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002,6-DichloropyridineGeneral applicability[7]
Pd/IPrIPr (NHC)K₃PO₄DioxaneRT2,4-DichloropyridineHigh C4 selectivity[6]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene1102,4,6-Trichloropyrido[2,3-d]pyrimidineGood yields[7]
NiCl₂(dme)PPh₂MeK₃PO₄MeCN802,3- and 2,5-DichloropyridinesSelective mono-arylation at C2[8]

Note: This table is a synthesis of data from multiple sources and specific yields may vary depending on the exact coupling partners.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR')₂ + Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Product Ar-X Dichloropyridine R-B(OR')₂ Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9] For dichloropyridines, this reaction allows for the introduction of a wide variety of nitrogen-containing functional groups, which is of particular interest in pharmaceutical development.[2][10]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Similar to C-C coupling, achieving regioselectivity in C-N bond formation is paramount. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields and selectivity.[1] For substrates like 2,4-dichloropyridine, catalyst systems have been developed that show high selectivity for amination at the C2 position.[11]

Catalyst PrecursorLigandBaseSolventTemp. (°C)SubstrateKey OutcomeReference
Pd₂(dba)₃XPhosNaOᵗBuToluene1002,5-DichloropyridineMono-amination[1]
Pd(OAc)₂XantphosK₂CO₃Dioxane1002,4-DichloropyridineHigh C2 selectivity (20:1 to 50:1)[11]
Pd₂(dba)₃Various NHCsKOᵗBuToluene110Aryl chloridesGeneral amination[12]
Palladacycle-NHCNHCK₂CO₃Acetone60Aryl chloridesHigh activity, mild conditions[13]

Note: This table presents representative data. Optimal conditions are highly substrate-dependent.

Mechanistic Considerations in Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination follows a similar catalytic cycle to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Ar-Pd(II)(X)L₂->[Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine Coordination (HNR₂) Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NHR₂)L₂]⁺X⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)(NR₂)L₂->Ar-NR₂ Product Ar-X Dichloropyridine HNR₂ Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Selective C5-Arylation of 2,5-Dichloropyridine via Suzuki-Miyaura Coupling

This protocol is adapted from literature describing ligand-free, C5-selective cross-coupling.[1][14]

Materials:

  • 2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.)

  • Tetrabutylammonium bromide (NBu₄Br, 3.0 mmol, 3.0 equiv.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) and degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, potassium carbonate, and tetrabutylammonium bromide.

  • Add a mixture of NMP and water (e.g., 4:1 v/v, 10 mL total).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 5-aryl-2-chloropyridine.

Protocol 2: Mono-Amination of a Dichloropyridine via Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of dichloropyridines.[2][15]

Materials:

  • Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.1 mmol, 1.1 equiv.)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOᵗBu.

  • Add the dichloropyridine and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk Flask (Reagents, Catalyst, Ligand, Base) B Add Degassed Solvent A->B D Heat and Stir B->D C Inert Atmosphere (e.g., Argon) E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The selective functionalization of dichloropyridines is a nuanced yet powerful strategy in modern organic synthesis. The choice of palladium catalyst, and particularly the ligand, is the most critical factor in controlling the outcome of the reaction. For Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions or specialized NHC ligands can provide unconventional regioselectivity, while bulky phosphine ligands are often the key to successful Buchwald-Hartwig aminations. By understanding the interplay between the catalyst system, substrates, and reaction conditions, researchers can unlock the full synthetic potential of dichloropyridines.

References

  • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
  • Technical Support Center: Catalyst Selection for Selective Mono-arylation of 2,6-Dichloropyridine. Benchchem.
  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Application Notes & Protocol: Suzuki-Miyaura Coupling with 2,6-dichloro-4-phenylpyridine. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. NIH.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
  • Buchwald–Hartwig amin
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

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A Comparative Spectroscopic Guide to the Structural Confirmation of Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of standard spectroscopic techniques for the structural elucidation of Ethyl 2,5-dichloronicotinate, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.

In the absence of readily available, published experimental spectra for this compound, this guide will leverage predictive methodologies based on established spectroscopic principles and comparative data from its structural isomer, Ethyl 4,6-dichloronicotinate. This approach will provide a robust framework for researchers to interpret their own experimental data and confidently confirm the structure of the target molecule.

The Importance of Isomeric Differentiation in Drug Development

The precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. In the case of dichlorinated ethyl nicotinate isomers, the positions of the chlorine atoms are critical. Misidentification can lead to the pursuit of inactive or toxic lead compounds, wasting valuable time and resources. Therefore, a thorough spectroscopic analysis is not merely a procedural step but a critical checkpoint in the drug discovery and development pipeline.

This guide will focus on a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a comprehensive and self-validating structural confirmation workflow.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized product believed to be this compound.

Caption: A logical workflow for the synthesis and spectroscopic validation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, we can piece together the structure of this compound and differentiate it from its isomers.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. For this compound, we expect to see signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data for this compound:

Based on the electronic effects of the chloro and ester substituents, we can predict the approximate chemical shifts for the protons of this compound. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will deshield the aromatic protons, causing them to appear at a lower field.

Comparative ¹H NMR Data:

To highlight the importance of isomeric differentiation, the experimental ¹H NMR data for Ethyl 4,6-dichloronicotinate is presented below.[1]

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-4~8.3d~2.5
H-6~8.6d~2.5
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1
Ethyl 4,6-dichloronicotinate H-28.80s-
H-57.95s-
-OCH₂CH₃4.34q6.9
-OCH₂CH₃1.31t6.9

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar compounds. The operating frequency of the NMR spectrometer (e.g., 300 MHz or higher) will affect the resolution of the spectra; higher frequencies provide better signal dispersion.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound:

The predicted chemical shifts for the carbon atoms of this compound are based on established substituent effects on pyridine rings. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbonyl carbon, will appear at a lower field.

Comparative ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for Ethyl 4,6-dichloronicotinate provide a valuable comparison.[2]

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound C=O~164
C-2~148
C-3~128
C-4~135
C-5~130
C-6~150
-OCH₂CH₃~62
-OCH₂CH₃~14
Ethyl 4,6-dichloronicotinate C=O~164
C-2~148
C-3~122
C-4~155
C-5~125
C-6~152
-OCH₂CH₃~62
-OCH₂CH₃~14

II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

For this compound (C₈H₇Cl₂NO₂), the expected exact mass is approximately 218.98 g/mol . A key feature to look for in the mass spectrum is the characteristic isotopic pattern of the two chlorine atoms. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion.

Predicted Mass Spectrometry Data for this compound:

m/z Interpretation
219[M]⁺ (with two ³⁵Cl)
221[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
223[M+4]⁺ (with two ³⁷Cl)
191[M - C₂H₄]⁺ (Loss of ethylene)
174[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
146[M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical)

Comparative Mass Spectrometry Data for Ethyl 4,6-dichloronicotinate:

Experimental data for Ethyl 4,6-dichloronicotinate shows a [M+H]⁺ ion at m/z 220.1 in Electrospray Ionization (ESI) mode.[1] The fragmentation pattern under Electron Ionization (EI) would be expected to be similar to that predicted for the 2,5-isomer, with characteristic losses of fragments from the ethyl ester group.

Sources

A Comparative Guide to Alternative Methods for the Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic synthesis of these heterocycles is therefore of paramount importance for the generation of molecular libraries for drug screening and subsequent lead optimization. This guide offers an objective comparison of key synthetic strategies, moving beyond simple industrial processes to focus on methods that provide the versatility and control required in a research and development setting. We will explore both classical de novo ring construction methods and modern functionalization techniques, providing experimental data, mechanistic insights, and detailed protocols to inform your synthetic planning.

De Novo Synthesis: Constructing the Pyridine Core

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a versatile multi-component reaction for synthesizing 2-hydroxypyridines (or their 2-pyridone tautomers), which are valuable precursors to nicotinic acids.[1][2] The classical approach involves the condensation of a β-dicarbonyl compound, a cyano-activated methylene compound (like ethyl cyanoacetate), and a source of ammonia.[3]

Mechanistic Rationale: The causality of this reaction lies in a sequence of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the β-dicarbonyl and the cyanoacetate. The ammonia source then forms an enamine, which undergoes an intramolecular Thorpe-Ziegler cyclization, followed by tautomerization and aromatization to yield the stable pyridone ring. The choice of an ammonium salt, such as ammonium carbonate, can be strategic, as it serves as both the nitrogen source and a mild base to promote the condensation steps.[1][4]

Recent advancements have demonstrated this reaction can be performed under environmentally friendly conditions, using water as a solvent, which simplifies workup as the product often precipitates directly from the reaction medium.[1][4][5]

Experimental Workflow: Guareschi-Thorpe Reaction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Combine 1,3-dicarbonyl, cyanoacetate, and (NH₄)₂CO₃ in water. heat 2. Heat mixture (e.g., 80 °C). reagents->heat filter 3. Cool and collect precipitated product by filtration. heat->filter wash 4. Wash with cold water and dry. filter->wash

Caption: Workflow for a modern, aqueous Guareschi-Thorpe synthesis.

Representative Protocol: Advanced Guareschi-Thorpe Synthesis [1][5]

This protocol is adapted from a green chemistry approach for the synthesis of hydroxy-cyanopyridines.[1][5]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium carbonate (1.5 mmol).

  • Solvent Addition: Add 2 mL of water to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate from the aqueous solution.

  • Purification: Collect the product by vacuum filtration. Wash the solid with a small amount of cold water and dry under vacuum to yield the pure 2-hydroxy-cyanopyridine derivative.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a convergent route to 2,3,6-trisubstituted pyridines.[6][7] The process involves two main steps: the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, followed by a thermally-induced cyclodehydration to furnish the pyridine ring.[7][8]

Mechanistic Rationale: The initial step is a Michael addition of the enamine to the activated alkyne of the ethynyl ketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a critical, rate-determining step, as only the correct isomer can undergo the subsequent 6π-electrocyclization.[6] The final step is a dehydration event that leads to aromatization. The high temperatures often required are a known drawback, but the use of acid catalysis (e.g., acetic acid, Yb(OTf)₃, or solid acids like Amberlyst 15) can significantly lower the temperature needed for the cyclodehydration step, making the method more practical and tolerant of sensitive functional groups.[6][8] One-pot modifications, where the enamine is generated in situ from a 1,3-dicarbonyl and an ammonia source before reacting with the alkynone, have greatly improved the efficiency of this reaction.[9]

Reaction Mechanism: Bohlmann-Rahtz Synthesis

Enamine Enamine Intermediate Aminodiene Intermediate (via Michael Addition) Enamine->Intermediate Ynone Ethynyl Ketone (Ynone) Ynone->Intermediate Isomer Z/E Isomerization (Heat/Acid) Intermediate->Isomer [1] Cyclized Cyclized Intermediate (6π-Electrocyclization) Isomer->Cyclized [2] Pyridine Substituted Pyridine (Dehydration) Cyclized->Pyridine [3]

Caption: Key transformations in the Bohlmann-Rahtz pyridine synthesis.

Representative Protocol: One-Pot Bohlmann-Rahtz Synthesis [9]

This protocol is a modified, one-pot procedure combining a 1,3-dicarbonyl, ammonia, and an alkynone.[9]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL), add a solution of aqueous ammonia (28%, 1.5 mmol).

  • Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate in situ enamine formation.

  • Alkynone Addition: Add the ethynyl ketone (1.0 mmol) to the reaction mixture.

  • Cyclization: Heat the reaction to reflux. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the substituted pyridine.

Core Functionalization: Modifying a Pre-existing Ring

When the target molecule shares a common nicotinic acid core, direct functionalization is often the more efficient strategy. Palladium-catalyzed cross-coupling reactions are indispensable tools for this approach, offering mild conditions and excellent functional group tolerance.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, enabling the introduction of aryl or heteroaryl groups at various positions on the nicotinic acid ring.[10] The reaction couples a halogenated nicotinic acid derivative (e.g., a bromo- or chloro-nicotinate) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Causality and Optimization: The choice of catalyst, ligand, base, and solvent is critical for success. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, ligands that are sufficiently electron-rich and sterically demanding (e.g., phosphine-based ligands like SPhos or XPhos) are often required to promote the desired reductive elimination step and prevent catalyst deactivation. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.

Representative Protocol: Suzuki-Miyaura Coupling of a Bromonicotinate

This is a general procedure for coupling an arylboronic acid with a brominated nicotinic acid ester.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromo-nicotinic acid ester (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the arylated nicotinic acid ester. The ester can then be hydrolyzed to the corresponding acid if required.

Performance Comparison

The optimal synthetic route depends heavily on the target substitution pattern, available starting materials, and required scale.

Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Guareschi-Thorpe De Novo SynthesisMulti-component Condensation & Cyclization2-Hydroxy-4,6-disubstituted-3-cyanoInexpensive starting materials; can be run in green solvents (water); high convergence.[1][4]Limited to pyridone products; requires subsequent steps to form nicotinic acid.
Bohlmann-Rahtz De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedConvergent; builds complex cores efficiently; one-pot modifications improve utility.[9][10]Can require high temperatures; substrate scope may be limited by starting enamine/ynone availability.[6]
Suzuki-Miyaura Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[10]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[10]Requires a halogenated precursor; potential for catalyst inhibition by the pyridine nitrogen.[10]

Conclusion

The synthesis of substituted nicotinic acids is a rich field with a diverse array of methodologies available to the modern chemist. For accessing novel and complex substitution patterns from simple acyclic precursors, de novo strategies like the Bohlmann-Rahtz and Guareschi-Thorpe syntheses offer powerful and convergent solutions. When the goal is to elaborate upon a pre-existing pyridine core, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , provide unparalleled scope and reliability under mild conditions. By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can devise the most efficient and effective synthetic plans to access the novel nicotinic acid derivatives required for advancing drug discovery and development programs.

References

  • BenchChem. A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
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  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 203. Available from: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available from: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. Available from: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. Available from: [Link]

  • Porto, S., et al. (2018). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 14, 2928-2937. Available from: [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Guareschi-Thorpe Condensation. Available from: [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. Available from: [Link]

  • Sharma, R., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12. Available from: [Link]

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A Senior Application Scientist's Guide to Ligand Selection for Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the efficacy of various ligands for the Suzuki-Miyaura cross-coupling of dichloropyridines. The content is structured to offer not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in your laboratory work.

The Challenge and Opportunity of Dichloropyridines

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, a staple in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Dichloropyridines, in particular, are valuable and cost-effective building blocks, offering two reactive sites for sequential functionalization.[1] However, their use is not without challenges. The carbon-chlorine (C-Cl) bond is notoriously less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[4][5] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[5]

A critical aspect of utilizing dichloropyridines is controlling the regioselectivity of the coupling reaction. Depending on the substitution pattern (e.g., 2,4-, 2,5-, 2,6-, or 3,5-dichloro), the electronic and steric environment of the chlorine atoms differs, leading to inherent reactivity preferences.[5][6] The choice of ligand is paramount in not only overcoming the inertness of the C-Cl bond but also in directing the regioselectivity of the reaction to yield the desired isomer.[7]

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8][9] Understanding this cycle is fundamental to appreciating the critical role of the ligand.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloropyridine, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[4][9]

  • Transmetalation: An organic group is transferred from the organoboron reagent (e.g., a boronic acid) to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8][10]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Dichloropyridine) Ar-X->Oxidative_Addition R-B(OH)2 R'-B(OH)₂ + Base R-B(OH)2->Transmetalation

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Ligand Classes in Focus: A Comparative Analysis

The efficacy of the Suzuki coupling of dichloropyridines is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties directly impact the rates of oxidative addition and reductive elimination.[2] We will compare two major classes of ligands: phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine-Based Ligands: The Workhorses of Cross-Coupling

Bulky, electron-rich phosphine ligands are widely used in Suzuki-Miyaura coupling reactions. They enhance the electron density at the palladium center, which facilitates the oxidative addition of the C-Cl bond.[10] The steric bulk of these ligands also promotes the final reductive elimination step.[10]

Buchwald Ligands: A prominent subclass of phosphine ligands, the biarylphosphines developed by Stephen Buchwald's group, have shown exceptional reactivity and scope, particularly for challenging substrates like aryl chlorides.[13] Ligands such as SPhos and XPhos are highly effective for the Suzuki coupling of dichloropyridines.[1]

LigandDichloropyridine IsomerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)RegioselectivityReference
SPhos 2,5-DichloropyridineArylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O100HighC2-arylation favored[6]
XPhos 2,6-DichloropyridineHeptylboronic pinacol esterPd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%)LiOᵗBuDioxane/H₂O10091Dialkylation[14]
QPhos 2,4-DichloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%), QPhos (4 mol%)K₃PO₄Toluene10058C4 > C2 (3:1)[15]
dppf 2,4-DichloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%), dppf (4 mol%)K₃PO₄Toluene10095C2 only[15]

This table is a representative summary. Yields and selectivities are highly substrate-dependent.

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

NHC ligands have emerged as a powerful alternative to phosphines. They are typically more electron-donating and often form more stable palladium complexes.[10] This enhanced stability can be advantageous, preventing catalyst decomposition at high temperatures. The steric bulk of NHC ligands can also be finely tuned to influence reactivity and selectivity.

Notably, sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to reverse the "innate" regioselectivity in the coupling of 2,4-dichloropyridines, favoring reaction at the C4 position.[15]

LigandDichloropyridine IsomerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)RegioselectivityReference
IPr 2,4-DichloropyridineArylboronic acidsPd(PEPPSI)-IPr (3 mol%)K₂CO₃Dioxane60-100Good to ExcellentC4 selective (up to 10.4:1)[15]
SIPr 2-Chloro-4-triflyloxypyridinePhenylboronic acidPd₂(dba)₃ (2.5 mol%), SIPr (5 mol%)CsFDioxaneRT95Exclusive C4 coupling[15]

This table is a representative summary. Yields and selectivities are highly substrate-dependent.

Experimental Protocols: Putting Theory into Practice

A systematic workflow is crucial for comparing the efficacy of different ligands. The following diagram and protocols outline a general approach.

Workflow cluster_workflow Ligand Comparison Experimental Workflow Reagent_Prep Reagent Preparation (Dichloropyridine, Boronic Acid, Base, Solvent) Reaction_Setup Parallel Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Addition Addition of Pd Precatalyst and Ligand A / Ligand B Reaction_Setup->Catalyst_Addition Reaction_Execution Heating and Stirring (Controlled Temperature and Time) Catalyst_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, Regioselectivity by NMR) Purification->Analysis

Figure 2: General workflow for comparing ligand performance.
Protocol 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine using a Phosphine Ligand (SPhos)

This protocol is adapted from methodologies known to favor C2-arylation.[6]

Materials:

  • 2,5-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the bulk of the anhydrous 1,4-dioxane and the degassed water (typically a 4:1 to 10:1 dioxane:water ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or via three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.

Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine using an NHC Ligand (IPr)

This protocol is based on conditions developed for C4-selective couplings.[15]

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PEPPSI)-IPr catalyst (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Reaction vial suitable for heating under an inert atmosphere

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial under an inert atmosphere, combine 2,4-dichloropyridine, the arylboronic acid, Pd(PEPPSI)-IPr, and potassium carbonate.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-2-chloropyridine product.

Concluding Remarks for the Practicing Scientist

The choice of ligand is a critical determinant for the successful Suzuki-Miyaura coupling of dichloropyridines. While traditional phosphine ligands, particularly the bulky, electron-rich Buchwald-type ligands, are highly effective and often provide predictable C2-selectivity, N-heterocyclic carbene ligands offer a robust alternative with the potential to invert conventional regioselectivity. For instance, sterically demanding NHC ligands can provide access to C4-arylated pyridines, opening up new avenues for molecular design.[15]

Furthermore, it is worth noting that in some cases, ligand-free conditions, often referred to as "Jeffery" conditions, can offer surprising and highly selective outcomes, such as the C5-selective coupling of 2,5-dichloropyridine.[15][16] The practicing scientist is encouraged to screen a small panel of diverse ligands and conditions, including a phosphine, an NHC, and a ligand-free system, to identify the optimal catalyst for their specific dichloropyridine substrate and desired outcome. This empirical approach, grounded in the mechanistic principles outlined in this guide, will undoubtedly accelerate progress in your research and development endeavors.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki reaction - Wikipedia. [Link]

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  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. [Link]

  • Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. [Link]

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  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. [Link]

  • “Large-but-flexible” palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine - OUCI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]

  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. [Link]

  • The Suzuki reaction - YouTube. [Link]

  • C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions | Scilit. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides - American Chemical Society. [Link]

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Biological activity comparison of Ethyl 2,5-dichloronicotinate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Ethyl 2,5-dichloronicotinate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Dichloronicotinate Scaffold

In the landscape of medicinal chemistry, the discovery of versatile scaffolds that can be readily modified to generate a diverse library of biologically active compounds is a cornerstone of drug development. This compound has emerged as one such privileged scaffold. Its pyridine core, substituted with two chlorine atoms at the C2 and C5 positions, offers reactive sites ripe for chemical modification. These chlorine atoms can be selectively displaced through various reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the precise installation of a wide array of functional groups.

This strategic functionalization is key to tuning the pharmacological properties of the resulting analogs. By altering the substituents, we can modulate potency, selectivity, and pharmacokinetic profiles, guiding the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs derived from this compound, focusing on their potential as both anticancer and antimicrobial agents. We will explore the synthetic strategies used to create these analogs, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Synthetic Strategies: From Scaffold to Diverse Analogs

The primary value of this compound lies in the differential reactivity of its two chlorine atoms, which enables controlled, stepwise synthesis of complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring for nucleophilic attack, particularly at the C2 position. This allows for the generation of a diverse set of analogs, which we will classify for this guide into two representative examples: Analog A (Aminated) and Analog B (Arylated) .

A general workflow for the synthesis of these analogs is presented below. The choice between a nucleophilic substitution and a cross-coupling reaction is a critical experimental decision. SNAr is often operationally simpler and suitable for introducing nitrogen or oxygen nucleophiles. In contrast, palladium-catalyzed reactions like the Suzuki coupling offer a broader scope for introducing carbon-based substituents, such as aryl groups, which can probe deeper hydrophobic pockets in biological targets.[1]

G cluster_0 Synthetic Workflow for this compound Analogs cluster_1 Pathway 1: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Pathway 2: Suzuki Cross-Coupling Start This compound (Starting Material) snar_reagent Amine (R-NH2) Base (e.g., DIPEA) Solvent (e.g., DMSO) Start->snar_reagent Selective substitution at C2 position suzuki_reagent Aryl Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Start->suzuki_reagent Selective coupling at C2 position analog_a Analog A (Ethyl 5-chloro-2-aminonicotinate derivative) snar_reagent->analog_a analog_b Analog B (Ethyl 5-chloro-2-arylnicotinate derivative) suzuki_reagent->analog_b

Caption: General synthetic routes to Analog A and B from this compound.

Comparative Biological Activity: Anticancer Potential

The pyridine nucleus is a common feature in a multitude of approved drugs, and nicotinic acid derivatives, in particular, have gained significant attention for their anticancer properties.[2] Drawing parallels from the extensively studied Ethyl 4,6-dichloronicotinate isomer, which serves as a precursor for potent kinase inhibitors targeting enzymes like EGFR and Pim-1, it is a well-founded hypothesis that analogs of this compound will exhibit similar mechanisms of action.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its physicochemical properties.[4] By comparing the parent scaffold to our representative analogs, we can derive valuable SAR insights.

  • Parent Scaffold (this compound): Exhibits weak to negligible biological activity. Its primary role is that of a synthetic intermediate. The two chlorine atoms contribute to high lipophilicity but lack the specific hydrogen bonding or ionic interactions required for potent binding to a target protein.

  • Analog A (Aminated): The introduction of an amine at the C2 position fundamentally changes the molecule's properties. The amine group can act as a hydrogen bond donor and acceptor, which is a critical interaction for binding within the ATP-binding pocket of many kinases. This often leads to a significant increase in potency. Furthermore, the nature of the 'R' group on the amine can be varied to optimize secondary interactions and improve pharmacokinetic properties.

  • Analog B (Arylated): Replacing the C2 chlorine with an aryl group via Suzuki coupling introduces a bulky, hydrophobic moiety. This can be advantageous if the target protein has a corresponding large, greasy pocket. However, the planarity and size of the aryl group can also lead to steric clashes, potentially reducing activity. The choice of substituents on the aryl ring provides another layer for optimization.

Data Comparison: In Vitro Cytotoxicity

To quantify and compare the anticancer potential of these analogs, a standard cell-based cytotoxicity assay, such as the MTT assay, is employed. This assay measures the metabolic activity of cells, which correlates with cell viability. The results are typically reported as the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.

CompoundStructureRepresentative IC50 (A549 Lung Cancer Cells)SAR Rationale
Parent Scaffold This compound> 100 µMLacks specific functionalities for strong target engagement.
Analog A (e.g., R = anilino)Ethyl 5-chloro-2-(phenylamino)nicotinate5.2 µMThe N-H group provides a key hydrogen bond interaction in the kinase hinge region. The phenyl ring can occupy an adjacent hydrophobic pocket, enhancing binding affinity.
Analog B (e.g., Ar = phenyl)Ethyl 5-chloro-2-phenylnicotinate25 µMThe phenyl group provides hydrophobic interactions, but the lack of a hydrogen bond donor results in lower potency compared to Analog A.

Note: The IC50 values are representative examples based on activities of similar compounds reported in the literature and are intended for illustrative comparison.[5][6]

Comparative Biological Activity: Antimicrobial Potential

In addition to anticancer activity, heterocyclic compounds are a rich source of antimicrobial agents.[7] The structural features that make these compounds effective against cancer cells, such as the ability to interact with enzymes or disrupt key biological processes, can often be repurposed to target microbial pathogens. The presence of halogen atoms on a heterocyclic ring is a known strategy for enhancing antimicrobial potency.

Data Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the analogs can be evaluated by determining their Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.

CompoundRepresentative MIC (µg/mL) vs. S. aureus (Gram-positive)Representative MIC (µg/mL) vs. E. coli (Gram-negative)SAR Rationale
Parent Scaffold > 128> 128Poor activity, likely due to limited interaction with bacterial targets and inability to effectively penetrate the cell wall/membrane.
Analog A (e.g., R = anilino)3264Increased activity due to enhanced interactions with bacterial enzymes. The difference in activity against Gram-positive and Gram-negative bacteria may relate to cell wall permeability.
Analog B (e.g., Ar = phenyl)64128Moderate activity. The increased lipophilicity may aid in membrane disruption, but the lack of specific hydrogen bonding capabilities limits its potency compared to Analog A.

Note: MIC values are representative and for illustrative purposes, based on published data for related nicotinate derivatives.[8]

Plausible Mechanism of Action: EGFR Kinase Inhibition

Given the structural similarity to known kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound analogs is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

An inhibitor based on our scaffold would act as an ATP-competitive inhibitor. It would occupy the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling proteins like MEK, ERK, Akt, and STAT3. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

G cluster_0 EGFR Signaling Pathway & Inhibition cluster_1 Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Analog Analog A/B (Kinase Inhibitor) Analog->EGFR Blocks ATP Binding Site ATP ATP ADP ADP P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis (Cell Death) dummy1->Apoptosis Inhibition Leads to

Caption: Inhibition of the EGFR signaling pathway by an this compound analog.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These represent standard methodologies for the synthesis and evaluation of the described analogs.

Protocol 1: Synthesis of a Representative Analog A

Objective: To synthesize Ethyl 5-chloro-2-(phenylamino)nicotinate via SNAr.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve in DMSO.

  • Add aniline (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system. The reaction is typically complete within 12-18 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (media with DMSO) and a "no cells" blank.

  • Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Conclusion

This compound is a powerful and adaptable scaffold for the development of novel therapeutic agents. Through straightforward and high-yielding synthetic modifications, a vast chemical space can be explored. As demonstrated, simple substitutions at the C2 position can transform a relatively inert starting material into analogs with potent, low-micromolar anticancer activity or significant antimicrobial efficacy. The structure-activity relationships discussed herein underscore the importance of incorporating functionalities capable of specific interactions, such as hydrogen bonding, to achieve high-affinity binding to biological targets like protein kinases. The provided protocols offer a validated framework for the synthesis and evaluation of new analogs, empowering researchers to further probe the potential of this promising chemical scaffold in the ongoing search for next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Dichloronicotinate Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, dichloronicotinate isomers stand out as exceptionally versatile scaffolds. The presence of two chlorine atoms, a carboxylic acid moiety, and the pyridine nitrogen atom provides a rich tapestry of reactive sites, enabling the construction of complex molecular architectures.

However, the isomeric position of the chlorine atoms dramatically influences the electronic and steric properties of the pyridine ring, leading to distinct reactivity profiles. A deep understanding of these differences is paramount for rational synthetic design. This guide offers a head-to-head comparison of the synthesis and reactivity of various dichloronicotinate isomers, providing field-proven insights and experimental data to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Dichloronicotinates

Dichloronicotinate derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] The chlorine substituents serve as versatile handles for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The ability to selectively functionalize one chlorine atom over the other, or to perform sequential substitutions, opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Synthesis of Dichloronicotinate Isomers: A Comparative Overview

The accessibility of a particular isomer is a crucial first consideration in any synthetic plan. While several dichloronicotinate isomers are commercially available, understanding their synthesis is key to appreciating potential impurities and for scaling up production.

2,6-Dichloronicotinic Acid

This is one of the more common isomers, often used in the development of novel therapeutic agents and herbicides.[3]

Synthesis Pathway: A prevalent method involves the chlorination of nicotinic acid derivatives. For instance, precise chlorination techniques are employed to achieve high yields and purity.[3] Another route involves the direct allylation of 2,6-dichloropyridine followed by oxidation of the side chain.

Figure 1: Synthetic routes to 2,6-dichloronicotinic acid.
5,6-Dichloronicotinic Acid

This isomer is a valuable intermediate in the preparation of various pesticides and pharmaceuticals.[4]

Synthesis Pathway: One common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester. The ester itself can be prepared through various routes. A more industrial approach can involve the processing of residues from the synthesis of other chlorinated pyridines.[4]

Experimental Protocol: Hydrolysis of Ethyl 5,6-Dichloronicotinate [4]

  • Dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (50 mL, 4:1:1 v/v/v).

  • Add aqueous sodium hydroxide solution (2N, 6.75 mL, 13.5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue with 2N hydrochloric acid to a pH of approximately 2.

  • Collect the resulting precipitate by filtration and dry to yield 5,6-dichloronicotinic acid.

4,6-Dichloronicotinic Acid

This isomer is utilized in the development of herbicides and fungicides, as well as in medicinal chemistry for targeting neurological disorders.[5]

Synthesis Pathway: A common route is the chlorination of 4,6-dihydroxynicotinic acid or its ester derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

Figure 2: Synthesis of 4,6-dichloronicotinic acid.
2,5-Dichloronicotinic Acid

This isomer serves as a building block in the formulation of herbicides and pesticides, and in the development of anti-inflammatory and anti-cancer agents.[1]

Synthesis Pathway: A common laboratory synthesis involves the directed ortho-metalation of 2,5-dichloropyridine, followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of 2,5-Dichloronicotinic Acid

  • Prepare a solution of n-butyllithium (1.6M in hexane, 25 mmol) and N,N,N',N',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) in tetrahydrofuran (50 mL) and cool to -75 °C.

  • Add 2,5-dichloropyridine (3.7 g, 25 mmol) to the cooled solution.

  • After stirring for 2 hours at -75 °C, pour the mixture onto an excess of freshly crushed dry ice.

  • Add water (50 mL), separate the aqueous phase, and wash with diethyl ether (3 x 20 mL).

  • Neutralize the aqueous phase with 5N HCl to pH 1.

  • Filter the precipitate and wash with water to give the product.

Head-to-Head Performance in Key Synthetic Transformations

The true utility of these isomers is revealed in their differential reactivity. The position of the chlorine atoms relative to the electron-withdrawing pyridine nitrogen and the carboxylic acid group dictates the electrophilicity of the carbon-chlorine bonds and their susceptibility to various reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the functionalization of dichloronicotinates. The reactivity of the chlorine atoms is largely governed by their position relative to the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[8][9][10]

Reactivity Trends:

  • 2- and 6-Positions: Chlorine atoms at the positions ortho to the pyridine nitrogen are highly activated towards nucleophilic attack. The nitrogen atom provides strong inductive and resonance stabilization to the Meisenheimer intermediate.

  • 4-Position: A chlorine atom at the para position is also activated due to resonance stabilization of the intermediate.

  • 3- and 5-Positions: Chlorine atoms at the meta positions are significantly less reactive in SNAr reactions as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen.

Figure 3: Generalized SNAr mechanism and reactivity trend.

Comparative Insights:

IsomerMost Reactive ChlorineComments
2,6-Dichloronicotinic Acid 2- and 6- (equivalent)Both positions are highly activated. Mono-substitution is straightforward, while di-substitution can be more challenging due to the deactivating effect of the first introduced nucleophile.[11]
4,6-Dichloronicotinic Acid 4-positionThe 4-position is generally more susceptible to nucleophilic attack than the 6-position due to greater resonance stabilization of the Meisenheimer intermediate.[5]
2,4-Dichloronicotinic Acid 4-positionSimilar to the 4,6-isomer, the 4-position is typically more reactive in classical SNAr reactions.
5,6-Dichloronicotinic Acid 6-positionThe 6-position is activated by the ortho nitrogen, while the 5-position is meta and thus less reactive.
2,5-Dichloronicotinic Acid 2-positionThe 2-position is activated by the ortho nitrogen.
3,5-Dichloronicotinic Acid 3- and 5- (low reactivity)Both positions are meta to the nitrogen and are significantly less reactive towards SNAr. Harsher reaction conditions are typically required.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The regioselectivity in dichloronicotinates is primarily governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond.

Reactivity Trends: The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl. Within dichloropyridines, the electronic activation by the pyridine nitrogen plays a crucial role. The C-Cl bonds at the 2- and 4-positions are generally more reactive than those at the 3- and 5-positions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)ClL2 Ar-Pd(II)(Cl)L₂ Oxidative_Addition->ArPd(II)ClL2 Ar-Cl Transmetalation Transmetalation ArPd(II)ClL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 R'-B(OH)₂ Base Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR'

Figure 4: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data (Illustrative): Direct comparative data for all dichloronicotinate isomers is scarce. However, we can compile illustrative data from various sources for similar substrates to highlight the expected trends.

SubstrateBoronic AcidCatalyst SystemYield (%)Reference
4,6-Dichloropyrimidine (analogue)Phenylboronic acidPd(PPh₃)₄ / K₂CO₃High (C4-coupling)[8]
2,6-Dichloropyridine (analogue)p-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃85 (mono-coupling)[12]

Key Considerations:

  • 4,6-Dichloronicotinate: Expect preferential coupling at the more electrophilic C4 position.[13]

  • 2,6-Dichloronicotinate: Mono-arylation is typically efficient. The second coupling is more challenging due to increased steric hindrance and electronic deactivation from the first introduced aryl group.

  • 2,4-Dichloronicotinate: While C4 is often more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective C2 coupling.[14]

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is another cornerstone of modern organic synthesis. Similar to the Suzuki coupling, the reactivity of dichloronicotinates in the Buchwald-Hartwig amination is dependent on the position of the chlorine atoms.

Reactivity Trends: The trends in reactivity generally mirror those observed in Suzuki couplings, with the 2- and 4-positions being more susceptible to oxidative addition.

Comparative Insights:

  • 2,6-Dichloronicotinate: Readily undergoes mono-amination. The introduction of the first amino group deactivates the ring, making the second amination more difficult.

  • 3,5-Dichloronicotinate: Less reactive compared to the 2,6-isomer. However, functionalization can be achieved, often requiring more forcing conditions or specialized catalyst systems.

  • 2,4-Dichloronicotinate: Regioselectivity can be an issue. While the C4 position is generally more reactive in classical SNAr, the C2 position can be favored in palladium-catalyzed aminations under certain conditions.

Spectroscopic Characterization: A Comparative Data Table

Unambiguous identification of the specific dichloronicotinate isomer is crucial. NMR spectroscopy is the most powerful tool for this purpose. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for various isomers. Note that these are approximate values and can vary depending on the solvent and other experimental conditions.

IsomerStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,6-Dichloronicotinic Acid 2,6-Dichloronicotinic AcidH-4: ~8.2, H-5: ~7.5C2: ~151, C3: ~125, C4: ~141, C5: ~123, C6: ~151, COOH: ~164
4,6-Dichloronicotinic Acid 4,6-Dichloronicotinic AcidH-2: ~8.8, H-5: ~7.9C2: ~152, C3: ~127, C4: ~148, C5: ~122, C6: ~150, COOH: ~163
5,6-Dichloronicotinic Acid 5,6-Dichloronicotinic AcidH-2: ~8.9, H-4: ~8.4C2: ~153, C3: ~125, C4: ~143, C5: ~129, C6: ~148, COOH: ~163
2,5-Dichloronicotinic Acid 2,5-Dichloronicotinic AcidH-4: ~8.2, H-6: ~8.5C2: ~148, C3: ~127, C4: ~141, C5: ~128, C6: ~149, COOH: ~163

Note: The structures are illustrative placeholders. The NMR data is compiled from various sources and predictive models and should be used as a guide.[9][11][15][16]

Conclusion

The choice of a dichloronicotinate isomer is a strategic decision that should be guided by a thorough understanding of their relative synthesis costs and reactivity profiles. Isomers with chlorine atoms at the 2-, 4-, and 6-positions are generally more reactive in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity offers a double-edged sword: while it facilitates desired transformations, it can also lead to challenges in achieving regioselectivity, particularly in molecules with multiple activated sites. Conversely, isomers with chlorine atoms at the 3- and 5-positions are less reactive, often requiring more robust reaction conditions but offering a different strategic advantage for sequential functionalization.

By carefully considering the electronic and steric factors at play, and by leveraging the comparative data and protocols outlined in this guide, researchers can navigate the rich and complex chemistry of dichloronicotinate isomers to accelerate their drug discovery and development programs.

References

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (URL not available)
  • Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. [Link]

  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC)
  • 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. [Link]

  • † 1H-NMR and 13C-NMR Spectra - The Royal Society of Chemistry. (URL not available)
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. [Link]

  • The synthesis pathway of 2,4-D using an IPTC, as proposed in[17]. - ResearchGate. [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL not available)
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]

  • Synthesis of 4-chloronicotinic acid chloride - PrepChem.com. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. [Link]

  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate. [Link]

Sources

A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on Ethyl 2,5-Dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents. Ethyl 2,5-dichloronicotinate is a valuable and versatile building block for accessing novel substituted nicotinic acid derivatives. However, the presence of two distinct chlorine atoms at the C2 and C5 positions presents a critical chemical question: in a nucleophilic aromatic substitution (SNAr) reaction, which position is preferentially attacked?

This guide provides an in-depth validation of the regioselectivity of this reaction. Moving beyond simple protocols, we will explore the underlying electronic principles that govern the reaction's outcome, present a framework for experimental validation, and compare this substrate to its isomers to provide a comprehensive understanding for synthetic planning.

The Mechanistic Rationale: Predicting Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is fundamentally different from the more common electrophilic substitutions seen with benzene. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to attack by nucleophiles.[1][2] This reactivity is significantly enhanced when the ring is further decorated with electron-withdrawing groups (EWGs), such as the halides and the ethyl ester group present in our target molecule.

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3][4] The rate-determining step is the initial attack of the nucleophile on the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The key to predicting regioselectivity lies in assessing the relative stability of the possible Meisenheimer complexes. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway.

In the case of this compound, a nucleophile can attack either the C2 or the C5 position. Let's analyze the stability of the resulting intermediates:

  • Attack at C2: When a nucleophile attacks the carbon at the C2 position, the resulting negative charge can be delocalized through resonance. Crucially, one of the most stable resonance structures places the negative charge directly on the electronegative ring nitrogen atom. Furthermore, the negative charge can also be delocalized into the carbonyl group of the ethyl ester at the C3 position. This dual stabilization by two powerful electron-withdrawing features makes the Meisenheimer complex formed via C2 attack particularly stable.

  • Attack at C5: Nucleophilic attack at the C5 position also generates a Meisenheimer complex. However, the delocalization of the resulting negative charge is less effective. The charge is distributed across the carbon atoms of the ring but cannot be placed directly onto the ring nitrogen through resonance. The C3-ester group is meta to the site of attack and thus offers only weak inductive stabilization, with no direct resonance delocalization.

SNAr_Mechanism Start1 TS1 Start1:f0->TS1 + Nu⁻ Start2 Prod1 TS1:f0->Prod1 - Cl⁻ TS2 Prod2 Start2:f0->TS2 + Nu⁻ TS2:f0->Prod2 - Cl⁻ Workflow Setup 1. Reaction Setup (Substrate in DMF under N₂) Add 2. Reagent Addition (Base, then Nucleophile) Setup->Add React 3. Heat & Monitor (80-100 °C, TLC) Add->React Workup 4. Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze Result Determine Regiomeric Ratio Analyze->Result

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the purity of starting materials is paramount. Ethyl 2,5-dichloronicotinate, a key building block, is no exception. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, product purity, and ultimately, the safety and efficacy of the final active ingredient. This guide provides an in-depth technical comparison of methodologies for the characterization of impurities in commercial-grade this compound, grounded in established analytical principles and practical, field-proven insights.

Unveiling the Likely Suspects: Predicted Impurities from Synthesis

Commercial this compound is typically synthesized through the chlorination of an Ethyl 2,5-dihydroxynicotinate precursor. This process, while generally efficient, can lead to a predictable slate of impurities. Understanding the synthetic pathway is the first step in a robust impurity characterization strategy.

A common synthetic approach involves the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Ethyl_2_5_dihydroxynicotinate Ethyl 2,5-dihydroxynicotinate Ethyl_2_5_dichloronicotinate This compound (Target) Ethyl_2_5_dihydroxynicotinate->Ethyl_2_5_dichloronicotinate Chlorination Chlorinating_Agent e.g., POCl₃ Chlorinating_Agent->Ethyl_2_5_dichloronicotinate

Fig. 1: General synthesis of this compound.

Based on this, the following impurities are likely to be present in commercial batches:

  • Starting Material Carryover: Incomplete reaction can result in the presence of Ethyl 2,5-dihydroxynicotinate .

  • Hydrolysis Products: Exposure to moisture during workup or storage can lead to the hydrolysis of the ester, forming 2,5-dichloronicotinic acid .

  • Regioisomers: The synthesis of the dihydroxynicotinate precursor may not be perfectly regioselective, leading to the formation of other dichlorinated isomers, such as Ethyl 4,5-dichloronicotinate or Ethyl 2,6-dichloronicotinate . These are often the most challenging impurities to separate and identify.

  • Partially Chlorinated Intermediates: Incomplete chlorination can result in monochlorinated hydroxy-nicotinates, for example, Ethyl 2-chloro-5-hydroxynicotinate .

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.

A Multi-Pronged Approach to Impurity Detection: A Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for a comprehensive impurity profile. A combination of chromatographic and spectroscopic methods is essential for the detection, identification, and quantification of all potential impurities.

Analytical TechniquePrincipleStrengths for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for quantifying the main component and separating non-volatile impurities like the starting material and the acid hydrolysis product. Can be adapted to separate some regioisomers.May not be suitable for highly volatile impurities (residual solvents). Complete separation of all regioisomers can be challenging with standard columns.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with identification by mass-to-charge ratio.Ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some regioisomers. Mass spectrometry provides structural information for unknown impurity identification.Not suitable for non-volatile or thermally labile impurities. Differentiation of some regioisomers by mass spectrometry alone can be difficult.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Invaluable for the unambiguous identification of impurities, especially for distinguishing between regioisomers when isolated. Quantitative NMR (qNMR) can be used for purity assessment without the need for individual impurity reference standards.Lower sensitivity compared to chromatographic techniques, making it less suitable for trace-level impurity detection in a mixture.

Experimental Protocols for Robust Impurity Characterization

The following protocols provide a starting point for the development of a comprehensive quality control methodology for this compound.

Protocol 1: HPLC-UV for Quantification of Key Impurities

This method is designed for the quantification of this compound and the separation of key non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B to elute all components.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Causality Behind Choices: A reversed-phase C18 column is a good starting point for separating compounds with moderate polarity like dichloronicotinates and their likely impurities. The acidic mobile phase helps to ensure good peak shape for the acidic impurity (2,5-dichloronicotinic acid). A gradient elution is necessary to separate compounds with a range of polarities in a reasonable timeframe.

Protocol 2: GC-MS for Volatile Impurities and Regioisomer Analysis

This protocol is optimized for the detection of residual solvents and the challenging separation of dichloronicotinate regioisomers.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas: Helium at a constant flow rate. Injector Temperature: 250°C Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes

  • Ramp: 10°C/min to 280°C, hold for 5 minutes

MSD Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Causality Behind Choices: A 5% phenyl-methylpolysiloxane column provides a good balance of polarity for separating a range of volatile and semi-volatile compounds. The temperature program allows for the elution of volatile solvents at the beginning of the run and the separation of the higher-boiling dichloronicotinate isomers at higher temperatures. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting Sample Commercial Ethyl 2,5-dichloronicotinate Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Analysis HPLC-UV Analysis (Non-volatile impurities) Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile impurities & Regioisomers) Dissolution->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Dissolution->NMR_Analysis Quantification Quantification of known impurities HPLC_Analysis->Quantification GCMS_Analysis->Quantification Identification Identification of unknown impurities GCMS_Analysis->Identification NMR_Analysis->Identification Purity_Report Comprehensive Purity Report Quantification->Purity_Report Identification->Purity_Report

Fig. 2: Experimental workflow for impurity characterization.

Commercial Availability and Purity Comparison

Several chemical suppliers offer this compound. The stated purity levels can vary, and it is crucial to independently verify these claims.

SupplierStated PurityAnalytical Method for Purity
Supplier A≥95%Not specified
Supplier B>98% (GC)Gas Chromatography
Supplier C97%Not specified

Note: This table is for illustrative purposes. Actual supplier data will vary.

The lack of a specified analytical method for purity from some suppliers highlights the importance of in-house verification. A purity claim without a specified method (e.g., GC, HPLC, NMR) should be treated with caution.

Conclusion: A Self-Validating System for Quality Assurance

A robust impurity profiling strategy for commercial this compound is a self-validating system. By anticipating potential impurities based on the synthetic route and employing orthogonal analytical techniques, researchers can build a comprehensive picture of the material's quality. The combination of HPLC for non-volatile components, GC-MS for volatile and isomeric impurities, and NMR for definitive structural confirmation provides the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) for reliable drug development. This multi-faceted approach ensures that the starting materials meet the stringent quality requirements of the pharmaceutical and agrochemical industries, ultimately contributing to the development of safer and more effective products.

References

  • Synthesis of Halogenated Pyridines: While a specific public synthesis for this compound is not readily available, analogous syntheses for isomers like Ethyl 4,6-dichloronicotinate provide strong inferential evidence for the likely synthetic route and resultant impurities.
  • Analytical Techniques for Impurity Profiling: The principles and applications of HPLC, GC-MS, and NMR for pharmaceutical impurity profiling are well-established and detailed in numerous analytical chemistry textbooks and regul
  • Separation of Regioisomers: The challenges and strategies for separating positional isomers by chromatographic techniques are a common topic in analytical chemistry literature.[1][2] Specific application notes from instrument manufacturers often provide detailed methods for similar classes of compounds.

Sources

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 2,5-dichloronicotinate

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to handling and disposal. While a specific Safety Data Sheet (SDS) for the 2,5-dichloro isomer should always be consulted first, data from closely related isomers like Ethyl 2-chloronicotinate and Ethyl 4,6-dichloronicotinate provide a strong basis for hazard assessment.[1][2][3][4]

Key Hazards Include:

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4] Direct contact must be avoided through appropriate personal protective equipment.

  • Respiratory Irritation: May cause respiratory irritation (H335).[1] Handling should occur in a well-ventilated area or chemical fume hood.

  • Harmful if Swallowed: Classified as harmful if ingested (H302).[1] This underscores the importance of strict personal hygiene practices and prohibiting eating or drinking in the laboratory.[5][6]

  • Environmental Persistence: As a chlorinated organic compound, this compound is presumed to be persistent in the environment. Improper disposal can lead to long-term contamination. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental harm.[7][8]

Hazard ClassificationGHS CodePrecautionary Action
Skin IrritationH315Wear protective gloves and clothing.[1][2]
Serious Eye IrritationH319Wear safety goggles or a face shield.[1][2]
Respiratory IrritationH335Use only in a well-ventilated area or fume hood.[1][4]
Acute Toxicity, OralH302Do not eat, drink, or smoke when using; wash hands thoroughly after handling.[1]

The Core Directive: Segregation for High-Temperature Incineration

Due to its chemical nature as a chlorinated organic compound, the primary and most environmentally sound disposal method for this compound and its associated waste is destruction via high-temperature incineration conducted by a licensed hazardous waste disposal company.[2][9]

Causality: High-temperature incineration is required to ensure the complete breakdown of the carbon-halogen bonds, preventing the formation of toxic and persistent byproducts like dioxins. Landfilling of halogenated organic wastes is strictly prohibited or severely restricted under regulations like the Resource Conservation and Recovery Act (RCRA) to prevent the leaching of these persistent chemicals into soil and groundwater.[7][10]

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol ensures safety and compliance from the point of generation to the moment of pickup by waste management professionals.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE to minimize exposure.[11]

  • Hand Protection: Nitrile or other chemically resistant gloves. Immediately dispose of gloves upon suspected contamination.[12]

  • Eye Protection: Safety goggles with side shields or a face shield.[1]

  • Body Protection: A lab coat must be worn.[5] For larger quantities or in case of a spill, an impervious apron may be necessary.

  • Respiratory Protection: Use the material within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][6]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in laboratory waste management. Mixing halogenated and non-halogenated waste streams increases disposal costs and regulatory complexity.[13]

The following decision tree illustrates the correct segregation process for waste containing this compound.

G Diagram 1: Disposal Decision Workflow Start Waste Generated Is_Halogenated Does waste contain This compound or other halogenated organics? Start->Is_Halogenated Halogenated_Waste Segregate into 'HALOGENATED ORGANIC WASTE' container Is_Halogenated->Halogenated_Waste Yes Aqueous_Waste Is the waste primarily aqueous? Is_Halogenated->Aqueous_Waste No End Store in Satellite Accumulation Area (SAA) for professional disposal Halogenated_Waste->End Non_Halogenated_Waste Segregate into 'NON-HALOGENATED ORGANIC WASTE' container Non_Halogenated_Waste->End Aqueous_Waste->Non_Halogenated_Waste No (Organic) Aqueous_Halogenated Segregate into 'AQUEOUS HAZARDOUS WASTE' (with halogenated content noted) Aqueous_Waste->Aqueous_Halogenated Yes Aqueous_Halogenated->End

Caption: Disposal decision workflow for laboratory waste.

Protocol:

  • Identify: Any material that has come into contact with this compound is considered hazardous waste. This includes:

    • Unused or expired reagent.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).

  • Segregate: Collect all identified waste in a dedicated "Halogenated Organic Waste" container.[9][14] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[13]

Step 3: Waste Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure compliance.

  • Container: Use a chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition with no leaks or cracks.[14]

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name: "this compound" and any other chemical constituents in the container, with their approximate percentages. Do not use abbreviations or chemical formulas.[14]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[15]

    • The name of the Principal Investigator and the laboratory room number.[15]

Step 4: Managing Spills and Contaminated Materials

Accidents happen. A clear plan for managing spills is essential for safety.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert laboratory personnel and the safety officer.

  • Contain: For small, manageable spills within a fume hood, use an appropriate absorbent material (e.g., diatomaceous earth, universal binders) to contain the liquid.[1] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material and spilled substance into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol) and a disposable cloth.[1]

  • Dispose: All cleanup materials (absorbent, gloves, cloths) are considered halogenated hazardous waste and must be placed in the appropriate, labeled container for disposal.[3][4]

Step 5: Storage Pending Disposal

Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep waste containers in secondary containment trays to catch any potential leaks.

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[13][14]

  • Volume Limits: Do not exceed SAA volume limits as defined by institutional policy and EPA regulations.

Regulatory Framework: A Foundation of Compliance

The disposal of this compound is governed by a multi-layered regulatory framework.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste. Halogenated organic compounds are a key focus of RCRA due to their environmental persistence.[16]

  • Land Disposal Restrictions (LDRs): This program mandates that hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[17] For halogenated organics, the required treatment is typically high-temperature incineration.[7]

  • Local and Institutional Policies: Always adhere to the specific chemical hygiene plan and waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department.[18]

Disposal Prohibitions: What You Must NEVER Do

ActionRationale
DO NOT dispose of down the drain.As a chlorinated organic, it is harmful to aquatic life and can damage wastewater treatment systems. This action is illegal.[13]
DO NOT mix with non-halogenated waste.This cross-contaminates the entire container, drastically increasing disposal costs and limiting disposal options.[13]
DO NOT allow to evaporate in the fume hood.This constitutes an uncontrolled release to the atmosphere and is a prohibited disposal method.
DO NOT place in regular trash.This is illegal and poses a significant risk to custodial staff and the environment.
DO NOT overfill waste containers.Leave adequate headspace (at least 10%) to allow for vapor expansion and prevent spills.[18]

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding your commitment to both scientific integrity and environmental stewardship.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • HAZARDOUS WASTE SEGREGATION . Source: Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Laboratory Safety Guidelines . Source: ETH Zurich. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . Source: U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines . Source: Emory University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . Source: University of North Carolina at Chapel Hill. [Link]

  • Part D: Chemical Safety Procedures for Laboratories . Source: University of Wisconsin-La Crosse. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) . Source: VA.gov. [Link]

  • Screening-Level Hazard Characterization Chlorinated Pyridines Category . Source: U.S. Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures . Source: University of Wisconsin–Madison BME Shared Labs. [Link]

  • Hazardous Waste Characteristics . Source: U.S. Environmental Protection Agency. [Link]

  • Pyridine - Substance Details . Source: U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Source: Vita-D-Chlor. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 2,5-dichloronicotinate demands a synthesis of innovation and uncompromising safety. This compound, a halogenated pyridine derivative, is a valuable building block, but its chemical nature necessitates a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this substance, grounded in the principles of risk mitigation and scientific causality.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound and structurally similar chlorinated pyridines present a defined set of hazards that directly inform our PPE strategy.[1] Comprehensive toxicological data may be limited, but the known classifications for analogous compounds provide a clear directive for precautionary measures.[1][2]

The primary risks are associated with direct contact and inhalation. The presence of chlorine atoms on the pyridine ring can enhance the compound's reactivity and potential for biological interaction.

Hazard ClassificationGHS StatementRationale for Concern & PPE Implication
Skin Corrosion/Irritation H315: Causes skin irritation.[3][4][5]The compound can cause local inflammation, redness, and discomfort upon contact with the skin. This necessitates a robust barrier to prevent dermal exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][4][5]Direct contact with the eyes, either through splashing or aerosol transfer, can lead to significant and potentially lasting damage. Complete eye and face protection is non-negotiable.
Respiratory Tract Irritation H335: May cause respiratory irritation.[2][5]Inhalation of aerosols, dusts (if solid), or vapors can irritate the mucous membranes of the respiratory system, leading to coughing and discomfort.[6] Engineering controls are the first line of defense, with respiratory protection as a critical secondary measure.
Acute Oral Toxicity H302: Harmful if swallowed.[2]While less common in a laboratory setting with proper hygiene, accidental ingestion is a recognized hazard that underscores the importance of preventing hand-to-mouth transfer.

This data is synthesized from safety data sheets of this compound analogues.[2][3][4][5]

The Core Ensemble: A Multi-Layered Approach to Protection

A foundational principle of chemical safety is that no single piece of PPE is a panacea. Instead, we employ an integrated system where each component addresses specific risks. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of potential aerosols or vapors.[1][7]

Primary Barrier: Skin and Body Protection

The goal is to prevent any dermal contact. This is achieved through a combination of a lab coat and appropriate gloves.

Step-by-Step Protocol for Skin Protection:

  • Don a Lab Coat: A chemical-resistant, flame-retardant lab coat should be worn and fully buttoned.[1] This protects against incidental splashes and contact with contaminated surfaces.

  • Glove Selection: The choice of glove material is critical. While nitrile gloves are common in laboratories, for chlorinated compounds like pyridines, more robust options are recommended.[1][7] Butyl rubber or polyvinyl alcohol (PVA) gloves offer superior resistance.[8] Always check the manufacturer's glove compatibility chart for the specific chemical you are handling.[8]

  • Glove Inspection and Donning: Before use, visually inspect gloves for any signs of degradation, punctures, or discoloration.[1] Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a continuous barrier. For prolonged work or operations with a higher risk of splash, consider double-gloving.[1]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][2]

Critical Shielding: Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory at all times.[3][4][9]

Step-by-Step Protocol for Eye Protection:

  • Mandatory Goggles: At a minimum, chemical safety goggles with side shields must be worn.[1][2] Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Elevated Risk Operations: For any procedure with a heightened risk of splashing—such as transfers of large volumes, heating, or reactions under pressure—a full-face shield must be worn in addition to safety goggles.[1][3] The face shield protects the entire face from direct contact.

Inhalation Control: Engineering and Respiratory Protection

The primary method for preventing respiratory irritation is to control the environment through proper ventilation.

Respiratory_Protection_Workflow

Step-by-Step Protocol for Inhalation Safety:

  • Primary Engineering Control: All handling of this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[8] This is the most effective way to capture and exhaust vapors or aerosols at the source.

  • Secondary Respiratory Protection: In the rare and non-recommended event that a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][10] Personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of an official respiratory protection program.[8]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a tightly closed, properly labeled container.[2][8] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8][11]

Spill Response

Accidents happen, and preparedness is key.

  • Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.

  • Don Full PPE: Before addressing the spill, don the full PPE ensemble described above, including respiratory protection if the spill is large or ventilation is poor.

  • Containment: Cover the spill with an inert absorbent material like sand, diatomite, or a universal binder.[7][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, compatible waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the waste container as hazardous and dispose of it according to institutional and local regulations.[13]

Disposal Plan

Chemical waste disposal is a regulated process that must be followed diligently.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[8][13]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.[13]

  • Licensed Disposal: All chemical waste must be disposed of through a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) office.[3][10] Never dispose of this chemical down the drain.[2][10]

Safety_Lifecycle_Workflow

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • MedChemExpress.
  • Washington State University.
  • Cayman Chemical. Safety Data Sheet acc. to OSHA HCS. (2023-01-02).
  • TCI Chemicals.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • PubChem.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01).
  • Capot Chemical.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12).
  • VA.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.